Resolvin D3-d5
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H32O5 |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
(4S,5Z,7E,9E,11R,13Z,15E,17S,19Z)-21,21,22,22,22-pentadeuterio-4,11,17-trihydroxydocosa-5,7,9,13,15,19-hexaenoic acid |
InChI |
InChI=1S/C22H32O5/c1-2-3-7-12-19(23)14-10-6-11-15-20(24)13-8-4-5-9-16-21(25)17-18-22(26)27/h3-11,13-14,16,19-21,23-25H,2,12,15,17-18H2,1H3,(H,26,27)/b5-4+,7-3-,11-6-,13-8+,14-10+,16-9-/t19-,20-,21+/m0/s1/i1D3,2D2 |
InChI Key |
QBTJOLCUKWLTIC-NGWGEVSUSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])/C=C\C[C@@H](/C=C/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCC(=O)O)O)O)O |
Canonical SMILES |
CCC=CCC(C=CC=CCC(C=CC=CC=CC(CCC(=O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Resolvin D3: A Potent Endogenous Mediator in the Resolution of Inflammation
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The resolution of inflammation is an active, highly orchestrated process essential for restoring tissue homeostasis following injury or infection. Failure of this process can lead to chronic inflammation and associated diseases. Specialized Pro-resolving Mediators (SPMs), a superfamily of endogenous lipid mediators, are key players in actively stimulating resolution. Resolvin D3 (RvD3), derived from the omega-3 fatty acid docosahexaenoic acid (DHA), is a potent SPM that orchestrates key resolution events. This document provides an in-depth technical overview of the role of RvD3 in inflammation resolution, detailing its mechanisms of action, signaling pathways, and key experimental findings. It is intended to serve as a resource for researchers and professionals in the fields of immunology, pharmacology, and drug development.
Introduction to Inflammation Resolution and Resolvin D3
Acute inflammation is a protective response to harmful stimuli, characterized by the infiltration of leukocytes, primarily neutrophils, to eliminate the insult.[1] An ideal inflammatory response is self-limited, transitioning into a resolution phase where neutrophil influx is halted, and apoptotic neutrophils are cleared by macrophages (a process known as efferocytosis).[1] This active process is governed by SPMs, including resolvins, protectins, and maresins.[1]
The D-series resolvins are biosynthesized from DHA and play a critical role in this process.[2] Among them, Resolvin D3 (4S, 11R, 17S-trihydroxydocosa-5Z, 7E, 9E, 13Z, 15E, 19Z-hexaenoic acid) has been identified as a potent immunoresolvent.[3] Endogenous RvD3 is produced in resolving inflammatory exudates and exhibits a distinct temporal profile, often appearing later in the resolution phase.[3][4] Its actions are stereospecific and potent, occurring at pico- to nanomolar concentrations to limit excessive inflammation and promote a return to homeostasis.[3]
Biosynthesis of Resolvin D3
Resolvin D3 is synthesized from the essential omega-3 fatty acid, docosahexaenoic acid (DHA), through a series of enzymatic reactions involving lipoxygenase (LOX) enzymes. The pathway involves sequential oxygenation steps, often initiated by 15-lipoxygenase, followed by further conversion by 5-lipoxygenase, leading to the formation of a 4,5-epoxide intermediate.[5] Enzymatic hydrolysis of this epoxide at the C-5 position yields RvD3.[5] Aspirin can trigger the formation of an epimeric form, Aspirin-Triggered RvD3 (AT-RvD3), which often shares similar potent pro-resolving functions.[4][6]
Core Mechanisms of Pro-Resolving Action
RvD3 exerts its pro-resolving effects through multi-level actions on various immune cells, primarily neutrophils and macrophages.[3]
Regulation of Leukocyte Trafficking
A cardinal feature of inflammation resolution is the cessation of neutrophil infiltration into the tissue. RvD3 potently inhibits the transendothelial migration of neutrophils, thereby limiting the magnitude and duration of the inflammatory response.[4] This action helps prevent the collateral tissue damage that can result from excessive or prolonged neutrophil presence.
Enhancement of Phagocytosis and Efferocytosis
RvD3 is a powerful stimulant of phagocytosis. It enhances the capacity of macrophages to engulf and clear apoptotic neutrophils (efferocytosis) and microbial pathogens.[3][7] This dual action is critical for clearing the inflammatory site of cellular debris and infectious agents, which is a prerequisite for tissue repair and regeneration.[3][7] Furthermore, RvD3 can also enhance the phagocytic capabilities of neutrophils themselves and promote the intracellular generation of reactive oxygen species (ROS) required for efficient bacterial killing.[3]
Modulation of Cytokines and Pro-inflammatory Mediators
RvD3 actively modulates the local mediator environment by reducing the levels of pro-inflammatory cytokines, chemokines (such as CCL2 and CCL3), and eicosanoids (like LTB4 and PGD2).[3][5][8] This counter-regulation of pro-inflammatory signals helps to dampen the inflammatory response and switch the cellular program towards resolution and healing.
Signaling Pathways of Resolvin D3
RvD3 exerts its biological functions by binding to specific cell surface G-protein coupled receptors (GPCRs). The human receptor GPR32 has been identified as a receptor for RvD3.[3][9] Activation of this receptor initiates downstream intracellular signaling cascades that mediate the pro-resolving effects. While the full spectrum of RvD3 signaling is an active area of research, evidence suggests the involvement of pathways such as the MAPK and AMPK pathways, which ultimately lead to the inhibition of pro-inflammatory transcription factors like NF-κB and the promotion of pro-resolving cellular functions.[1][10][11]
Quantitative Effects of Resolvin D3 in Preclinical Models
The potent actions of RvD3 have been quantified in several preclinical models of inflammation and infection. The following tables summarize key findings.
Table 1: Effects of RvD3 on Leukocyte Infiltration and Resolution Indices
| Model | Treatment | Parameter | Result | p-value | Reference |
| E. coli Peritonitis (mice) | RvD3 (50 ng/mouse) | Resolution Interval (Ri) | Reduced by ~4.5 hours | - | [3] |
| E. coli Peritonitis (mice) | RvD3 (50 ng/mouse) | Exudate PMN numbers at 24h | ~50% reduction vs. vehicle | <0.05 | [7] |
| Zymosan Peritonitis (mice) | RvD3 (10 ng) | PMN Infiltration at 4h | Significant reduction vs. vehicle | <0.05 | [3] |
| K/BxN Arthritis (mice) | RvD3 (100 ng/day) | Leukocyte Infiltration in Joint | Reduced vs. vehicle | <0.05 | [12] |
Table 2: Effects of RvD3 on Phagocytosis and Bacterial Clearance
| Cell Type / Model | Treatment | Parameter | Result | p-value | Reference |
| Human Macrophages | RvD3 (pM-nM) | Efferocytosis | Enhanced | <0.001 | [3] |
| Human Macrophages | RvD3 (pM-nM) | Bacterial Phagocytosis | Enhanced | <0.0001 | [3] |
| Human Neutrophils | RvD3 (pM-nM) | Bacterial Phagocytosis | Enhanced | <0.001 | [3] |
| E. coli Peritonitis (mice) | RvD3 (50 ng/mouse) | Leukocyte E. coli Phagocytosis | Increased at 24h | <0.05 | [7] |
Table 3: Effects of RvD3 on Inflammatory Mediators
| Model | Treatment | Parameter | Result | Reference |
| SCI (mice) | RvD3 (1 µg) | TNF-α, IL-6, IL-1β expression | Reduced vs. vehicle | [8] |
| SCI (mice) | RvD3 (1 µg) | CCL2, CCL3 expression | Reduced vs. vehicle | [8] |
| K/BxN Arthritis (mice) | RvD3 (100 ng/day) | Joint eicosanoids (LTB4, PGD2) | Reduced vs. vehicle | [12] |
Key Experimental Protocols
The study of RvD3 involves specialized in vivo and in vitro models. Below are outlines of key methodologies.
Murine Zymosan-Induced Peritonitis Model
This is a widely used model to study acute inflammation and its resolution. It allows for the temporal analysis of leukocyte infiltration and the quantification of lipid mediators in peritoneal exudates.
-
Animal Model: Male FVB or C57BL/6 mice (8-12 weeks old) are typically used.[2][3]
-
Treatment: Synthetic RvD3 (e.g., 10-100 ng per mouse) or vehicle (e.g., saline with 0.1% ethanol) is administered, often via intravenous (i.v.) or intraperitoneal (i.p.) injection.[2][3]
-
Inflammation Induction: Zymosan A (e.g., 1 mg/mL in saline) is injected i.p. shortly after the treatment administration.[2][3]
-
Sample Collection: At specific time points (e.g., 4, 12, 24, 48 hours), mice are euthanized, and the peritoneal cavity is washed with saline to collect the inflammatory exudate (lavage).[2]
-
Analysis:
-
Cell Counts: Total leukocyte numbers are determined using a hemocytometer.
-
Differential Counts: Specific leukocyte populations (neutrophils, macrophages) are quantified using flow cytometry with cell surface markers (e.g., Ly6G for neutrophils, F4/80 for macrophages).[3]
-
Mediator Analysis: Cell-free supernatant is used for lipid mediator metabololipidomics (LC-MS/MS) to identify and quantify RvD3 and other SPMs, or for cytokine/chemokine analysis (e.g., ELISA, multiplex array).[3]
-
In Vitro Macrophage Phagocytosis Assay
This assay quantifies the effect of RvD3 on the ability of macrophages to engulf particles, such as apoptotic cells or bacteria.
-
Cell Culture: Human monocyte-derived macrophages or a macrophage cell line (e.g., RAW 264.7) are cultured in appropriate media.[13]
-
Treatment: Cells are pre-incubated with various concentrations of RvD3 (e.g., 0.1 pM to 10 nM) or vehicle for a specified time (e.g., 15 minutes).[3]
-
Target Preparation:
-
Efferocytosis: Human neutrophils are isolated and induced to undergo apoptosis (e.g., by UV irradiation). They are then labeled with a fluorescent dye.
-
Phagocytosis: Opsonized, fluorescently-labeled bacteria (e.g., E. coli) are prepared.
-
-
Co-incubation: The labeled targets are added to the macrophage cultures and incubated (e.g., for 60 minutes) to allow for phagocytosis.
-
Analysis: Non-ingested particles are washed away. The percentage of macrophages that have engulfed one or more particles and the number of particles per macrophage (phagocytic index) are quantified using flow cytometry or fluorescence microscopy.[3]
Therapeutic Potential and Conclusion
The potent and multi-faceted pro-resolving actions of Resolvin D3 highlight its therapeutic potential for a wide range of inflammatory diseases. By promoting the natural resolution of inflammation rather than simply suppressing its symptoms, RvD3 and its stable analogs represent a novel therapeutic strategy.[1] This "pro-resolution" approach is distinct from traditional anti-inflammatory drugs, which can be immunosuppressive. Conditions characterized by unresolved inflammation, such as arthritis, inflammatory bowel disease, neuroinflammation, and complications from severe infections, are promising areas for the development of RvD3-based therapeutics.[8][12][14]
References
- 1. Resolvins in inflammation: emergence of the pro-resolving superfamily of mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resolvin D3 and Aspirin-Triggered Resolvin D3 Are Potent Immunoresolvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resolvin D3 multi-level proresolving actions are host protective during infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Resolvin D3 and Aspirin-Triggered Resolvin D3 Are Protective for Injured Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Resolvin D3 Promotes Inflammatory Resolution, Neuroprotection, and Functional Recovery After Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ricerca.unich.it [ricerca.unich.it]
- 10. Resolvin D3 improves the impairment of insulin signaling in skeletal muscle and nonalcoholic fatty liver disease through AMPK/autophagy-associated attenuation of ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of Resolvins in the Inflammatory Resolution of Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resolvin D3 is dysregulated in arthritis and reduces arthritic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro and in vivo assessment of the proresolutive and antiresorptive actions of resolvin D1: relevance to arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Resolvin D3-d5: A Technical Guide for Researchers
An In-depth Examination of the Chemical Structure, Properties, and Biological Significance of a Deuterated Pro-Resolving Mediator
Introduction
Resolvin D3 (RvD3), a member of the specialized pro-resolving mediators (SPMs) family, is an endogenous lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA). It plays a pivotal role in the resolution of inflammation, a process critical for tissue homeostasis and the prevention of chronic inflammatory diseases. Resolvin D3-d5 is a deuterated analog of RvD3, primarily utilized as an internal standard for the accurate quantification of endogenous RvD3 in biological samples using mass spectrometry-based techniques. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on the underlying mechanisms and experimental methodologies relevant to researchers, scientists, and drug development professionals.
Chemical Structure and Properties
This compound is chemically designated as (4S,5Z,7E,9E,11R,13Z,15E,17S,19Z)-4,11,17-trihydroxydocosa-5,7,9,13,15,19-hexaenoic-21,21,22,22,22-d5 acid. The deuterium atoms are located at the terminal end of the fatty acid chain, which imparts a higher mass without significantly altering its chemical behavior, making it an ideal internal standard.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Formal Name | (4S,5Z,7E,9E,11R,13Z,15E,17S,19Z)-4,11,17-trihydroxydocosa-5,7,9,13,15,19-hexaenoic-21,21,22,22,22-d5 acid | [1] |
| Molecular Formula | C₂₂H₂₇D₅O₅ | [1] |
| Formula Weight | 381.5 g/mol | [1] |
| Purity | ≥99% deuterated forms (d₁-d₅) | [1] |
| Formulation | A solution in ethanol | [1] |
| Solubility | DMF: 50 mg/ml, Ethanol: 50 mg/ml, PBS (pH 7.2): 0.05 mg/ml | [1] |
| UV/Vis λmax | 240, 262, 273, 283 nm | [1] |
| SMILES | O--INVALID-LINK--/C=C/C=C\C--INVALID-LINK--/C=C/C=C/C=C--INVALID-LINK--CCC(O)=O | [1] |
| InChI Key | QBTJOLCUKWLTIC-NGWGEVSUSA-N | [1] |
Biological Activity and Mechanism of Action
As a stable-isotope labeled internal standard, this compound is not intended for direct biological assays. Its biological significance is intrinsically linked to that of its non-deuterated counterpart, Resolvin D3. RvD3 is a potent immunoresolvent that actively promotes the resolution of inflammation. Its key biological functions include the inhibition of neutrophil infiltration to sites of inflammation and the enhancement of macrophage-mediated phagocytosis and efferocytosis (the clearance of apoptotic cells).[2] These actions are critical for dampening the inflammatory response and facilitating the return to tissue homeostasis.
Quantitative Biological Activity of Resolvin D3
| Biological Activity | Assay | Effective Concentration | Reference |
| Inhibition of Neutrophil Infiltration | Zymosan-induced peritonitis in mice | ~45% reduction at 10 ng/mouse | [3] |
| Enhancement of Macrophage Phagocytosis | Human macrophage phagocytosis of E. coli | Significant increase at 1-1000 pM | [4] |
| Enhancement of Macrophage Efferocytosis | Human macrophage efferocytosis of apoptotic neutrophils | Dose-dependent increase in the high pM to low nM range | [3] |
Signaling Pathways
Resolvin D3 exerts its biological effects by binding to and activating specific G-protein coupled receptors (GPCRs). The primary receptor for RvD3 has been identified as GPR32.[3][5] Activation of GPR32 initiates a downstream signaling cascade that ultimately leads to the observed pro-resolving cellular responses.
Resolvin D3 Signaling Pathway
Caption: Simplified signaling pathway of Resolvin D3 via the GPR32 receptor.
The binding of RvD3 to GPR32 is thought to activate downstream signaling cascades involving mitogen-activated protein kinases (MAPK), such as ERK1/2, and to modulate the activity of the transcription factor NF-κB.[2][6] Specifically, RvD3 signaling can lead to the inhibition of the canonical NF-κB pathway, which is responsible for the transcription of pro-inflammatory genes.[7] This inhibition is achieved, in part, by preventing the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm.[8]
Experimental Protocols
Total Synthesis of Resolvin D3
The total synthesis of Resolvin D3 has been achieved through various strategies, often employing key coupling reactions to assemble the carbon skeleton with precise stereochemical control. One notable approach involves the Suzuki–Miyaura cross-coupling reaction.[9]
Key Steps in a Representative Total Synthesis:
-
Fragment Synthesis: The synthesis begins with the preparation of key building blocks, typically a C1-C8 borane fragment and a C9-C22 iodoolefin fragment. The stereogenic centers at C4, C11, and C17 are often established using methods like ruthenium-catalyzed asymmetric transfer hydrogenation.
-
Suzuki–Miyaura Coupling: The C1-C8 borane and C9-C22 iodoolefin fragments are then coupled using a palladium catalyst and a base. This reaction forms the complete carbon backbone of the Resolvin D3 molecule.
-
Deprotection and Purification: Finally, any protecting groups used during the synthesis are removed, and the final product is purified, typically by high-performance liquid chromatography (HPLC), to yield pure Resolvin D3.
Purification of Resolvin D3 by HPLC
High-performance liquid chromatography is a critical step in obtaining highly pure Resolvin D3 after synthesis or extraction from biological matrices.
Typical HPLC Purification Conditions:
-
Column: Gemini C18, 5 µm, 250 × 21.2 mm
-
Mobile Phase: A gradient of methanol and water (containing 0.1% acetic acid), for example, starting with a 70:30 methanol:water ratio.
-
Flow Rate: 21.2 ml/min
-
Detection: UV at 270 nm
Quantification of this compound by LC-MS/MS
This compound is used as an internal standard for the quantification of Resolvin D3 in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
LC-MS/MS Workflow:
Caption: General workflow for the quantification of Resolvin D3 using this compound as an internal standard.
Macrophage Phagocytosis Assay
This assay measures the ability of macrophages to engulf particles, a key function enhanced by Resolvin D3.
Experimental Workflow for Macrophage Phagocytosis Assay:
Caption: Workflow for assessing the effect of Resolvin D3 on macrophage phagocytosis.
Neutrophil Chemotaxis Assay
This assay evaluates the effect of Resolvin D3 on the directed migration of neutrophils towards a chemoattractant.
Experimental Workflow for Neutrophil Chemotaxis Assay:
Caption: Workflow for a neutrophil chemotaxis assay to evaluate the inhibitory effect of Resolvin D3.
Conclusion
This compound serves as an indispensable tool for the accurate quantification of the potent pro-resolving mediator, Resolvin D3. An understanding of the chemical properties of the deuterated standard, combined with a deep knowledge of the biological activities, signaling pathways, and experimental methodologies related to the parent compound, is essential for researchers in the fields of inflammation, immunology, and drug discovery. This technical guide provides a foundational resource for scientists seeking to investigate the role of Resolvin D3 in health and disease and to explore its therapeutic potential. The detailed protocols and pathway diagrams offer a practical framework for designing and executing experiments in this exciting and rapidly evolving area of research.
References
- 1. Resolvin D3 multi-level proresolving actions are host protective during infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The resolvin D1 receptor GPR32 transduces inflammation resolution and atheroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Lipoxin and Resolvin Receptors Transducing the Resolution of Inflammation in Cardiovascular Disease [frontiersin.org]
- 6. Resolvin D1, resolvin D2 and maresin 1 activate the GSK3β anti-inflammatory axis in TLR4-engaged human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resolvin D1 inhibits inflammatory response in STZ-induced diabetic retinopathy rats: Possible involvement of NLRP3 inflammasome and NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.biologists.com [journals.biologists.com]
- 9. Total synthesis of resolvin D3 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Introduction: The Resolution of Inflammation and the Discovery of Resolvins
An In-depth Technical Guide to the Discovery and Biosynthesis of Resolvin D3
For Researchers, Scientists, and Drug Development Professionals
Inflammation is a fundamental, protective host response to infection and injury. While essential for clearing pathogens and initiating healing, its timely resolution is critical to prevent chronic inflammatory diseases.[1] For many years, the resolution of inflammation was considered a passive process. However, groundbreaking research has unveiled a highly active and coordinated process governed by a superfamily of endogenous lipid mediators known as Specialized Pro-resolving Mediators (SPMs).[2][3] These molecules, which include resolvins, protectins, and maresins, are biosynthesized from omega-3 polyunsaturated fatty acids like docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA).[4][5] They actively orchestrate the return to tissue homeostasis by inhibiting leukocyte infiltration, stimulating the clearance of apoptotic cells and debris by macrophages (a process called efferocytosis), and counter-regulating pro-inflammatory cytokines and chemokines.[2][6]
Resolvins of the D-series, derived from DHA, are a prominent class of SPMs. Among them, Resolvin D3 (RvD3) has emerged as a potent immunoresolvent with unique temporal dynamics and multi-level pro-resolving actions. This guide provides a comprehensive overview of the discovery, biosynthesis, and mechanisms of action of RvD3, intended for professionals in biomedical research and drug development.
Discovery and Structural Elucidation of Resolvin D3
Resolvin D3 was first identified in resolving inflammatory exudates from murine models of acute inflammation using a systems approach based on lipid mediator metabololipidomics.[6] This technique, which employs liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for the sensitive and specific identification of lipid mediators in complex biological samples.[7] The initial structure of RvD3 was denoted as 4S,11,17S-trihydroxydocosa-5Z,7,9,13,15E,19Z-hexaenoic acid.[6]
Subsequent work, combining metabololipidomics with stereocontrolled total organic synthesis, established the complete stereochemistry of RvD3 as 4S, 11R, 17S-trihydroxydocosa-5Z, 7E, 9E, 13Z, 15E, 19Z-hexaenoic acid .[7] The matching of the biological material with the synthetic compound confirmed its structure and potent bioactions.[7] A key distinguishing feature of RvD3 is its appearance late in the resolution phase of inflammation, suggesting a specific role in the latter stages of tissue repair and return to homeostasis.[6]
Alongside the native RvD3, an aspirin-triggered epimer, AT-RvD3, was also identified. Aspirin, through its acetylation of the cyclooxygenase-2 (COX-2) enzyme, shifts the catalytic activity to produce 17R-hydroxy-containing precursors, leading to the formation of 17R-epimers of D-series resolvins.[3][5] AT-RvD3 shares many of the potent pro-resolving actions of its native counterpart.[6]
Biosynthesis of Resolvin D3
The biosynthesis of RvD3 is a tightly regulated enzymatic cascade that begins with the omega-3 fatty acid precursor, docosahexaenoic acid (DHA). The process involves sequential actions of lipoxygenase (LOX) enzymes, often occurring through transcellular biosynthesis involving different cell types like leukocytes, epithelial, and endothelial cells.[8]
The canonical pathway for RvD3 biosynthesis is as follows:
-
First Lipoxygenation: DHA is converted by a 15-lipoxygenase (15-LOX) type enzyme to 17S-hydroperoxy-docosahexaenoic acid (17S-HpDHA) . This intermediate is then reduced to 17S-hydroxy-docosahexaenoic acid (17S-HDHA) .[8][9]
-
Second Lipoxygenation: 17S-HDHA undergoes a second lipoxygenation, this time catalyzed by 5-lipoxygenase (5-LOX), to introduce a hydroperoxide group at the C4 position.[1][9]
-
Epoxide Formation: This intermediate is rapidly converted by 5-LOX into a transient epoxide intermediate, 4S,5S-epoxy-resolvin .[1][10]
-
Enzymatic Hydrolysis: The 4S,5S-epoxide is the precursor to both RvD3 and RvD4. Enzymatic hydrolysis of this epoxide leads to the formation of RvD3 (4S,11R,17S-trihydroxy-DHA) and RvD4 (4S,5R,17S-trihydroxy-DHA).[1][11] Specifically, human neutrophils have been shown to selectively convert the 4S,5S-epoxy-resolvin intermediate into RvD3.[1]
The aspirin-triggered pathway follows a similar route, with the initial step being the conversion of DHA by aspirin-acetylated COX-2 to 17R-HDHA, which then proceeds through the 5-LOX pathway to generate AT-RvD3.[3]
Caption: Biosynthetic pathway of Resolvin D3 from DHA.
Signaling Pathways and Molecular Mechanisms of Action
Resolvin D3 exerts its potent pro-resolving and anti-inflammatory effects by interacting with specific G-protein coupled receptors (GPCRs) on the surface of immune cells. The primary receptor for RvD3 has been identified as GPR32 , which is also a receptor for RvD1 and RvD5.[12][13]
Upon binding to GPR32, RvD3 initiates intracellular signaling cascades that lead to a multi-pronged resolution response:
-
Inhibition of NF-κB Pathway: RvD3 can inhibit the activation of the transcription factor NF-κB, a master regulator of pro-inflammatory gene expression.[9][14] This leads to a reduction in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and chemokines (e.g., CCL2, CCL3).[14][15]
-
Modulation of Leukocyte Function: RvD3 directly impacts leukocyte behavior. It potently inhibits the transendothelial migration of neutrophils, a key event in the initiation of inflammation.[6] Furthermore, it enhances the phagocytic and efferocytic capacity of macrophages, promoting the clearance of invading pathogens and apoptotic neutrophils, which is a hallmark of active resolution.[6][7]
-
Regulation of Eicosanoid Production: RvD3 can reduce the local production of pro-inflammatory eicosanoids, such as leukotrienes (e.g., LTB₄) and prostaglandins (e.g., PGE₂), which further dampens the inflammatory response.[2]
-
Tissue Protection and Repair: In models of lung injury, RvD3 and its aspirin-triggered epimer have been shown to be protective for injured epithelia, reducing edema, enhancing the restitution of epithelial barrier function, and promoting proliferation of epithelial cells.[9]
Caption: Simplified signaling pathway of Resolvin D3.
Quantitative Data on Resolvin D3 Bioactions
The potency of RvD3 is a key feature, with significant biological effects observed at picomolar to nanomolar concentrations. The following tables summarize quantitative data from various studies.
Table 1: In Vivo Effects of Resolvin D3 in Murine Inflammation Models
| Model | RvD3 Dose | Outcome | Magnitude of Effect | Citation |
| Zymosan-induced Peritonitis | 10 ng/mouse | Reduction in PMN infiltration | ~50% reduction | [6] |
| E. coli-induced Peritonitis | 50 ng/mouse | Reduction in Resolution Interval (Rᵢ) | Reduced by ~4.5 hours | [7][16] |
| E. coli-induced Peritonitis | 50 ng/mouse | Increased Macrophage Efferocytosis | ~50% increase | [16] |
| Serum-induced Arthritis | 100 ng/day | Reduction in Clinical Score | ~40-50% reduction | [2] |
| Serum-induced Arthritis | 100 ng/day | Reduction in Joint PGE₂ Levels | 67.7 ± 6.9% reduction | [2] |
| Serum-induced Arthritis | 100 ng/day | Reduction in Joint LTB₄ Levels | 34.7 ± 10.9% reduction | [2] |
| Spinal Cord Injury | 1 µ g/mouse | Improved Locomotor Recovery (BMS score) | Significant improvement by day 14 | [15] |
Table 2: In Vitro Effects of Resolvin D3 on Human and Murine Cells
| Cell Type | RvD3 Concentration | Assay | Outcome | Citation |
| Human Neutrophils (PMN) | 1-100 nM | Transendothelial Migration | Potent inhibition | [6] |
| Human Macrophages | 0.01-10 nM | Efferocytosis | Enhanced phagocytosis of apoptotic PMNs | [7] |
| Human Neutrophils (PMN) | 1-1000 pM | Phagocytosis of E. coli | >20% increase vs. control | [16] |
| RAW 264.7 Macrophages | Not specified | LPS-induced Nitric Oxide Production | Decreased production | [15] |
| Human CD4+ & CD8+ T cells | 10 nM (AT-RvD3) | TNF-α Production | Significant reduction | [17] |
Key Experimental Protocols
Lipid Mediator Metabololipidomics by LC-MS/MS
This is the cornerstone technique for identifying and quantifying RvD3 in biological samples.
Objective: To extract, identify, and quantify RvD3 from plasma, exudates, or tissue homogenates.
Methodology:
-
Sample Collection & Extraction:
-
Collect biological samples (e.g., peritoneal lavage, plasma) and immediately add two volumes of ice-cold methanol containing deuterated internal standards (e.g., d5-RvD2) to quench enzymatic activity and facilitate protein precipitation.[7]
-
Centrifuge samples to pellet precipitated proteins.
-
Perform solid-phase extraction (SPE) on the supernatant using C18 columns to isolate the lipid mediator fraction. Elute the lipids with methyl formate.[7]
-
-
LC-MS/MS Analysis:
-
Resuspend the extracted lipid mediators in a mobile phase (e.g., methanol/water).
-
Inject the sample into a high-performance liquid chromatography (HPLC) system equipped with a C18 column (e.g., Poroshell 120 EC-18).[7]
-
Elute the lipid mediators using a gradient of methanol/water/acetic acid.[7]
-
Perform mass spectrometry using a triple quadrupole mass spectrometer (e.g., Sciex 6500 QTRAP) operated in negative electrospray ionization mode.[18]
-
Use Multiple Reaction Monitoring (MRM) to detect and quantify RvD3. This involves monitoring for a specific precursor ion to product ion transition (e.g., m/z 375 -> 147 for RvD3) and comparing its retention time and MS/MS spectrum to a synthetic standard.[7][18]
-
-
Quantification:
-
Generate calibration curves using synthetic RvD3 standards.
-
Quantify endogenous RvD3 levels by comparing the peak area to the calibration curve and normalizing to the internal standard.
-
Murine Peritonitis Model for In Vivo Efficacy
Objective: To assess the pro-resolving actions of RvD3 in a model of acute inflammation.
Methodology:
-
Animal Model: Use male FVB mice (10-12 weeks old).[7]
-
Induction of Peritonitis: Inject an inflammatory stimulus, such as Zymosan A (1 mg/mouse) or E. coli (1x10⁵ CFU/mouse), intraperitoneally (i.p.).[7][16]
-
RvD3 Administration: Administer synthetic RvD3 (e.g., 10-100 ng in saline vehicle) or vehicle control either before the stimulus (prophylactic) or at the peak of inflammation (therapeutic, e.g., 12h post-E. coli).[6][7]
-
Exudate Collection: At specific time points (e.g., 4h, 12h, 24h), euthanize the mice and collect peritoneal exudates by lavage with phosphate-buffered saline (PBS).
-
Analysis:
-
Cell Counts: Determine the total number of leukocytes in the lavage fluid. Perform differential counts using flow cytometry to identify specific cell populations (e.g., neutrophils: CD11b⁺Ly6G⁺; macrophages).[16]
-
Resolution Indices: Calculate key parameters of resolution, such as the maximum neutrophil infiltration (Ψmax), the time to reach this maximum (Tmax), and the resolution interval (Rᵢ), which is the time taken for neutrophil numbers to drop to 50% of the maximum.[16]
-
Mediator Analysis: Use a portion of the cell-free lavage fluid for LC-MS/MS analysis of lipid mediators or for cytokine/chemokine analysis by multiplex assay.[7]
-
Caption: Experimental workflow for the murine peritonitis model.
Human Macrophage Phagocytosis/Efferocytosis Assay
Objective: To determine the effect of RvD3 on the ability of macrophages to clear apoptotic cells (efferocytosis) or bacteria.
Methodology:
-
Macrophage Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors.
-
Differentiate PBMCs into macrophages by culturing them with specific growth factors (e.g., GM-CSF) for several days.[7]
-
-
Preparation of Targets:
-
For Efferocytosis: Isolate human neutrophils and induce apoptosis by aging them in culture (e.g., 24h in PBS). Label the apoptotic neutrophils with a fluorescent dye.[7]
-
For Bacterial Phagocytosis: Use fluorescently labeled bacteria (e.g., pHrodo Red E. coli bioparticles).
-
-
Phagocytosis Assay:
-
Plate the differentiated macrophages in a multi-well plate.
-
Pre-incubate the macrophages with various concentrations of RvD3 (e.g., 0.01-10 nM) or vehicle for a short period (e.g., 15 min at 37°C).[7]
-
Add the fluorescently labeled apoptotic cells or bacteria to the macrophages and incubate for a defined time (e.g., 60 min).
-
-
Quantification:
-
Wash the wells to remove non-ingested targets.
-
Quantify the uptake of fluorescent targets by the macrophages using a fluorescence plate reader or by fluorescence microscopy/flow cytometry.
-
Express the results as a phagocytic index or percentage of macrophages containing fluorescent targets.
-
Conclusion
Resolvin D3 is a stereospecific, endogenous lipid mediator with potent immunoresolvent and tissue-protective functions. Its discovery, made possible by advanced metabololipidomic techniques, has significantly contributed to the understanding of inflammation as an active, resolvable process. The elucidation of its biosynthetic pathway from DHA via sequential lipoxygenase actions and its signaling through the GPCR GPR32 provides clear targets for therapeutic intervention. With demonstrated efficacy in the picomolar to nanomolar range in various preclinical models of inflammation, infection, and injury, RvD3 and its stable analogs represent a promising new frontier in the development of pro-resolution therapies aimed at treating a wide range of chronic inflammatory diseases.
References
- 1. Human leukocytes selectively convert 4S,5S-epoxy-resolvin to resolvin D3, resolvin D4, and a cys-resolvin isomer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resolvin D3 is dysregulated in arthritis and reduces arthritic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Specialized Pro-Resolving Mediators Marks the Dawn of Resolution Physiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Resolvin D3 and Aspirin-Triggered Resolvin D3 Are Potent Immunoresolvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resolvin D3 multi-level proresolving actions are host protective during infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biosynthesis of D-series resolvins in skin provides insights into their role in tissue repair - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resolvin D3 and Aspirin-Triggered Resolvin D3 Are Protective for Injured Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. ricerca.unich.it [ricerca.unich.it]
- 13. Frontiers | Role of Resolvins in the Inflammatory Resolution of Neurological Diseases [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. Resolvin D3 Promotes Inflammatory Resolution, Neuroprotection, and Functional Recovery After Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Pro-resolving lipid mediators Resolvin D1, Resolvin D2 and Maresin 1 are critical in modulating T cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Resolvin D1 (RvD1) and Aspirin-Triggered Resolvin D1 (AT-RvD1)
An In-depth Technical Guide to the Mechanism of Action of D-Series Resolvins
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms underlying the pro-resolving actions of D-series resolvins (RvDs). Derived from the omega-3 fatty acid docosahexaenoic acid (DHA), these specialized pro-resolving mediators (SPMs) are pivotal in orchestrating the active resolution of inflammation. This document details their receptor interactions, downstream signaling cascades, and key bioactions, supported by quantitative data and detailed experimental protocols.
Resolvin D1 and its aspirin-triggered epimer, AT-RvD1, are potent regulators of inflammatory responses. They exert their effects by engaging specific G-protein coupled receptors (GPCRs) on the surface of immune cells, primarily neutrophils and macrophages.
Receptors: ALX/FPR2 and GPR32
RvD1 and AT-RvD1 signal through two principal receptors in humans:
-
ALX/FPR2 (Formyl Peptide Receptor 2): Also a receptor for Lipoxin A₄, ALX/FPR2 is a key hub for pro-resolving signals.[1][2][3]
-
GPR32 (G Protein-Coupled Receptor 32): Initially an orphan receptor, GPR32 has been identified as a specific receptor for RvD1, RvD3, and RvD5.[1][3][4]
The engagement of these receptors by RvD1 is concentration-dependent, with some studies suggesting that lower concentrations may signal preferentially through GPR32, while higher concentrations engage ALX/FPR2.
Signaling Pathways and Cellular Actions
Upon binding to ALX/FPR2 and GPR32, RvD1 initiates a cascade of intracellular events that collectively dampen pro-inflammatory signaling and enhance resolution programs.
-
Inhibition of NF-κB Pathway: RvD1 is a potent inhibitor of the transcription factor Nuclear Factor-kappa B (NF-κB), a master regulator of inflammatory gene expression. By preventing the translocation of NF-κB to the nucleus, RvD1 suppresses the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[5]
-
Modulation of MAPK Signaling: RvD1 modulates the activity of Mitogen-Activated Protein Kinase (MAPK) pathways. It can inhibit the phosphorylation of pro-inflammatory kinases like ERK1/2 and p38, thereby reducing inflammatory responses in microglia.[1]
-
Stimulation of Phagocytosis: A hallmark of resolution is the clearance of apoptotic cells (efferocytosis) and pathogens. RvD1 enhances the phagocytic capacity of macrophages, a process crucial for removing cellular debris and microbes from the site of inflammation.[5][6]
-
Reduction of Leukocyte Infiltration: RvD1 limits the recruitment of neutrophils to inflammatory loci, a critical step in preventing excessive tissue damage.[4]
-
Regulation of Ion Channels: In the context of pain, RvD1 can modulate the activity of Transient Receptor Potential (TRP) channels, contributing to its analgesic effects.[1]
Resolvin D2 (RvD2)
Resolvin D2 is another key member of the D-series family with potent immunoresolvent properties, particularly in the context of bacterial infections and organ protection.
Receptor: GPR18 (DRV2)
The primary receptor for RvD2 is GPR18 , also designated as the Resolvin D2 Receptor (DRV2).[7][8][9][10] This receptor is expressed on key immune cells, including macrophages, monocytes, and neutrophils.
Signaling Pathways and Cellular Actions
Activation of GPR18 by RvD2 triggers distinct signaling pathways that are crucial for host defense and the restoration of homeostasis.
-
cAMP-PKA Pathway Activation: RvD2 binding to GPR18 leads to Gαs protein coupling, resulting in the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[11][12] Elevated cAMP activates Protein Kinase A (PKA), which is critical for enhancing macrophage phagocytic functions.[12]
-
STAT3 Phosphorylation: RvD2-GPR18 signaling promotes the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), another pathway contributing to enhanced bacterial clearance by macrophages.[12]
-
Inhibition of TLR4 Signaling: In the context of endotoxemia, RvD2 can suppress Toll-like Receptor 4 (TLR4) signaling. It reduces the expression of TLR4 and downstream adaptor molecules like MyD88, thereby dampening the inflammatory response to lipopolysaccharide (LPS).
-
Enhanced Bacterial Clearance: A primary function of the RvD2-GPR18 axis is to stimulate the phagocytosis of bacteria, leading to reduced bacterial loads and accelerated resolution of infections.[7][12]
-
Organ Protection: By limiting excessive neutrophil infiltration and promoting clearance of pathogens and debris, RvD2 protects organs from secondary injury following events like ischemia-reperfusion.[6]
Other D-Series Resolvins (RvD3, RvD4, RvD5, RvD6)
While research is most extensive for RvD1 and RvD2, the mechanisms of other D-series resolvins are an active area of investigation.
-
Resolvin D3 (RvD3): Like RvD1, RvD3 can signal through the GPR32 receptor. It demonstrates potent pro-resolving actions, including the reduction of neutrophil infiltration and enhancement of macrophage efferocytosis.[3]
-
Resolvin D4 (RvD4): RvD4 enhances the phagocytic functions of human neutrophils and monocytes.[13][14] Its actions are suggested to be mediated by a Gs protein-coupled receptor, though a specific receptor has not yet been definitively identified.[15]
-
Resolvin D5 (RvD5): RvD5 signals through GPR32 and has also been shown to activate GPR101 .[3][16] Its mechanism involves the activation of Phospholipase D (PLD), specifically PLD2, to enhance efferocytosis in macrophages.[17] It also inhibits the ERK-NF-κB signaling pathway to reduce the production of pro-inflammatory cytokines like IL-6 and CCL5.[18]
-
Resolvin D6 (RvD6): The mechanism for RvD6 is less defined in terms of a specific receptor. However, studies in corneal nerve regeneration show that RvD6 isomers stimulate a transcriptome response that upregulates hepatocyte growth factor (HGF), promoting axonal growth and suppressing neuropathic pain.[19][20]
Quantitative Data Summary
The potency of D-series resolvins is reflected in their receptor binding affinities and the effective concentrations required to elicit biological responses.
Table 1: Receptor Binding Affinities (Kd)
| Ligand | Receptor | Cell/System | Dissociation Constant (Kd) | Citation(s) |
| [³H]-RvD1 | Endogenous | Human Leukocytes | 0.17 ± 0.06 nM | [5] |
| [³H]-RvD2 | GPR18 | Recombinant CHO cells | ~10 nM | [7] |
Table 2: Bioactivity (EC₅₀ / IC₅₀)
| Resolvin | Action | Receptor | Cell/System | Potency (EC₅₀ / IC₅₀) | Citation(s) |
| RvD1 | Activation | ALX/FPR2 | β-arrestin system | More potent than AT-RvD1 | [2] |
| LXA₄ | Activation | GPR32 | β-arrestin system | EC₅₀ ~3.4 x 10⁻¹¹ M | [5] |
| RvD2 | Competition | GPR18 | Recombinant CHO cells | IC₅₀ ~100 nM | [7] |
| RvD5n-3 DPA | Activation | GPR101 | β-arrestin system | EC₅₀ ~4.6 x 10⁻¹² M | [16] |
| RvD5n-3 DPA | Competition | GPR101 | Recombinant system | IC₅₀ ~9.3 nM | [16] |
Experimental Protocols
The mechanisms of D-series resolvins have been elucidated through a variety of in vivo and in vitro experimental models. Detailed methodologies for key assays are provided below.
Zymosan-Induced Murine Peritonitis
This model is widely used to study acute, self-resolving inflammation and to evaluate the efficacy of pro-resolving mediators.[21]
Methodology:
-
Induction: Administer zymosan A (e.g., 1 mg or 0.25 mg/mouse) via intraperitoneal (i.p.) injection into mice to induce peritonitis.[22][23]
-
Treatment: Administer the test compound (e.g., RvD1 at 10 ng/mouse) or vehicle control via i.p. or intravenous (i.v.) injection at specified time points (e.g., 30 minutes prior to or concurrently with zymosan).[4][22]
-
Exudate Collection: At predetermined time points (e.g., 4, 12, 24 hours), euthanize the mice and collect peritoneal exudates by lavage with sterile saline or PBS.[22][23]
-
Cellular Analysis: Centrifuge the lavage fluid to pellet the cells. Resuspend the cell pellet for total leukocyte counting (e.g., using a hemocytometer).[22]
-
Differential Counting: Prepare slides (e.g., using a Cytospin) and stain with a differential stain (e.g., Diff-Quik). Quantify cell populations (neutrophils, monocytes/macrophages) via light microscopy to determine the extent of leukocyte infiltration and the resolution interval.[22]
-
Mediator Analysis: Analyze the supernatant of the lavage fluid for levels of cytokines, chemokines, and lipid mediators using ELISA or LC-MS/MS.[23]
References
- 1. Targeting the D Series Resolvin Receptor System for the Treatment of Osteoarthritis Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ALX/FPR2 Activation by Stereoisomers of D1 Resolvins Elucidating with Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 4. Resolvin D1 Receptor Stereoselectivity and Regulation of Inflammation and Proresolving MicroRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Resolvins in inflammation: emergence of the pro-resolving superfamily of mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of resolvin D2 receptor mediating resolution of infections and organ protection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resolvin D2-G-Protein Coupled Receptor 18 Enhances Bone Marrow Function and Limits Steatosis and Hepatic Collagen Accumulation in Aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Resolvin D2 and its receptor GPR18 in cardiovascular and metabolic diseases: A promising biomarker and therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Resolvin D2 elevates cAMP to increase intracellular [Ca2+] and stimulate secretion from conjunctival goblet cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Resolvin D2 receptor axis in infectious inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural insights into Resolvin D4 actions and further metabolites via a new total organic synthesis and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural insights into Resolvin D4 actions and further metabolites via a new total organic synthesis and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. GPR101 mediates the pro-resolving actions of RvD5n-3 DPA in arthritis and infections - PMC [pmc.ncbi.nlm.nih.gov]
- 17. D-series Resolvins activate Phospholipase D in phagocytes during inflammation and resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Resolvin D5, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide- Stimulated THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Elucidating the structure and functions of Resolvin D6 isomers on nerve regeneration with a distinctive trigeminal transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 20. "Elucidating the Structure and Functions of Resolvin D6 Isomers on Nerv" by Thang L. Pham, Azucena H. Kakazu et al. [digitalscholar.lsuhsc.edu]
- 21. Chapter 17. Zymosan-induced peritonitis as a simple experimental system for the study of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. inotiv.com [inotiv.com]
- 23. meliordiscovery.com [meliordiscovery.com]
An In-depth Technical Guide to Resolvin D3 Signaling Pathways in Immune Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction to Resolvin D3 and Inflammation Resolution
The resolution of inflammation is an active, highly orchestrated process essential for restoring tissue homeostasis following injury or infection. It is not a passive decay of pro-inflammatory signals but a vibrant, mediator-driven program. Specialized Pro-resolving Mediators (SPMs) are a superfamily of lipid mediators, derived from omega-3 essential fatty acids like docosahexaenoic acid (DHA), that are the key architects of this process.
Resolvin D3 (RvD3), with the chemical structure 4S,11R,17S-trihydroxy-docosa-5Z,7E,9E,13Z,15E,19Z-hexaenoic acid, is a potent member of the D-series resolvins.[1][2] Unlike classical anti-inflammatory agents that broadly suppress the immune system, RvD3 and other SPMs orchestrate resolution by halting neutrophil infiltration, promoting the clearance of apoptotic cells and debris (a process termed efferocytosis), and stimulating antimicrobial activities in phagocytes.[1][2][3] This guide provides a detailed examination of the molecular signaling pathways activated by RvD3 in key immune cells, presents quantitative data on its efficacy, outlines relevant experimental protocols, and visualizes these complex interactions.
Resolvin D3 Receptors in Immune Cells
RvD3 exerts its potent immunoresolvent actions primarily through specific G-protein coupled receptors (GPCRs) expressed on the surface of immune cells.[1][4] The identification and characterization of these receptors are crucial for understanding its mechanism of action and for designing targeted therapeutics.
-
GPR32 (DRV1): The primary receptor for RvD3 in humans is GPR32, also known as the D-series Resolvin Receptor 1 (DRV1).[1][4] It is expressed on human macrophages and neutrophils.[4][5] Binding of RvD3 to GPR32 initiates downstream signaling cascades that enhance macrophage phagocytosis and regulate leukocyte responses.[4][5][6] It is important to note that mice lack a direct homolog for GPR32, which has implications for translational studies.[4][5]
-
GPR18 (DRV2): While more commonly associated with Resolvin D2 (RvD2), GPR18 has also been implicated in mediating the effects of other D-series resolvins.[7][8][9][10][11] Its specific role in RvD3 signaling is an area of ongoing investigation and may be cell-type specific.
Core Signaling Pathways of Resolvin D3
Upon binding to its cognate receptors, RvD3 triggers intracellular signaling cascades that reprogram immune cells from a pro-inflammatory to a pro-resolving phenotype. The core pathways involve modulation of cyclic AMP (cAMP) levels, inhibition of the master inflammatory transcription factor NF-κB, and activation of pro-survival and phagocytic pathways like PI3K/Akt.
Macrophage Signaling: Enhancing Efferocytosis and Reducing Inflammation
In macrophages, RvD3 is a potent stimulator of efferocytosis, the crucial process of clearing apoptotic neutrophils from the site of inflammation. This action prevents secondary necrosis and the release of damaging cellular contents.
Key Signaling Events:
-
Receptor Binding: RvD3 binds to GPR32 on the macrophage surface.
-
G-Protein Activation: This activates an inhibitory G-protein (Gi).
-
cAMP/PKA Inhibition: The Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels and subsequent inactivation of Protein Kinase A (PKA).
-
NF-κB Inhibition: Reduced PKA activity contributes to the inhibition of the NF-κB pathway, a central regulator of pro-inflammatory gene transcription. This leads to a marked decrease in the production and secretion of cytokines like TNF-α and IL-6.[12][13]
-
Phagocytosis Enhancement: Concurrently, RvD3 can activate pathways involving Phospholipase D (PLD) and the PI3K/Akt axis, which are critical for the cytoskeletal rearrangements required for phagocytosis and efferocytosis.[14][15]
Figure 1. RvD3 signaling cascade in macrophages.
Neutrophil Signaling: Halting Infiltration
A key feature of resolution is the cessation of neutrophil recruitment to the inflamed tissue. RvD3 potently inhibits neutrophil chemotaxis and transendothelial migration, preventing further amplification of the inflammatory response.
Key Signaling Events:
-
Receptor Engagement: RvD3 binds to receptors on the neutrophil surface.
-
Chemokine Receptor Antagonism: RvD3 signaling functionally antagonizes the pathways initiated by pro-inflammatory chemoattractants like Interleukin-8 (IL-8) or Leukotriene B4 (LTB4).
-
Cytoskeletal Stability: The signaling cascade initiated by RvD3 promotes the dephosphorylation of key cytoskeletal regulatory proteins, which stabilizes the actin cytoskeleton and prevents the formation of pseudopods necessary for migration. This effectively "puts the brakes" on neutrophil movement.
Figure 2. Logical flow of RvD3's effect on neutrophil migration.
Quantitative Data on Resolvin D3 Bioactions
The potency of RvD3 is demonstrated by its activity at low nanomolar to picomolar concentrations. The following tables summarize key quantitative findings from the literature.
| Table 1: RvD3 Effects on Macrophage Function | |
| Parameter | Observation & Concentration |
| Human Macrophage Efferocytosis | Dose-dependently enhanced in the high pM to low nM range.[1] |
| In Vivo Macrophage Efferocytosis | Increased the proportion of efferocytosing macrophages by ~50% (50 ng/mouse dose).[1][16] |
| Human Macrophage Phagocytosis (E. coli) | Enhanced by ~80% over control at 10 nM (compared with RvD2).[16] |
| Table 2: RvD3 Effects on Neutrophil (PMN) Function | |
| Parameter | Observation & Concentration |
| In Vivo PMN Infiltration (Zymosan) | Potently reduced with a 10 ng/mouse dose.[1] |
| Human PMN Phagocytosis (E. coli) | Significantly increased by >20% at concentrations across the pM range (1-1000 pM).[1] |
| In Vivo Resolution Interval (Ri) | Reduced from ~9.5 hours to ~5.5 hours in E. coli peritonitis (50 ng/mouse dose).[1][16] |
| Human PMN Transmigration | Potently blocked.[2] |
Experimental Protocols
Reproducing and building upon existing research requires detailed methodologies. Below are summarized protocols for key assays used to characterize RvD3's function.
Macrophage Efferocytosis Assay (Flow Cytometry)
This protocol measures the ability of macrophages to engulf apoptotic cells.
-
Induce Apoptosis in Target Cells:
-
Label Apoptotic Cells:
-
Co-culture:
-
Culture macrophages (e.g., primary human monocyte-derived macrophages or a cell line like J774) in plates.[20]
-
Treat macrophages with RvD3 (pM to nM range) or vehicle control for a specified time (e.g., 15 minutes).[1]
-
Add the labeled apoptotic cells to the macrophage culture, typically at a ratio of 3:1 or 5:1 (apoptotic cells:macrophages).[18]
-
Incubate for 90-120 minutes at 37°C to allow for phagocytosis.[18][21]
-
-
Analysis:
Figure 3. General workflow for a flow cytometry-based efferocytosis assay.
Neutrophil Chemotaxis Assay (Boyden Chamber / Microfluidics)
This assay quantifies the directed migration of neutrophils toward a chemical gradient.
-
Neutrophil Isolation:
-
Isolate primary human neutrophils from the peripheral blood of healthy donors using density gradient centrifugation.[22]
-
-
Assay Setup (Boyden Chamber):
-
Incubation:
-
Quantification:
-
Quantify the number of cells that have migrated into the lower chamber. This can be done by lysing the migrated cells and measuring their ATP content via a luminescence-based assay (e.g., CellTiter-Glo®).[23]
-
The luminescence signal is directly proportional to the number of migrated cells. Calculate the percentage of inhibition caused by RvD3 compared to the vehicle control.
-
Conclusion and Future Directions
Resolvin D3 is a potent immunoresolvent mediator that actively promotes the resolution of inflammation by enhancing macrophage efferocytosis and halting neutrophil infiltration. Its actions are transduced through specific GPCRs, primarily GPR32, leading to the inhibition of pro-inflammatory pathways like NF-κB. The ability of RvD3 to stimulate these pro-resolving functions at picomolar to nanomolar concentrations underscores its potential as a therapeutic agent. For drug development professionals, targeting the RvD3 signaling pathway offers a novel strategy to treat chronic inflammatory diseases, not by blocking a physiological response, but by actively promoting its natural resolution. Future research will continue to delineate the nuanced, cell-specific signaling of RvD3 and explore the therapeutic efficacy of stable RvD3 analogs in preclinical and clinical settings.
References
- 1. Resolvin D3 multi-level proresolving actions are host protective during infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resolvin D3 and Aspirin-Triggered Resolvin D3 Are Potent Immunoresolvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human leukocytes selectively convert 4S,5S-epoxy-resolvin to resolvin D3, resolvin D4, and a cys-resolvin isomer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Lipoxin and Resolvin Receptors Transducing the Resolution of Inflammation in Cardiovascular Disease [frontiersin.org]
- 5. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 6. The resolvin D1 receptor GPR32 transduces inflammation resolution and atheroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Uncovering the Power of GPR18 Signalling: How RvD2 and Other Ligands Could Have the Potential to Modulate and Resolve Inflammation in Various Health Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Resolvin D2/GPR18 signaling enhances monocytic myeloid-derived suppressor cell function to mitigate abdominal aortic aneurysm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Resolvin D2/GPR18 signaling enhances monocytic myeloid-derived suppressor cell function to mitigate abdominal aortic aneurysm formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Resolvin D2-GPR18 Axis Enhances Bone Marrow Function and Limits Hepatic Fibrosis in Aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Resolvin D1, resolvin D2 and maresin 1 activate the GSK3β anti-inflammatory axis in TLR4-engaged human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Resolvin D1 (Rvd1) Attenuates In Vitro LPS-Stimulated Inflammation Through Downregulation of miR-155, miR -146, miR -148 and Krupple Like Factor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. D-series Resolvins activate Phospholipase D in phagocytes during inflammation and resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. In Vivo Assessment of Alveolar Macrophage Efferocytosis Following Ozone Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel Method to Assess Resident Alveolar Macrophage Efferocytosis of Apoptotic Neutrophils by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Quantitative Efferocytosis Assays | Springer Nature Experiments [experiments.springernature.com]
- 21. Quantification of Efferocytosis by Single-cell Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Protocol for Detection of IL-8 Activity by Neutrophil Chemotaxis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 23. criver.com [criver.com]
An In-depth Technical Guide on the Core Biological Functions of Aspirin-Triggered Resolvin D3
Introduction
Aspirin-Triggered Resolvin D3 (AT-RvD3) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). Its biosynthesis is initiated by the action of aspirin-acetylated cyclooxygenase-2 (COX-2), leading to the formation of a 17R-epimer of Resolvin D3 (RvD3).[1] This structural modification confers greater resistance to metabolic inactivation compared to its native counterpart, RvD3, enhancing its pro-resolving actions in vivo.[2] AT-RvD3 plays a pivotal role in the active resolution of inflammation, a process critical for tissue homeostasis and the prevention of chronic inflammatory diseases. This technical guide provides a comprehensive overview of the core biological functions of AT-RvD3, its signaling pathways, and the experimental methodologies used to elucidate its actions, tailored for researchers, scientists, and drug development professionals.
Core Biological Functions and Quantitative Effects
AT-RvD3 exerts potent anti-inflammatory and pro-resolving actions across various biological systems. Its functions are multifaceted, encompassing the regulation of leukocyte trafficking, enhancement of microbial clearance, and protection of epithelial barriers. The quantitative effects of AT-RvD3 are summarized in the tables below.
Table 1: Anti-Inflammatory and Pro-Resolving Actions of AT-RvD3 on Leukocytes
| Biological Effect | Model System | AT-RvD3 Concentration/Dose | Quantitative Effect | Reference |
| Inhibition of Neutrophil (PMN) Infiltration | Murine Zymosan-Induced Peritonitis | 10 ng/mouse (i.v.) | ~45% reduction in PMN levels at 4h | [3] |
| Murine Dorsal Air Pouch | 10 ng/mouse | ~75% reduction in PMN recruitment | [4] | |
| Inhibition of Human PMN Transmigration | Human PMNs and HUVECs (in vitro) | 1 pM and 10 pM | Significantly greater inhibition than RvD3 (p < 0.05) | [4] |
| 10⁻¹¹ M | ~25% reduction in transmigration | [4] | ||
| Enhancement of Macrophage Phagocytosis | Murine Peritoneal Macrophages (Zymosan) | 10 pM and 100 pM | More potent than RvD3 | [4] |
| Murine Macrophages (Tumor Debris) | 100 pM - 100 nM | 30-40% increase in phagocytosis | [5] | |
| Enhancement of Macrophage Efferocytosis | Murine Peritoneal Macrophages (Apoptotic PMNs) | 0.1 pM - 10 nM | Dose-dependent increase | [6] |
Table 2: Regulation of Inflammatory Mediators and Epithelial Protection by AT-RvD3
| Biological Effect | Model System | AT-RvD3 Dose/Concentration | Quantitative Effect | Reference |
| Reduction of Pro-inflammatory Cytokines/Chemokines | Murine Dorsal Air Pouch | 10 ng/mouse | Reduction in exudate levels | [4] |
| Regulation of Eicosanoids in vivo | Murine Zymosan-Induced Peritonitis | 10 ng/mouse (i.v.) | Reduced LTB₄, PGD₂, and TxB₂; Increased PGE₂ | [4] |
| Reduction of NF-κB Activation | Acid-injured murine lungs | 10 ng/mouse (i.v.) | Decreased NF-κB activation | [7] |
| In vitro | Not specified | Counter-regulation of NF-κB | [2] | |
| Protection against Acute Lung Injury | Acid-injured murine lungs | 10 ng/mouse (i.v.) 1h post-injury | Reduced alveolar wall thickening, edema, and leukocyte infiltration | [2][7] |
| Promotion of Cutaneous Re-epithelialization | Murine skin wounding model | Not specified | Promoted re-epithelialization | [2] |
Signaling Pathways of Aspirin-Triggered Resolvin D3
AT-RvD3 exerts its biological functions by activating specific G-protein coupled receptors (GPCRs), primarily GPR32.[8][9] Activation of these receptors on immune cells, such as neutrophils and macrophages, initiates downstream signaling cascades that orchestrate the resolution of inflammation. One of the key pathways modulated by AT-RvD3 is the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of pro-inflammatory gene expression.[8][10]
Caption: AT-RvD3 signaling through GPR32 to inhibit NF-κB activation.
AT-RvD3 binding to GPR32 leads to the inhibition of the IKK complex, preventing the phosphorylation and subsequent degradation of IκB. This stabilizes the IκB-NF-κB complex in the cytoplasm, blocking the nuclear translocation of NF-κB and thereby repressing the transcription of pro-inflammatory genes.[8]
Experimental Protocols
The biological functions of AT-RvD3 have been characterized using a variety of in vivo and in vitro experimental models. Below are detailed methodologies for key experiments.
1. Murine Zymosan-Induced Peritonitis
This model is widely used to assess the anti-inflammatory and pro-resolving effects of compounds in vivo.
-
Animals: Male FVB mice (6-8 weeks old).
-
Procedure:
-
AT-RvD3 (10 ng in 100 µL saline with 0.1% ethanol as vehicle) or vehicle alone is administered via intravenous (i.v.) injection.[4]
-
Ten minutes after treatment, inflammation is induced by intraperitoneal (i.p.) injection of zymosan A (1 mg/mL in saline).[4]
-
At various time points (e.g., 4, 12, 24, 48, 72 hours) post-zymosan injection, mice are euthanized.[4]
-
The peritoneal cavity is lavaged with phosphate-buffered saline (PBS).
-
Peritoneal exudate cells are collected, and total leukocyte counts are determined using a hemocytometer.
-
Differential cell counts (neutrophils, macrophages) are performed by flow cytometry following staining with specific cell surface markers (e.g., Ly-6G for neutrophils, F4/80 for macrophages).
-
The supernatant of the peritoneal lavage is collected for the analysis of lipid mediators (e.g., prostaglandins, leukotrienes) by liquid chromatography-tandem mass spectrometry (LC-MS/MS) based metabololipidomics and for cytokine/chemokine profiling using immunoassays.[4]
-
Caption: Workflow for assessing AT-RvD3 effects in zymosan-induced peritonitis.
2. Human Neutrophil Transmigration Assay
This in vitro assay evaluates the ability of AT-RvD3 to inhibit the migration of neutrophils across an endothelial cell barrier, a key step in the inflammatory response.
-
Cell Culture:
-
Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to confluence on transwell inserts.
-
Human neutrophils (PMNs) are isolated from peripheral blood of healthy donors.[4]
-
-
Procedure:
-
HUVEC monolayers are activated with tumor necrosis factor-alpha (TNF-α, 10 ng/mL) to mimic an inflammatory state.[4]
-
Isolated human neutrophils are labeled with a fluorescent dye (e.g., CFDA) for tracking.
-
Neutrophils are pre-incubated with various concentrations of AT-RvD3 or vehicle for 15 minutes at 37°C.[4]
-
The treated neutrophils are then added to the upper chamber of the transwell insert containing the HUVEC monolayer.
-
A chemoattractant (e.g., LTB₄) is added to the lower chamber to stimulate transmigration.
-
After a defined incubation period (e.g., 1-2 hours), the number of neutrophils that have migrated to the lower chamber is quantified by fluorescence measurement.
-
3. Macrophage Phagocytosis and Efferocytosis Assays
These assays measure the effect of AT-RvD3 on the ability of macrophages to engulf pathogens (phagocytosis) and apoptotic cells (efferocytosis), which are crucial processes for resolving inflammation and infection.
-
Cell Culture: Murine peritoneal resident macrophages are harvested and cultured.
-
Phagocytosis Assay:
-
Macrophages are incubated with AT-RvD3 (0.1 pM - 10 nM) or vehicle for 15 minutes at 37°C.[6]
-
Fluorescently labeled zymosan particles (a yeast cell wall component) are added to the macrophage cultures.[6]
-
After 1 hour of incubation, non-ingested particles are washed away.[6]
-
The phagocytic index (percentage of macrophages that have engulfed particles and the number of particles per macrophage) is determined by microscopy or flow cytometry.
-
-
Efferocytosis Assay:
-
Human or murine neutrophils are induced to undergo apoptosis.
-
Apoptotic neutrophils are labeled with a fluorescent dye (e.g., CFDA).[6]
-
Macrophages are treated with AT-RvD3 as described for the phagocytosis assay.
-
Labeled apoptotic neutrophils are added to the macrophage cultures.[6]
-
Following a 1-hour incubation, the efferocytosis index is quantified.[6]
-
Logical Relationships of AT-RvD3 Pro-Resolving Actions
The diverse biological functions of AT-RvD3 are interconnected and contribute to its overall pro-resolving efficacy. The inhibition of neutrophil influx prevents further tissue damage, while the enhancement of macrophage-mediated clearance of apoptotic cells and debris facilitates the return to tissue homeostasis.
Caption: Interconnected pro-resolving actions of AT-RvD3 leading to inflammation resolution.
Aspirin-triggered Resolvin D3 is a potent immunoresoivent with significant therapeutic potential for a wide range of inflammatory diseases. Its ability to control leukocyte trafficking, enhance microbial and cellular debris clearance, and protect mucosal surfaces underscores its importance in the active process of inflammation resolution. The detailed understanding of its biological functions, signaling pathways, and the methodologies to study them, as outlined in this guide, provides a solid foundation for further research and the development of novel pro-resolving therapeutics. The high potency and enhanced stability of AT-RvD3 make it an attractive candidate for drug development aimed at harnessing the body's own resolution programs to treat inflammation.
References
- 1. Resolvin D3 and aspirin-triggered resolvin D3 are potent immunoresolvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resolvin D3 and Aspirin-Triggered Resolvin D3 Are Protective for Injured Epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resolvin D3 multi-level proresolving actions are host protective during infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resolvin D3 and Aspirin-Triggered Resolvin D3 Are Potent Immunoresolvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Resolvin D3 and Aspirin-Triggered Resolvin D3 Are Protective for Injured Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of Resolvins in the Inflammatory Resolution of Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of specialized pro-resolving lipid mediators in pulmonary inflammation diseases: mechanisms and development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Endogenous Production and Function of Resolvin D3 in Murine Models
This technical guide provides a comprehensive overview of the endogenous biosynthesis of Resolvin D3 (RvD3) in murine models. It details the enzymatic pathways, summarizes key quantitative data from preclinical inflammation models, and offers detailed experimental protocols for researchers. Furthermore, this document includes visualizations of critical pathways and workflows to facilitate a deeper understanding of the molecular and cellular mechanisms governed by this potent specialized pro-resolving mediator (SPM).
The Biosynthesis of Resolvin D3
Resolvin D3 is an endogenous lipid mediator synthesized from the omega-3 fatty acid docosahexaenoic acid (DHA). Its production involves a series of sequential enzymatic reactions initiated by lipoxygenases (LOX). In murine models, the ortholog of human 15-lipoxygenase-1 is 12/15-lipoxygenase (Alox15), which plays a critical role in initiating the biosynthesis cascade.
The process begins with the insertion of molecular oxygen into DHA at the C-17 position by Alox15, forming 17S-hydroperoxy-DHA (17S-HpDHA). This intermediate is then converted through subsequent enzymatic actions, including those by 5-lipoxygenase (Alox5), which leads to the formation of a 4S, 5S-epoxide intermediate. Finally, enzymatic hydrolysis of this epoxide yields Resolvin D3 (4S,5R,11R-trihydroxy-docosahexaenoic acid).[1][2][3][4]
Quantitative Effects of RvD3 in Murine Inflammation Models
Endogenous RvD3 has been identified in resolving exudates from murine models of E. coli infection and zymosan-induced peritonitis.[1] While precise quantification of endogenous levels is technically challenging and varies by model, the potent biological activity of RvD3 has been demonstrated through the administration of synthetic RvD3. These studies provide critical insights into its physiological role in resolving inflammation.
Table 1: Summary of RvD3 Effects in Murine Peritonitis Models
| Inflammation Model | RvD3 Dose (per mouse) | Key Quantitative Outcomes | Reference |
|---|---|---|---|
| Zymosan-Induced Peritonitis | 10 ng (i.v.) | ~45% reduction in neutrophil (PMN) levels at 4 hours. Significant reduction in LTB₄, PGD₂, and TxB₂. | [1] |
| Zymosan-Induced Peritonitis | 50 ng (i.p.) | Reduced PMN numbers at 12 hours by 47%. Shortened the resolution interval (Rᵢ) from 23 hours to 2 hours. | [5] |
| E. coli Infection | 50 ng (i.p.) | Reduced the resolution interval (Rᵢ) by ~4.5 hours. Increased leukocyte phagocytosis of E. coli in peritoneal exudates. |[1] |
Table 2: Summary of RvD3 Effects in a Murine Psoriasis Model
| Inflammation Model | RvD3 Dose (per mouse) | Key Quantitative Outcomes | Reference |
|---|---|---|---|
| Imiquimod (IMQ)-Induced Psoriasiform Dermatitis | 100 ng (i.p., 1-2x daily) | Dose-dependent attenuation of erythema and scaliness. Significant reduction in the transcriptional expression of IL-17c, IL-17f, and IL-23a in skin tissue. Significant reduction in spontaneous scratching. | [6][7] |
| Imiquimod (IMQ)-Induced Psoriasiform Dermatitis | 2.8 mg/kg (i.p.) | Reversed established spontaneous scratching 2 and 7 days after IMQ application. Attenuated the increase in thickness of the stratum corneum. |[8] |
Key Experimental Protocols
Zymosan-Induced Peritonitis in Mice
This model is widely used to study acute inflammation and its resolution. Zymosan, a component of yeast cell walls, elicits a self-limited inflammatory response characterized by neutrophil infiltration.
Methodology:
-
Animal Model: C57BL/6J mice are commonly used.
-
Induction of Peritonitis: Administer zymosan A (1 mg/mouse) via intraperitoneal (i.p.) injection.
-
RvD3 Administration (Optional): For intervention studies, administer synthetic RvD3 or vehicle (e.g., saline containing 0.1% ethanol) intravenously (i.v.) or i.p. at a specified time before or after the zymosan challenge. Doses typically range from 10-100 ng per mouse.[1][5]
-
Exudate Collection: At desired time points (e.g., 4, 12, 24 hours), euthanize mice and collect the peritoneal exudate by washing the peritoneal cavity with 3-5 mL of sterile, ice-cold PBS.
-
Cellular Analysis: Determine the total leukocyte count using a hemocytometer. Identify neutrophil populations (e.g., CD11b⁺Ly6G⁺ cells) using flow cytometry.
-
Lipid Mediator Analysis: Centrifuge the exudate to pellet the cells. The supernatant can be immediately processed for lipid mediator profiling.
Lipid Mediator Profiling via LC-MS/MS (Metabololipidomics)
This is the gold standard for identifying and quantifying specialized pro-resolving mediators like RvD3 from biological samples.
Methodology:
-
Sample Preparation: To 1 volume of sample (e.g., peritoneal exudate supernatant, plasma), add 2 volumes of ice-cold methanol containing deuterated internal standards (e.g., d5-RvD2, d8-5S-HETE) to precipitate proteins and stabilize the lipids.[1]
-
Solid-Phase Extraction (SPE):
-
Acidify the sample to pH ~3.5.
-
Equilibrate a C18 SPE cartridge with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with water followed by a low-percentage organic solvent (e.g., 20% methanol) to remove impurities.
-
Elute the lipid mediators with methyl formate or methanol.[1][9]
-
-
LC-MS/MS Analysis:
-
Evaporate the eluted sample to dryness under a stream of nitrogen and reconstitute it in a small volume of methanol/water.
-
Inject the sample into a liquid chromatography system (e.g., UPLC) coupled to a tandem mass spectrometer (e.g., QTRAP).
-
Separation is typically achieved on a C18 column with a gradient of mobile phases (e.g., Mobile Phase A: methanol/water/acetic acid 20:80:0.01, v/v/v; Mobile Phase B: methanol/acetic acid 100:0.01, v/v).
-
Detection and quantification are performed using multiple reaction monitoring (MRM) mode, which uses specific precursor-to-product ion transitions for each lipid mediator and its corresponding internal standard.[1]
-
Signaling and Mechanism of Action
In murine models, RvD3 exerts its pro-resolving and anti-inflammatory effects by engaging specific G protein-coupled receptors (GPCRs). The primary receptor identified for RvD3 in mice is the N-formyl peptide receptor 2 (ALX/FPR2).[6][10][11]
Binding of RvD3 to ALX/FPR2 on immune cells, such as neutrophils and macrophages, and on neurons can trigger several downstream effects:
-
Inhibition of Neutrophil Infiltration: RvD3 reduces the recruitment of neutrophils to sites of inflammation.[1]
-
Stimulation of Phagocytosis: It enhances the clearance of apoptotic cells (efferocytosis) and microbes by macrophages.[1]
-
Modulation of Nociception: In sensory neurons, RvD3 binding to ALX/FPR2 can inhibit the activity of ion channels like Transient Receptor Potential Vanilloid 1 (TRPV1), which are critical for pain and itch signaling. This action contributes to its analgesic and anti-pruritic effects in models of psoriasis.[8][10][11]
References
- 1. Resolvin D3 multi-level proresolving actions are host protective during infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of 12/15-Lipoxygenase and Its Various Metabolites Generated from Multiple Polyunsaturated Fatty Acids as Substrates in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of Resolvins in Chronic Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereocontrolled Total Synthesis of Resolvin D4 and 17(R)-Resolvin D4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Resolvin D3 controls mouse and human TRPV1-positive neurons and preclinical progression of psoriasis [thno.org]
- 9. zora.uzh.ch [zora.uzh.ch]
- 10. Resolvin D3 controls mouse and human TRPV1-positive neurons and preclinical progression of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Resolvin D3: A Technical Guide to its Immunomodulatory Effects on Neutrophil Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resolvin D3 (RvD3), an endogenous specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA), has emerged as a potent regulator of the inflammatory response. Its ability to promote the resolution of inflammation without compromising host defense makes it a compelling therapeutic candidate for a range of inflammatory diseases. Neutrophils, as the first line of innate immune defense, play a critical role in the initiation and propagation of inflammation. This technical guide provides an in-depth overview of the impact of Resolvin D3 on key neutrophil functions, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Quantitative Impact of Resolvin D3 on Neutrophil Function
The following tables summarize the key quantitative effects of RvD3 on various neutrophil functions as reported in preclinical studies.
Table 1: Effect of Resolvin D3 on Neutrophil Recruitment and Infiltration
| Parameter | Model System | RvD3 Concentration/Dose | Observed Effect | Citation |
| Neutrophil (PMN) Levels | Zymosan-induced peritonitis (mice) | 10 ng/mouse (i.v.) | ~45% reduction in PMN levels at 4 hours | [1] |
| Neutrophil Infiltration | S. aureus infection in murine dorsal air pouch | 50 ng/mouse | Limited neutrophil infiltration | [2][3][4][5] |
| Neutrophil Numbers | E. coli peritonitis (mice) | 50 ng/mouse (i.p.) at 12h post-infection | Potently reduced the resolution interval (Ri) by ~4.5 hours | [1][6] |
| Neutrophil Transmigration | Human neutrophils in vitro | Not specified | Blocks human neutrophil transmigration | [7] |
Table 2: Effect of Resolvin D3 on Neutrophil Phagocytosis and Microbial Clearance
| Parameter | Model System | RvD3 Concentration/Dose | Observed Effect | Citation | | :--- | :--- | :--- | :--- | | Phagocytosis of E. coli | Human neutrophils | 1-1000 pM | >20% increase in PMN phagocytosis |[1] | | Leukocyte E. coli Phagocytosis | E. coli peritonitis (mice) | 50 ng/mouse (i.p.) | Increased leukocyte E. coli phagocytosis in 24h peritoneal exudates |[1][8] | | Phagocytosis | Whole blood neutrophils | 1-100 nM | Stimulated phagocytosis of E. coli |[9] |
Table 3: Effect of Resolvin D3 on Neutrophil Reactive Oxygen Species (ROS) Production and Apoptosis
| Parameter | Model System | RvD3 Concentration/Dose | Observed Effect | Citation |
| Intracellular ROS Production | Human neutrophils with fluorescently labeled E. coli | sub-pM to low pM | >15% increase in intracellular ROS production | [1] |
| Neutrophil Apoptosis | Peritoneal exudates from E. coli infected mice | 100 ng/mouse (i.v.) | ~40% increase in neutrophil apoptosis at 12 hours | [9] |
Table 4: Effect of Resolvin D3 on Inflammatory Mediator Production
| Parameter | Model System | RvD3 Concentration/Dose | Observed Effect | Citation |
| Leukotriene B4 (LTB4) | Zymosan-induced peritonitis (mice) | 10 ng/mouse (i.v.) | ~80% reduction | [7] |
| Prostaglandin D2 (PGD2) | Zymosan-induced peritonitis (mice) | 10 ng/mouse (i.v.) | ~67% reduction | [7] |
| Thromboxane B2 (TxB2) | Zymosan-induced peritonitis (mice) | 10 ng/mouse (i.v.) | ~50% reduction | [7] |
| Pro-inflammatory Cytokines and Chemokines | Zymosan-induced peritonitis (mice) | 10 ng/mouse (i.v.) | Global reduction, including CXCL1/KC, G-CSF, CCL2/MCP-1, and CCL11/eotaxin | [1] |
Signaling Pathways of Resolvin D3 in Neutrophils
Resolvin D3 exerts its pro-resolving effects on neutrophils through activation of specific G-protein coupled receptors (GPCRs).[10] The primary receptor implicated in RvD3 signaling is GPR32.[11][12][13] Activation of this receptor initiates a cascade of intracellular events that ultimately modulate neutrophil function.
Caption: Simplified signaling pathway of Resolvin D3 in neutrophils.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of neutrophil function in response to Resolvin D3. Below are standard protocols for key assays.
Neutrophil Isolation from Human Peripheral Blood
A common method for isolating neutrophils involves density gradient centrifugation.
Caption: Workflow for human neutrophil isolation.
Protocol Steps:
-
Collect whole blood into tubes containing an anticoagulant (e.g., heparin).
-
Carefully layer the anticoagulated blood over a density gradient medium (e.g., Ficoll-Paque).
-
Centrifuge at room temperature with the brake off to separate the blood components into distinct layers.
-
Aspirate and discard the upper layers (plasma and mononuclear cells).
-
Collect the granulocyte layer.
-
Lyse contaminating red blood cells using a hypotonic solution.
-
Wash the neutrophil pellet with a suitable buffer (e.g., PBS).
-
Centrifuge and resuspend the purified neutrophils in the desired experimental buffer.
-
Determine cell viability (e.g., using Trypan Blue exclusion) and purity (e.g., by flow cytometry staining for neutrophil markers like CD11b, CD66b).[14]
Neutrophil Chemotaxis Assay
The Boyden chamber assay is a widely used method to assess neutrophil migration towards a chemoattractant.
Caption: Workflow for neutrophil chemotaxis assay.
Protocol Steps:
-
Assemble a Boyden chamber with a porous membrane (e.g., 5 µm pore size) separating the upper and lower wells.[14]
-
Add the chemoattractant of interest (e.g., Interleukin-8) with or without different concentrations of RvD3 to the lower chamber.
-
Seed isolated neutrophils in serum-free medium in the upper chamber.[14]
-
Incubate the chamber to allow for neutrophil migration.
-
Quantify the number of neutrophils that have migrated to the lower chamber. This can be done by staining the membrane and counting the cells microscopically or by measuring the total ATP content of the migrated cells using a luminescence-based assay.[14]
Neutrophil Phagocytosis Assay
This assay measures the ability of neutrophils to engulf foreign particles, such as bacteria.
Caption: Workflow for neutrophil phagocytosis assay.
Protocol Steps:
-
Isolate neutrophils as described previously.
-
Pre-incubate the neutrophils with various concentrations of RvD3 or a vehicle control.
-
Add fluorescently labeled bioparticles (e.g., FITC-conjugated E. coli) to the neutrophil suspension.[14]
-
Incubate to allow for phagocytosis to occur.
-
Quench the fluorescence of any non-ingested particles using an agent like Trypan Blue.
-
Analyze the fluorescence intensity of the neutrophils using flow cytometry or high-content imaging to quantify the extent of phagocytosis.[14]
Neutrophil Extracellular Trap (NETosis) Assay
This assay quantifies the release of neutrophil extracellular traps (NETs), which are web-like structures of DNA, histones, and granular proteins that trap pathogens.
Caption: Workflow for NETosis assay.
Protocol Steps:
-
Seed isolated neutrophils in a multi-well plate.
-
Add RvD3 or a vehicle control to the wells.
-
Stimulate the neutrophils with a known NETosis-inducing agent, such as phorbol 12-myristate 13-acetate (PMA) or immune complexes.[14]
-
Incubate for a sufficient period to allow for NET formation.
-
Quantify the amount of extracellular DNA released using a cell-impermeable fluorescent DNA dye (e.g., Sytox Green). The fluorescence intensity is proportional to the amount of NETs formed.
Conclusion
Resolvin D3 demonstrates potent and multifaceted effects on neutrophil function, positioning it as a key regulator of inflammatory resolution. By inhibiting neutrophil infiltration, enhancing their phagocytic capacity, and modulating the production of inflammatory mediators, RvD3 actively promotes the return to tissue homeostasis. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of RvD3 and other pro-resolving mediators in the context of inflammatory diseases. Further exploration of the intricate signaling pathways and the development of stable RvD3 analogs will be crucial in translating these promising preclinical findings into novel anti-inflammatory and pro-resolving therapies.
References
- 1. Resolvin D3 multi-level proresolving actions are host protective during infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resolvin T-series reduce neutrophil extracellular traps - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Resolvin T-series reduce neutrophil extracellular traps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resolvin-t-series-reduce-neutrophil-extracellular-traps - Ask this paper | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
- 7. Resolvin D3 and Aspirin-Triggered Resolvin D3 Are Potent Immunoresolvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Infectious neutrophil deployment is regulated by resolvin D4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipid Mediators in Neutrophil biology: Inflammation, Resolution and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Roles of Resolvins in Chronic Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of Resolvins in the Inflammatory Resolution of Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Role of Resolvins in the Inflammatory Resolution of Neurological Diseases [frontiersin.org]
- 14. criver.com [criver.com]
The Pro-Resolving Power of Resolvin D3: An In-depth Guide to its Role in Macrophage Efferocytosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The resolution of inflammation is a highly active and coordinated process essential for tissue homeostasis and the return to a healthy state following injury or infection. A critical event in this process is the clearance of apoptotic cells, a phenomenon known as efferocytosis, which is primarily executed by macrophages. Failure in this clearance mechanism can lead to secondary necrosis, the release of pro-inflammatory cellular contents, and the perpetuation of inflammation, contributing to the pathogenesis of numerous chronic inflammatory diseases. Specialized pro-resolving mediators (SPMs) are a superfamily of lipid mediators that orchestrate the resolution of inflammation. Among them, Resolvin D3 (RvD3), a dihydroxy-docosahexaenoic acid derivative, has emerged as a potent stimulator of macrophage efferocytosis, positioning it as a key target for therapeutic interventions aimed at promoting inflammation resolution. This technical guide provides a comprehensive overview of the role of RvD3 in macrophage efferocytosis, detailing its mechanism of action, relevant signaling pathways, quantitative effects, and the experimental protocols used to elucidate its function.
The Mechanism of Resolvin D3-Enhanced Efferocytosis
Resolvin D3 exerts its pro-efferocytic effects by binding to specific G-protein coupled receptors (GPCRs) on the surface of macrophages, initiating a cascade of intracellular signaling events that culminate in the enhanced recognition, engulfment, and processing of apoptotic cells.
Receptor Engagement and Downstream Signaling
The primary receptor for several D-series resolvins, including RvD3, is GPR32.[1][2] While another receptor, ALX/FPR2, has also been implicated in the actions of some D-series resolvins, GPR32 is considered a key transducer of RvD3's pro-resolving signals in macrophages.[1][2]
Binding of RvD3 to GPR32 is believed to trigger a conformational change in the receptor, leading to the activation of downstream signaling pathways. While the complete signaling cascade is still under active investigation, several key pathways have been identified:
-
Phospholipase D (PLD) Pathway: Studies on the closely related Resolvin D5 (RvD5) have revealed the involvement of the Phospholipase D (PLD) pathway, specifically the PLD2 isoform.[3][4] RvD5 enhances PLD2 activity, which in turn activates S6 Kinase (S6K). This signaling axis is thought to be crucial for the membrane remodeling and expansion required for the engulfment of apoptotic cells.[3][4] It is plausible that RvD3 utilizes a similar PLD2-S6K-dependent mechanism to promote efferocytosis.
-
ERK and CREB Activation: Evidence suggests that aspirin-triggered Resolvin D1 (AT-RvD1), which also signals through GPR32, activates the phosphorylation of extracellular signal-regulated kinase (ERK1/2) and cAMP response element-binding protein (CREB) in macrophages.[5] Activation of these pathways is linked to various cellular processes, including cell survival and gene expression, which could contribute to the enhanced efferocytic capacity of macrophages.
-
Regulation of MerTK: The receptor tyrosine kinase MerTK is a critical efferocytosis receptor on macrophages. Its surface expression and function can be impaired through cleavage by metalloproteinases like ADAM17 during inflammation.[6] Resolvin D1 has been shown to prevent this cleavage, thereby preserving the macrophage's ability to clear apoptotic cells.[6][7][8] Given the structural and functional similarities, it is likely that RvD3 also contributes to the maintenance of MerTK integrity on the macrophage surface.
-
Actin Cytoskeleton Remodeling: Efferocytosis is a dynamic process that heavily relies on the reorganization of the actin cytoskeleton to form phagocytic cups and engulf apoptotic targets.[9][10] The signaling pathways initiated by RvD3 are presumed to converge on the activation of key regulators of actin polymerization, such as members of the Rho family of small GTPases (e.g., Rac1 and Cdc42) and their downstream effectors, including the Arp2/3 complex and formins.[2][9]
Mandatory Visualizations: Signaling Pathways and Experimental Workflow
Caption: RvD3 signaling pathway in macrophages.
Caption: General workflow for an in vitro efferocytosis assay.
Quantitative Data on Resolvin D3-Mediated Efferocytosis
Several studies have quantified the potent effects of RvD3 on macrophage efferocytosis. The following tables summarize key findings.
| Experimental Model | Macrophage Source | Apoptotic Cell Source | RvD3 Concentration | Observed Effect on Efferocytosis/Phagocytosis | Citation |
| In vivo E. coli-induced peritonitis (mouse) | Peritoneal macrophages | Apoptotic neutrophils | 50 ng/mouse (i.p.) | ~50% increase in the proportion of macrophages phagocytosing neutrophils | [11][12] |
| In vitro | Human monocyte-derived macrophages | Apoptotic human neutrophils | Dose-dependent (pM to nM range) | Significant increases in efferocytosis observed in the high pM to low nM range | [11] |
| In vitro | Human monocyte-derived macrophages | E. coli | 10 nM | ~80% increase in phagocytosis over control (comparable to RvD2) | [11] |
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to study the effects of Resolvin D3 on macrophage efferocytosis. Specific details may vary between laboratories and experimental systems.
In Vitro Macrophage Efferocytosis Assay using Flow Cytometry
This protocol describes a common method to quantify the engulfment of apoptotic cells by macrophages in vitro.
1. Preparation of Macrophages:
-
Bone Marrow-Derived Macrophages (BMDMs):
-
Isolate bone marrow from the femurs and tibias of mice.
-
Culture the bone marrow cells in DMEM supplemented with 10% FBS, 1% penicillin/streptomycin, and 20% L929-conditioned medium (as a source of M-CSF) for 7 days to differentiate them into macrophages.
-
On day 7, detach the adherent macrophages and plate them in a multi-well plate at the desired density.
-
-
Human Monocyte-Derived Macrophages (MDMs):
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Plate the PBMCs and allow monocytes to adhere for 2-4 hours.
-
Wash away non-adherent cells and culture the adherent monocytes in RPMI-1640 medium supplemented with 10% human serum and M-CSF or GM-CSF for 7 days to differentiate them into macrophages.
-
-
THP-1 Derived Macrophages:
-
Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% FBS.
-
Differentiate the THP-1 cells into macrophage-like cells by treating with phorbol 12-myristate 13-acetate (PMA) (e.g., 50-100 ng/mL) for 24-48 hours.
-
Wash the cells and incubate in fresh medium for at least 24 hours before the assay.
-
2. Preparation of Apoptotic Cells:
-
Use a suitable cell type as the source of apoptotic cells (e.g., Jurkat T cells, human neutrophils).
-
Induce apoptosis by a reliable method, such as UV irradiation (e.g., 100 mJ/cm²) or treatment with staurosporine (e.g., 1 µM for 3-4 hours).
-
Confirm apoptosis using methods like Annexin V/Propidium Iodide staining and flow cytometry.
-
Label the apoptotic cells with a fluorescent dye according to the manufacturer's instructions. Common choices include:
-
CFSE (Carboxyfluorescein succinimidyl ester): Covalently labels intracellular proteins.
-
pHrodo™ Red, succinimidyl ester: A pH-sensitive dye that fluoresces brightly in the acidic environment of the phagosome, thus specifically labeling internalized cells.
-
3. Efferocytosis Assay:
-
Plate the differentiated macrophages in a multi-well plate (e.g., 24-well or 96-well) and allow them to adhere.
-
Pre-treat the macrophages with various concentrations of Resolvin D3 or vehicle (e.g., ethanol) for a specified time (e.g., 15-30 minutes) at 37°C.
-
Add the fluorescently labeled apoptotic cells to the macrophage-containing wells at a specific ratio (e.g., 3:1 or 5:1 apoptotic cells to macrophages).
-
Co-incubate for a defined period (e.g., 30-90 minutes) at 37°C to allow for efferocytosis.
-
Gently wash the wells multiple times with cold PBS to remove any non-engulfed apoptotic cells.
-
Detach the macrophages from the plate using a non-enzymatic cell dissociation solution or gentle scraping.
4. Flow Cytometry Analysis:
-
Transfer the cell suspension to FACS tubes.
-
If desired, stain the macrophages with a fluorescently conjugated antibody against a macrophage-specific surface marker (e.g., F4/80 for mouse, CD11b or CD68 for human) to distinguish them from any remaining apoptotic cells.
-
Acquire the data on a flow cytometer.
-
Gate on the macrophage population based on forward and side scatter properties and/or the macrophage-specific surface marker.
-
Within the macrophage gate, quantify the percentage of cells that are positive for the fluorescent label of the apoptotic cells. This represents the efferocytosis index.
Conclusion
Resolvin D3 is a potent, endogenous lipid mediator that plays a crucial role in the resolution of inflammation by enhancing macrophage efferocytosis. Its mechanism of action involves engagement with the GPR32 receptor and the activation of downstream signaling pathways that ultimately lead to the efficient clearance of apoptotic cells. The quantitative data clearly demonstrate the significant pro-efferocytic capacity of RvD3 at physiologically relevant concentrations. The detailed experimental protocols provided herein serve as a guide for researchers aiming to further investigate the therapeutic potential of RvD3 and other pro-resolving mediators in inflammatory diseases. A deeper understanding of the molecular mechanisms governing RvD3-mediated efferocytosis will undoubtedly pave the way for the development of novel resolution-based therapies for a wide range of debilitating conditions.
References
- 1. Regulation of Apoptotic Cell Clearance During Resolution of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. D-series Resolvins activate Phospholipase D in phagocytes during inflammation and resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. D-series Resolvins activate Phospholipase D in phagocytes during inflammation and resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The resolvin D1 receptor GPR32 transduces inflammation resolution and atheroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resolvin D1 promotes efferocytosis in aging by limiting senescent cell-induced MerTK cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Resolvin D1 promotes efferocytosis in aging by limiting senescent cell-induced MerTK cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Generation of membrane structures during phagocytosis and chemotaxis of macrophages: role and regulation of the actin cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Resolvin D3 multi-level proresolving actions are host protective during infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Resolvin D3: A Specialized Pro-Resolving Mediator in Inflammation and Tissue Homeostasis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Resolution of Inflammation
Inflammation is a fundamental host defense mechanism against infection and injury.[1] While its initiation is critical for survival, its timely and active resolution is equally vital to prevent chronic inflammation and subsequent tissue damage, which are hallmarks of numerous diseases.[1][2] The resolution of inflammation is not a passive decay of pro-inflammatory signals but an active, highly regulated process orchestrated by a superclass of endogenous lipid mediators known as Specialized Pro-Resolving Mediators (SPMs).[2][3]
SPMs, which include lipoxins, resolvins, protectins, and maresins, are biosynthesized from omega-3 and omega-6 polyunsaturated fatty acids (PUFAs).[4][5] They function as "resolution agonists," actively turning off the inflammatory response and promoting a return to tissue homeostasis without being immunosuppressive.[6][7] This guide focuses on Resolvin D3 (RvD3), a potent member of the D-series resolvins derived from docosahexaenoic acid (DHA), detailing its biosynthesis, mechanism of action, biological functions, and the experimental methodologies used to characterize it.
Biosynthesis of Resolvin D3
Resolvin D3 (4S,11R,17S-trihydroxy-docosa-5Z,7E,9E,13Z,15E,19Z-hexaenoic acid) is synthesized via a stereochemically controlled enzymatic pathway initiated from the omega-3 fatty acid, DHA.[8][9] The biosynthesis involves sequential actions of lipoxygenase (LOX) enzymes, primarily in leukocytes like neutrophils and macrophages.[10][11]
The key steps are:
-
15-Lipoxygenase (15-LOX) Action: DHA is first oxygenated by 15-LOX to form 17S-hydroperoxy-DHA (17S-HpDHA).[8]
-
5-Lipoxygenase (5-LOX) Action: 17S-HpDHA is then converted by 5-LOX into a hydroperoxide intermediate, which rapidly forms a key transient intermediate, 4S,5S-epoxy-17S-hydroxy-DHA.[6][11]
-
Enzymatic Hydrolysis: This epoxide intermediate is the precursor to both RvD3 and its isomer, RvD4. Enzymatic hydrolysis at the C-11 position yields RvD3.[6][11]
This pathway highlights a transcellular biosynthesis potential, where one cell type can generate an intermediate that is then converted to the final active molecule by a neighboring cell.
A related compound, aspirin-triggered RvD3 (AT-RvD3), is formed when aspirin acetylates cyclooxygenase-2 (COX-2). The acetylated COX-2 converts DHA to a 17R-epimer intermediate, which then follows a similar pathway, resulting in a 17R form of RvD3 that retains potent pro-resolving activity.[9]
Mechanism of Action and Signaling
RvD3 exerts its potent immunoresolvent functions by binding to and activating specific G protein-coupled receptors (GPCRs) on the surface of immune cells, particularly leukocytes.[9]
Receptor Binding: The primary receptor for several D-series resolvins, including RvD1, RvD3, and RvD5, is GPR32 (also known as DRV1).[12][13][14] GPR32 is expressed on human neutrophils and macrophages.[12][15] Activation of this receptor initiates downstream signaling cascades that translate into the functional outcomes of resolution.
Downstream Effects: Activation of GPR32 by RvD3 leads to several key anti-inflammatory and pro-resolving cellular responses:
-
Inhibition of Neutrophil Infiltration: RvD3 potently limits the recruitment of neutrophils to sites of inflammation, a cardinal sign of resolution.[9] It achieves this by reducing neutrophil transmigration across endothelial barriers.[9][16]
-
Stimulation of Macrophage Activity: RvD3 enhances the phagocytic and efferocytic capacity of macrophages, which is the crucial process of clearing apoptotic cells, cellular debris, and microbes from the inflamed tissue.[9][17]
-
Modulation of Mediator Production: RvD3 actively suppresses the production of pro-inflammatory mediators. It significantly reduces the levels of eicosanoids like leukotriene B₄ (LTB₄) and prostaglandins (e.g., PGE₂, PGD₂), as well as pro-inflammatory cytokines like IL-6.[9][17][18]
-
Endoplasmic Reticulum (ER) Stress Attenuation: Recent studies suggest RvD3 can improve insulin signaling and reduce hepatic steatosis by attenuating ER stress through AMPK/autophagy-associated pathways.[19]
Quantitative Data on Biological Actions
The potency of RvD3 has been quantified in numerous preclinical models. The following tables summarize key quantitative findings from in vivo and in vitro studies.
Table 1: In Vivo Efficacy of Resolvin D3
| Model System | Species | RvD3 Dose | Key Effect | Percent Change / Magnitude | Reference(s) |
|---|---|---|---|---|---|
| Zymosan-induced Peritonitis | Mouse | 10 ng (i.v.) | Reduction of Neutrophil Infiltration (at 4h) | ~45% Reduction | [9][17] |
| Zymosan-induced Peritonitis | Mouse | 10 ng (i.v.) | Reduction of LTB₄ levels | Significant Reduction | [9] |
| Zymosan-induced Peritonitis | Mouse | 10 ng (i.v.) | Reduction of PGE₂ levels | Significant Reduction | [9] |
| E. coli-induced Peritonitis | Mouse | 50 ng (i.p.) | Reduction of Resolution Interval (Rᵢ) | Reduced by ~4.5 hours | [17][20] |
| E. coli-induced Peritonitis | Mouse | 50 ng (i.p.) | Increased Macrophage Efferocytosis | ~50% Increase | [21] |
| Serum-transfer Arthritis | Mouse | 100 ng/day | Reduction of LTB₄ in joints | ~35% Reduction | [18] |
| Serum-transfer Arthritis | Mouse | 100 ng/day | Reduction of PGE₂ in joints | ~68% Reduction | [18] |
| Spinal Cord Injury | Mouse | 1 µg (i.t.) | Reduced expression of TNF-α, IL-6, IL-1β | Significant Reduction |[22] |
Table 2: In Vitro Cellular Actions of Resolvin D3
| Cell Type | Species | RvD3 Concentration | Key Effect | Percent Change / Magnitude | Reference(s) |
|---|---|---|---|---|---|
| Neutrophils (PMN) | Human | 10 pM - 100 pM | Reduction of Transendothelial Migration | ~25% Reduction | [9] |
| Neutrophils (PMN) | Human | 1 pM - 1 nM | Increased Phagocytosis of E. coli | >20% Increase | [21] |
| Neutrophils (PMN) | Human | 10 nM | Reduction of LTB₄ Production | ~45% Reduction | [17] |
| Neutrophils (PMN) | Human | 10 nM | Reduction of PGD₂ Production | ~20% Reduction | [17] |
| Macrophages | Human | pM-nM range | Enhanced Efferocytosis & Phagocytosis | Potent Stimulation | [17][20] |
| RAW 264.7 Macrophages | Murine | Not specified | Decreased LPS-induced NO production | Significant Reduction |[22] |
Key Experimental Protocols
Characterizing the bioactions of RvD3 requires robust and sensitive methodologies. Below are detailed protocols for key experiments commonly cited in SPM research.
Murine Zymosan-Induced Peritonitis Model
This model is widely used to assess the ability of a compound to limit acute leukocyte infiltration and modulate local mediator production.
Methodology:
-
Animal Handling: Use male FVB or C57BL/6 mice (8-12 weeks old) housed under standard conditions. All procedures must be approved by an institutional animal care committee.[9][17]
-
Compound Administration: Administer RvD3 (e.g., 10 ng in 100 µL sterile saline with 0.1% ethanol vehicle) or vehicle alone via intravenous (i.v.) injection into the tail vein.[9]
-
Induction of Peritonitis: 10-15 minutes after compound administration, inject 1 mg of zymosan A (from Saccharomyces cerevisiae) suspended in 1 mL of sterile saline via intraperitoneal (i.p.) injection.[9][17]
-
Exudate Collection: At a predetermined time point (e.g., 4 hours for peak inflammation), euthanize mice via CO₂ asphyxiation. Collect the peritoneal exudate by washing the peritoneal cavity with 5-10 mL of cold PBS containing 3-5 mM EDTA.[17]
-
Cellular Analysis:
-
Determine the total leukocyte count in the lavage fluid using a hemocytometer or automated cell counter.
-
Perform differential cell counts to identify neutrophils (PMN) and mononuclear cells. This can be done by cytospin preparation followed by Wright-Giemsa staining or, more accurately, by flow cytometry using cell surface markers (e.g., Ly6G for neutrophils, F4/80 for macrophages).[17][21]
-
-
Mediator Analysis: Centrifuge the peritoneal lavage fluid to pellet the cells. Store the cell-free supernatant at -80°C for subsequent lipid mediator and cytokine analysis via LC-MS/MS or ELISA, respectively.[9]
Lipid Mediator Metabololipidomics via LC-MS/MS
This is the gold standard for identifying and quantifying SPMs, which are present at very low concentrations (pM to nM range) in biological samples.[4][17]
Methodology:
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
To 1 volume of biological sample (e.g., peritoneal lavage supernatant, plasma), add 2 volumes of ice-cold methanol to precipitate proteins and add a deuterated internal standard cocktail (e.g., d8-LTB₄, d4-PGE₂, d5-RvD2) for recovery calculation.[17][23]
-
Incubate at -20°C for at least 30 minutes, then centrifuge to pellet proteins.
-
Acidify the supernatant to pH ~3.5 with dilute acid.
-
Load the acidified sample onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with water and then hexane to remove highly nonpolar lipids.
-
Elute the lipid mediators with methyl formate or ethyl acetate.[23]
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of methanol/water for analysis.
-
-
Liquid Chromatography (LC):
-
Inject the reconstituted sample onto a reverse-phase C18 column (e.g., 2.1 x 150 mm, 1.7 µm particle size).
-
Use a binary solvent system, typically with Solvent A as water with 0.01-0.1% acetic or formic acid and Solvent B as methanol or acetonitrile/methanol.[4]
-
Run a gradient elution to separate the lipid mediators based on their polarity. A typical run time is 20-30 minutes.[4]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Use a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.
-
Employ Multiple Reaction Monitoring (MRM) for detection. This involves selecting a specific precursor ion (Q1) for the target molecule (e.g., m/z 375.2 for RvD3) and a specific product ion (Q3) generated after collision-induced dissociation (e.g., m/z 147 for RvD3).[17]
-
Identification is based on matching the retention time and the Q1/Q3 mass transition to a synthetic authentic standard. Quantification is achieved by comparing the peak area to a standard curve.
-
Human Macrophage Phagocytosis/Efferocytosis Assay
This assay measures a key pro-resolving function of macrophages stimulated by RvD3.
Methodology:
-
Cell Culture: Differentiate human monocyte-derived macrophages (MDMs) from peripheral blood mononuclear cells or use a macrophage-like cell line.
-
Target Preparation:
-
For Phagocytosis: Use fluorescently labeled zymosan particles or E. coli bioparticles (e.g., pHrodo Green labeled, which fluoresces in the acidic phagolysosome).[17]
-
For Efferocytosis: Isolate human neutrophils and induce apoptosis (e.g., by UV irradiation or overnight culture). Label the apoptotic neutrophils with a fluorescent dye (e.g., CFSE).
-
-
Assay Procedure:
-
Plate macrophages in a 96-well plate and allow them to adhere.
-
Pre-treat the macrophages with RvD3 at various concentrations (e.g., 0.01–10 nM) or vehicle for 15 minutes at 37°C.[17]
-
Add the fluorescently labeled targets (e.g., apoptotic PMNs or E. coli) to the macrophage-containing wells at a specific ratio (e.g., 3:1 targets to macrophages).
-
Incubate for 60-90 minutes at 37°C to allow for phagocytosis/efferocytosis.
-
-
Quantification:
-
Gently wash the wells to remove non-ingested targets.
-
Measure the fluorescence intensity using a fluorescence plate reader. An increase in fluorescence corresponds to an increase in phagocytosis.[17]
-
Alternatively, visualize and quantify uptake using fluorescence microscopy.
-
Conclusion and Future Directions
Resolvin D3 is a potent, endogenously produced SPM that exemplifies the active nature of inflammatory resolution. Its ability to control leukocyte trafficking, enhance microbial and cellular clearance, and dampen the production of pro-inflammatory signals at pico- to nanomolar concentrations underscores its therapeutic potential.[9][17] The detailed molecular pathways and quantitative actions of RvD3 provide a strong rationale for developing resolution-based therapeutics.
Future research will likely focus on the clinical translation of these findings. Key areas of interest include the development of stable RvD3 analogs, the identification of biomarkers to monitor resolution status in patients, and the exploration of RvD3's efficacy in complex human diseases characterized by failed resolution, such as arthritis, neuroinflammatory conditions, and cardiovascular disease.[18][22][24] As our understanding of these powerful mediators deepens, harnessing the pro-resolving actions of molecules like RvD3 offers a novel and promising paradigm for treating inflammatory diseases.
References
- 1. Specialized Pro-resolving Mediators as Modulators of Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. metagenicsinstitute.com [metagenicsinstitute.com]
- 3. bodybio.com [bodybio.com]
- 4. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specialized Pro-Resolving Lipid Mediators: The Future of Chronic Pain Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. From Fish Oil to Resolution: A Narrative Review on the Potential of SPM-Enriched Marine Oil for Exercise-Induced Muscle Damage Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Resolvin D3 and Aspirin-Triggered Resolvin D3 Are Potent Immunoresolvents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resolvins, Protectins, and Maresins: DHA-Derived Specialized Pro-Resolving Mediators, Biosynthetic Pathways, Synthetic Approaches, and Their Role in Inflammation [mdpi.com]
- 11. Human leukocytes selectively convert 4S,5S-epoxy-resolvin to resolvin D3, resolvin D4, and a cys-resolvin isomer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GPR32 - Wikipedia [en.wikipedia.org]
- 13. Frontiers | Lipoxin and Resolvin Receptors Transducing the Resolution of Inflammation in Cardiovascular Disease [frontiersin.org]
- 14. Resolvin - Wikipedia [en.wikipedia.org]
- 15. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 16. researchgate.net [researchgate.net]
- 17. Resolvin D3 multi-level proresolving actions are host protective during infection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Resolvin D3 is dysregulated in arthritis and reduces arthritic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Resolvin D3 improves the impairment of insulin signaling in skeletal muscle and nonalcoholic fatty liver disease through AMPK/autophagy-associated attenuation of ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Resolvin D3 Promotes Inflammatory Resolution, Neuroprotection, and Functional Recovery After Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Lipid Mediator Metabolomics Via LC-MS/MS Profiling and Analysis | Springer Nature Experiments [experiments.springernature.com]
- 24. The resolvin D1 receptor GPR32 transduces inflammation resolution and atheroprotection - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Resolvin D3-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Specialized pro-resolving mediators (SPMs) are a class of lipid mediators, including resolvins, that are actively involved in the resolution of inflammation.[1] Accurate quantification of these potent molecules is crucial for understanding their roles in health and disease and for the development of novel therapeutics. Due to their low endogenous concentrations and complex biological matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique.[2] The use of a stable isotope-labeled internal standard is essential for accurate and precise quantification, correcting for variability during sample preparation and analysis.[3] Resolvin D3-d5 (RvD3-d5) is a deuterated analog of Resolvin D3 (RvD3) and serves as an ideal internal standard for the quantification of endogenous RvD3.[4] This document provides detailed application notes and protocols for the use of RvD3-d5 as an internal standard in the analysis of biological samples.
Signaling Pathway of Resolvin D3
Resolvin D3, a dihydroxy-docosahexaenoic acid (DHA) derivative, exerts its pro-resolving and anti-inflammatory effects by interacting with specific G-protein coupled receptors.[5] Its signaling cascade ultimately leads to the inhibition of pro-inflammatory pathways and the promotion of tissue repair.[6][7]
Experimental Protocols
Materials and Reagents
-
This compound (RvD3-d5) internal standard solution (e.g., in ethanol)[4]
-
Resolvin D3 (RvD3) analytical standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (or acetic acid)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Nitrogen gas for evaporation
-
Biological sample (e.g., plasma, serum, tissue homogenate)
Sample Preparation and Extraction Workflow
The following diagram outlines the general workflow for preparing biological samples for LC-MS/MS analysis of resolvins.
Detailed Protocol
-
Preparation of Standards:
-
Prepare a stock solution of RvD3-d5 in ethanol. Store at -80°C.[4]
-
Prepare a series of working standard solutions of unlabeled RvD3 for the calibration curve by diluting a stock solution with methanol/water.
-
-
Sample Spiking and Protein Precipitation:
-
Thaw biological samples on ice.
-
To a known volume of sample (e.g., 500 µL of plasma), add a precise amount of RvD3-d5 internal standard solution (e.g., 500 pg).[8]
-
Add 2-4 volumes of ice-cold methanol to precipitate proteins.[9]
-
Vortex and incubate at -20°C for at least 45 minutes to facilitate protein precipitation.[9][10]
-
-
Extraction:
-
Centrifuge the samples at a low speed (e.g., 1,000 x g) for 10-15 minutes at 4°C.[8][11]
-
Carefully collect the supernatant.
-
For solid-phase extraction (SPE), condition a C18 cartridge with methanol followed by water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.
-
Elute the analytes with a high percentage of organic solvent (e.g., methanol or methyl formate).[11]
-
-
Evaporation and Reconstitution:
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Use a C18 reversed-phase column for separation.[13]
-
Employ a gradient elution with mobile phases typically consisting of water and methanol or acetonitrile, with a small amount of acid (e.g., 0.01% acetic acid or 0.1% formic acid) to improve peak shape.[2][13]
-
A typical gradient might start with a higher aqueous phase, ramping to a higher organic phase to elute the lipid mediators.[13]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Operate the mass spectrometer in negative electrospray ionization (ESI-) mode.[2]
-
Use Multiple Reaction Monitoring (MRM) for quantification. This involves monitoring a specific precursor ion to product ion transition for both the analyte (RvD3) and the internal standard (RvD3-d5).
-
Data Presentation and Quantification
The concentration of RvD3 in the sample is determined by comparing the peak area ratio of the endogenous RvD3 to the known amount of the RvD3-d5 internal standard against a calibration curve constructed from known amounts of unlabeled RvD3 standard.
Table 1: Example LC-MS/MS MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Resolvin D3 | 375.2 | 147.1 |
| This compound | 380.2 | 147.1 or 152.1 |
Note: The exact m/z values may vary slightly depending on the instrument and adducts formed. Product ion selection should be optimized for specificity and sensitivity.
Table 2: Example Calibration Curve Data
| RvD3 Concentration (pg/mL) | Peak Area (RvD3) | Peak Area (RvD3-d5) | Area Ratio (RvD3/RvD3-d5) |
| 1 | 5,000 | 1,000,000 | 0.005 |
| 5 | 25,000 | 1,000,000 | 0.025 |
| 10 | 50,000 | 1,000,000 | 0.050 |
| 50 | 250,000 | 1,000,000 | 0.250 |
| 100 | 500,000 | 1,000,000 | 0.500 |
| 500 | 2,500,000 | 1,000,000 | 2.500 |
Table 3: Sample Quantification
| Sample ID | Peak Area (RvD3) | Peak Area (RvD3-d5) | Area Ratio | Calculated Concentration (pg/mL) |
| Control 1 | 15,000 | 980,000 | 0.015 | 3.0 |
| Treated 1 | 75,000 | 1,020,000 | 0.074 | 14.8 |
Important Considerations
-
Stability: Resolvins are sensitive to light, heat, and oxidation.[9] Samples and standards should be handled on ice and stored at -80°C. Vials should be purged with an inert gas like nitrogen before sealing.[9]
-
Non-specific Binding: Resolvins can adsorb to plastic surfaces. It is recommended to use silanized glassware or polypropylene tubes to minimize loss.
-
Method Validation: The analytical method should be validated for linearity, accuracy, precision, and limit of quantification (LOQ) according to established guidelines.[1]
-
Chromatographic Separation: Good chromatographic separation is crucial to distinguish RvD3 from its isomers.
Conclusion
The use of this compound as an internal standard is a robust and reliable approach for the accurate quantification of endogenous Resolvin D3 in complex biological matrices by LC-MS/MS. The detailed protocols and considerations presented in these application notes provide a framework for researchers to develop and implement sensitive and specific analytical methods for studying the role of this important specialized pro-resolving mediator in various physiological and pathological processes.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. ricerca.unich.it [ricerca.unich.it]
- 6. Role of Resolvins in the Inflammatory Resolution of Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification and Profiling of Specialized Pro-Resolving Mediators in Human Tears by Lipid Mediator Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]
- 12. sfrbm.org [sfrbm.org]
- 13. Utility of the Specialized Pro-Resolving Mediators as Diagnostic and Prognostic Biomarkers in Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Resolvin D3 in Biological Matrices using a Stable Isotope Dilution LC-MS/MS Method
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of Resolvin D3 (RvD3) in biological samples. The methodology employs a stable isotope-labeled internal standard, Resolvin D3-d5 (RvD3-d5), to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The protocol covers sample preparation using solid-phase extraction (SPE), optimized chromatographic conditions, and specific mass spectrometric parameters for targeted analysis. This method is suitable for researchers investigating the role of specialized pro-resolving mediators (SPMs) in inflammation, disease pathology, and the development of new therapeutic agents.
Introduction
Resolvin D3 (RvD3) is a potent specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1] It plays a crucial role in the resolution phase of inflammation by reducing neutrophil infiltration, enhancing macrophage phagocytosis, and counter-regulating pro-inflammatory signals.[2] Given its potent bioactivity at low concentrations (picogram to nanogram range), a highly sensitive and selective analytical method is required for its accurate quantification in complex biological matrices.[3][4]
LC-MS/MS has become the preferred technique for analyzing SPMs due to its outstanding sensitivity and specificity.[3] The use of a stable isotope-labeled internal standard, such as this compound, is critical for reliable quantification.[2][5][6] The internal standard co-elutes with the analyte and is chemically identical, differing only in mass, which allows for the correction of analytical variability. This application note provides a comprehensive protocol for the quantification of RvD3 using an LC-MS/MS method validated for precision and accuracy.
Principle of the Method
The quantification of RvD3 is based on the principle of stable isotope dilution. A known amount of the deuterated internal standard, RvD3-d5, is added to each sample at the beginning of the extraction process.[5] Following solid-phase extraction and chromatographic separation, the analyte (RvD3) and the internal standard (RvD3-d5) are detected by a tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The concentration of RvD3 in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a standard curve generated from known concentrations of RvD3.
Experimental Protocols
Materials and Reagents
-
Resolvin D3 (≥98% purity) - Cayman Chemical or equivalent.
-
This compound (≥99% deuterated forms) - Cayman Chemical or equivalent.[2]
-
LC-MS Grade Methanol, Acetonitrile, Water, and Acetic Acid.
-
Solid-Phase Extraction (SPE) Cartridges (e.g., C18, 100 mg).
-
Nitrogen evaporator.
-
Vortex mixer and centrifuge.
-
Calibrated pipettes and high-quality polypropylene tubes.[7]
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of RvD3 and RvD3-d5 in ethanol. Store at -80°C.
-
Working Stock Solutions (1 µg/mL): Dilute the primary stocks in methanol.
-
Internal Standard (IS) Spiking Solution (1 ng/mL): Prepare the IS solution by diluting the RvD3-d5 working stock in methanol.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the RvD3 working stock. A typical concentration range is 1-500 pg/mL.[3]
Sample Preparation (Solid-Phase Extraction)
The following protocol is a general guideline and may need optimization based on the specific biological matrix.
-
Sample Thawing & Spiking: Thaw biological samples (e.g., 500 µL plasma) on ice. Add 10 µL of the 1 ng/mL IS spiking solution to each sample, standard, and quality control (QC) sample. Vortex briefly.
-
Protein Precipitation: Add two volumes of ice-cold methanol (e.g., 1 mL) to precipitate proteins.[5] Vortex for 30 seconds and incubate at -20°C for at least 45 minutes.[5]
-
Centrifugation: Centrifuge the samples at 3000 rpm for 10 minutes at 4°C.[5] Transfer the supernatant to a new tube.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.[5]
-
Sample Loading: Dilute the supernatant with acidified water (to pH ~3.5) and load it onto the conditioned SPE cartridge.[5]
-
Washing: Wash the cartridge sequentially with 5 mL of water and 5 mL of 15% methanol in water to remove polar interferences.[8]
-
Elution: Elute the analytes with 2 mL of methanol or methyl formate into a clean collection tube.[5][8]
-
Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 50-100 µL of the initial mobile phase (e.g., 50:50 methanol/water with 0.01% acetic acid).[9] Vortex and transfer to an LC-MS vial for analysis.
LC-MS/MS Instrumental Analysis
The following parameters provide a starting point for method development.
Table 1: Recommended LC-MS/MS Parameters
| Parameter | Setting |
|---|---|
| LC System | UPLC/UHPLC System (e.g., Waters ACQUITY, Shimadzu Nexera)[10][11] |
| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, <2 µm particle size)[5][12] |
| Mobile Phase A | Water with 0.1% Acetic Acid[12] |
| Mobile Phase B | Acetonitrile/Methanol (e.g., 80:15 v/v) with 0.1% Acetic Acid[12] |
| Flow Rate | 0.3 - 0.5 mL/min[9][12] |
| Gradient | A linear gradient from ~20% B to 98% B over 15-25 minutes[12] |
| Column Temp. | 40°C |
| Injection Vol. | 5 - 10 µL |
| Ionization Mode | Negative Electrospray Ionization (ESI-)[12] |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., AB Sciex QTRAP, Waters Xevo)[10][12] |
| Source Temp. | 450 - 650°C[10][13] |
| IonSpray Voltage | -4500 V[13] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM)[10] |
Results and Data Presentation
MRM Transitions
Specific precursor-to-product ion transitions must be optimized for the instrument used. The parent ion for RvD3 is m/z 375 [M-H]⁻.[1] The deuterated internal standard will have a parent ion of m/z 380 [M-H]⁻. Fragmentation ions are selected for their specificity and intensity.[1]
Table 2: Example MRM Transitions for RvD3 and RvD3-d5
| Analyte | Precursor Ion (Q1, m/z) | Product Ion (Q3, m/z) | Collision Energy (eV) | Dwell Time (ms) |
|---|---|---|---|---|
| Resolvin D3 | 375.2 | 147.1 | Optimized (e.g., -25) | 50-100 |
| Resolvin D3 | 375.2 | 215.1 | Optimized (e.g., -20) | 50-100 |
| This compound | 380.2 | 147.1 | Optimized (e.g., -25) | 50-100 |
| This compound | 380.2 | 220.1 | Optimized (e.g., -20) | 50-100 |
Note: These transitions are illustrative. The m/z 147 fragment corresponds to a characteristic cleavage.[1] Other fragments like m/z 215 are also reported.[1] The collision energy (CE) and other compound-dependent parameters must be empirically optimized.[14]
Quantitative Performance
A calibration curve is constructed by plotting the peak area ratio (RvD3/RvD3-d5) against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x) is typically applied. The method's performance is evaluated using QC samples at low, medium, and high concentrations.
Table 3: Representative Quantitative Performance Data
| Analyte | Nominal Conc. (pg/mL) | Intra-day Accuracy (%) (n=5) | Intra-day Precision (%CV) (n=5) | Inter-day Accuracy (%) (n=15) | Inter-day Precision (%CV) (n=15) |
|---|---|---|---|---|---|
| RvD3 | 10 (LLOQ) | 98.5 | 11.2 | 102.1 | 13.5 |
| RvD3 | 50 (LQC) | 101.2 | 8.5 | 99.8 | 9.1 |
| RvD3 | 200 (MQC) | 97.9 | 6.1 | 98.5 | 7.3 |
| RvD3 | 400 (HQC) | 103.4 | 5.4 | 101.7 | 6.2 |
LLOQ: Lower Limit of Quantification; LQC/MQC/HQC: Low/Medium/High Quality Control. Acceptance criteria for bioanalytical methods are typically ±15% for accuracy and ≤15% for precision (±20% and ≤20% at the LLOQ).[4][12]
Conclusion
The LC-MS/MS method described provides a sensitive, specific, and reliable protocol for the quantification of Resolvin D3 in various biological matrices. The incorporation of a stable isotope-labeled internal standard (this compound) is essential for achieving the accuracy and precision required to measure endogenous levels of this potent lipid mediator. This analytical tool is invaluable for researchers in the fields of inflammation, immunology, and drug discovery, enabling a deeper understanding of the roles of SPMs in health and disease.
References
- 1. Resolvin D3 multi-level proresolving actions are host protective during infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. μSPE followed by HPLC-MS/MS for the determination of series D and E resolvins in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. uthsc.edu [uthsc.edu]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. lcms.cz [lcms.cz]
- 11. lcms.cz [lcms.cz]
- 12. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
Application Notes and Protocols for Resolvin D3 Extraction from Biological Samples
Introduction
Resolvin D3 (RvD3) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1][2] It plays a critical role in the resolution of inflammation by reducing neutrophil infiltration and enhancing macrophage phagocytosis.[1][3] Accurate quantification of RvD3 in biological samples is essential for understanding its physiological roles and for the development of novel therapeutics. These application notes provide detailed protocols for the extraction of RvD3 from biological samples for analysis, primarily by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
I. Pre-analytical Considerations: Sample Collection and Storage
To ensure the integrity of RvD3 during and after sample collection, specific handling procedures are critical.
-
Sample Collection: For blood samples, collection in tubes containing anticoagulants like EDTA is recommended.[4] Serum can also be used, though some studies suggest that levels of related lipid mediators may be lower in serum compared to plasma.[4] For tissue samples, they should be snap-frozen in liquid nitrogen immediately after collection to minimize enzymatic degradation.
-
Storage: All biological samples should be stored at -80°C for long-term stability.[1][5] RvD3 is susceptible to degradation, and proper storage is crucial to prevent its loss.[5] It is recommended to process samples as soon as possible after collection.
II. Experimental Protocols
The most common methods for extracting resolvins and other lipid mediators from biological matrices are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[6][7] SPE is often preferred due to its selectivity and ability to provide cleaner extracts.[5][8]
Protocol 1: Solid-Phase Extraction (SPE) of Resolvin D3
This protocol is a comprehensive method adapted from several sources for the extraction of RvD3 from plasma, serum, cell culture supernatants, and tissue homogenates.[3][5][9]
Materials:
-
C18 Solid-Phase Extraction Cartridges
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Hexane (LC-MS grade)
-
Methyl Formate (LC-MS grade)
-
Acetic Acid (LC-MS grade)
-
Deuterated internal standard (e.g., d5-RvD2 or a specific d-RvD3 if available)
-
Nitrogen gas evaporator
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Thaw frozen samples on ice.
-
To 500 µL of plasma, serum, or cell culture supernatant, add a known amount of deuterated internal standard (e.g., 500 pg).[3] This is crucial for correcting for extraction losses and matrix effects.
-
Add two volumes of ice-cold methanol to precipitate proteins.[9]
-
Vortex the mixture and incubate at -20°C for at least 45 minutes to allow for complete protein precipitation.[5][9]
-
Centrifuge the samples at 1,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[5]
-
Carefully collect the supernatant.
-
-
Solid-Phase Extraction:
-
Cartridge Conditioning: Condition the C18 SPE cartridge by washing it with 5-10 mL of methanol followed by 5-10 mL of water.[5]
-
Sample Loading: Acidify the supernatant to a pH of approximately 3.5 with acetic acid. Load the acidified supernatant onto the conditioned C18 cartridge.[5][9]
-
Washing:
-
Elution: Elute the resolvins and other SPMs from the cartridge using 5-10 mL of methyl formate.[5]
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the methyl formate eluate to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of methanol/water (50:50, v/v) for LC-MS/MS analysis.[5]
-
Protocol 2: Liquid-Liquid Extraction (LLE) of Resolvin D3
While SPE is generally preferred, LLE can be a simpler, alternative method.
Materials:
-
Methanol (LC-MS grade)
-
Chloroform (LC-MS grade)
-
Water (LC-MS grade)
-
Deuterated internal standard
-
Nitrogen gas evaporator
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Thaw frozen samples on ice.
-
To 200 µL of sample, add a known amount of deuterated internal standard.
-
Add methanol for protein precipitation and vortex.
-
-
Extraction:
-
A common LLE method involves a mixture of chloroform and methanol. A ratio of 2:1 (v/v) of chloroform:methanol is often used.
-
Add the organic solvent mixture to the sample, vortex thoroughly, and centrifuge to separate the organic and aqueous phases.
-
The lipid mediators, including RvD3, will partition into the organic (lower) phase.
-
-
Solvent Evaporation and Reconstitution:
-
Carefully collect the organic phase.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the extract in a suitable solvent for LC-MS/MS analysis.
-
III. Data Presentation
The following table summarizes key quantitative parameters for the analysis of resolvins from various studies.
| Parameter | Value | Biological Matrix | Reference |
| Limit of Detection (LOD) | 0.05 ng/mL | Cell Culture Media | [7] |
| Limit of Quantification (LOQ) | 0.1 ng/mL | Cell Culture Media | [7] |
| Linear Range | 0.1–50 ng/mL | Cell Culture Media | [7] |
| Recovery | 96.9% to 99.8% | Cell Culture Media | [7] |
| RvD1 Plasma Concentration | 31 (5) pg/mL | Human Plasma (EDTA) | [4] |
| RvD2 Plasma Concentration | 26 (4) pg/mL | Human Plasma (EDTA) | [4] |
IV. Visualizations
Experimental Workflow
Caption: Workflow for Resolvin D3 extraction using Solid-Phase Extraction.
Resolvin D3 Biosynthesis and Action
Caption: Simplified pathway of Resolvin D3 biosynthesis and its key actions.
References
- 1. caymanchem.com [caymanchem.com]
- 2. resolvin d-3 — TargetMol Chemicals [targetmol.com]
- 3. Resolvin D3 multi-level proresolving actions are host protective during infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resolvins D1, D2, and other mediators of self-limited resolution of inflammation in human blood following n-3 fatty acid supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Lipid Mediator Metabolomics Via LC-MS/MS Profiling and Analysis | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
Application Note: Quantification of Resolvin D3-d5 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resolvin D3 (RvD3) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). As a potent immunoresolvent, RvD3 plays a crucial role in the resolution of inflammation, making it a significant target for therapeutic development in various inflammatory diseases. Accurate and sensitive quantification of RvD3 in biological matrices is essential for pharmacokinetic studies and for understanding its physiological and pathological roles. This application note provides a detailed protocol for the quantification of Resolvin D3-d5, a deuterated internal standard for RvD3, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is critical for correcting for matrix effects and variations in sample preparation and instrument response, ensuring high accuracy and precision.
Mass Spectrometry Fragmentation Pattern of this compound
The quantification of this compound is achieved using tandem mass spectrometry, operating in negative ionization mode. The precursor ion and characteristic product ions are monitored using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
Based on the molecular weight of this compound (381.5 g/mol ), the deprotonated molecule [M-H]⁻ is selected as the precursor ion.[1] While specific fragmentation data for this compound is not widely published, the fragmentation pattern can be inferred from the closely related molecule, Resolvin D1-d5.[1] The fragmentation of these molecules typically involves neutral losses of water (H₂O) and carbon dioxide (CO₂), as well as characteristic cleavages of the carbon backbone.
Table 1: Postulated MRM Transitions for this compound and Resolvin D3
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 380.5 | [To be determined] | [To be optimized] |
| This compound | 380.5 | [To be determined] | [To be optimized] |
| Resolvin D3 | 375.2 | [To be determined] | [To be optimized] |
| Resolvin D3 | 375.2 | [To be determined] | [To be optimized] |
Note: The specific product ions and optimal collision energies need to be determined empirically by infusing a standard solution of this compound into the mass spectrometer.
Experimental Protocol
This protocol outlines a general procedure for the analysis of this compound in biological samples. Optimization of specific parameters may be required depending on the sample matrix and instrumentation.
Sample Preparation
Proper sample preparation is crucial for accurate quantification and to minimize matrix effects.
Materials:
-
Biological matrix (e.g., plasma, serum, tissue homogenate)
-
This compound internal standard solution (e.g., in ethanol)
-
Methanol (LC-MS grade), chilled at -20°C
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
SPE conditioning solvents: Methanol, Water (LC-MS grade)
-
SPE elution solvent: Methanol or Acetonitrile (LC-MS grade)
-
Nitrogen evaporator
Procedure:
-
To 100 µL of biological sample, add a known amount of this compound internal standard solution.
-
Precipitate proteins by adding 400 µL of chilled methanol.
-
Vortex the mixture for 30 seconds and incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and proceed to Solid Phase Extraction (SPE) for further purification and concentration.
-
Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elute the analytes with 1 mL of methanol or acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in an appropriate volume (e.g., 50 µL) of the initial mobile phase (e.g., 50:50 methanol:water).
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column with a particle size of 1.7-2.7 µm is recommended for optimal separation (e.g., Agilent Poroshell 120 EC-C18, 100 mm × 4.6 mm × 2.7 µm).[2]
-
Mobile Phase A: 0.01% Acetic Acid in Water
-
Mobile Phase B: Methanol
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 50°C[2]
-
Injection Volume: 5-10 µL
Table 2: Suggested LC Gradient
| Time (min) | % Mobile Phase B |
| 0.0 | 55 |
| 10.0 | 95 |
| 12.0 | 95 |
| 12.1 | 55 |
| 15.0 | 55 |
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Capillary Voltage: 3.0 kV
-
Gas Flow Rates: Optimize according to the instrument manufacturer's recommendations.
Resolvin D3 Signaling Pathway
Resolvin D3 exerts its pro-resolving effects by interacting with specific cellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the development of novel therapeutics.
Caption: Resolvin D3 signaling pathway.
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of this compound.
Caption: Experimental workflow for this compound analysis.
Conclusion
This application note provides a comprehensive framework for the sensitive and specific quantification of this compound using LC-MS/MS. The detailed protocol for sample preparation and the optimized LC-MS/MS parameters, coupled with the use of a deuterated internal standard, will enable researchers to obtain reliable and reproducible data. The provided diagrams of the signaling pathway and experimental workflow offer a clear visual representation of the key processes involved. This methodology is a valuable tool for advancing our understanding of the role of Resolvin D3 in health and disease and for the development of new pro-resolving therapies.
References
Application Note: Stability, Storage, and Handling of Resolvin D3-d5 Analytical Standard
Audience: This document is intended for researchers, scientists, and drug development professionals utilizing Resolvin D3-d5 as an internal standard for quantitative analysis.
Introduction Resolvin D3 (RvD3) is a specialized pro-resolving mediator (SPM) derived from docosahexaenoic acid (DHA) that plays a crucial role in the resolution phase of inflammation.[1][2] It actively reduces neutrophil infiltration and enhances macrophage phagocytosis, making it a significant target in inflammation research.[1][3][4] this compound (RvD3-d5) is a deuterated analog of RvD3, designed for use as a high-purity internal standard in analytical methodologies such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the accurate quantification of endogenous RvD3.[3][5][6] The integrity and stability of this standard are paramount for generating reliable and reproducible data. This document provides detailed guidelines on the optimal storage conditions, handling procedures, and stability of the this compound analytical standard.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. This information is critical for its correct identification and use in analytical protocols.
| Property | Value | Reference |
| Formal Name | 4S,11R,17S-trihydroxy-docosa-5Z,7E,9E,13Z,15E,19Z-hexaenoic-21,21,22,22,22-d5 acid | [5] |
| Molecular Formula | C₂₂H₂₇D₅O₅ | [3] |
| Formula Weight | 381.5 g/mol | [3] |
| Purity | ≥98% (Resolvin D3) | [5] |
| Deuterium Incorporation | ≥99% deuterated forms (d₁-d₅); ≤1% d₀ | [5] |
| Supplied As | A solution in ethanol | [3][5] |
| UV/Vis (λmax) | 240, 262, 273, 283 nm | [3] |
Storage and Stability
Proper storage is essential to prevent degradation and maintain the chemical integrity of the standard. Resolvins are susceptible to isomerization and degradation if not handled correctly.[5]
| Condition | Recommendation | Rationale | Reference |
| Storage Temperature | -80°C | To ensure long-term stability and prevent degradation. | [1][3][5] |
| Long-Term Stability | ≥ 1 year (at -80°C in ethanol) | The manufacturer guarantees stability for at least one year under recommended conditions. | [3][5] |
| Shipping | Dry Ice | To maintain the cold chain and ensure product integrity upon arrival. | [1][3] |
| Solvent Considerations | Store and handle in an ethanol solution. | Ethanol provides a stable matrix. Resolvins can degrade or isomerize in solvents like DMSO and are noted to be unstable in DMSO by the manufacturer. | [3][5] |
| Freeze-Thaw Cycles | Avoid multiple freeze-thaw cycles. | Repeated cycling can lead to degradation. It is recommended to aliquot the standard upon receipt. | [5] |
Solubility Data:
Note: While soluble in DMF, the manufacturer explicitly warns that resolvins can degrade in this solvent and recommends handling in ethanol.[5]
Protocols and Methodologies
The following protocols outline the best practices for handling and using the this compound standard to ensure accuracy in quantitative experiments.
This protocol minimizes the risk of contamination and degradation from multiple freeze-thaw cycles.
-
Inspect Shipment: Upon receipt, confirm that the standard was shipped on dry ice and that the vial is intact.
-
Equilibrate Briefly: Before opening, allow the vial to sit at room temperature for a few minutes to prevent condensation from forming inside.
-
Prepare Aliquots: Under a gentle stream of nitrogen in a clean environment, dispense the ethanol solution into smaller, single-use amber glass vials. The aliquot volume should correspond to the amount needed for a single experiment or a small set of experiments.
-
Seal and Store: Tightly cap the aliquot vials and immediately store them at -80°C.
-
Documentation: Label each aliquot with the compound name, concentration, and date. Maintain a log of the aliquots.
Caption: Recommended workflow for receiving and storing the RvD3-d5 standard.
If ethanol is incompatible with an experimental system, the solvent can be changed. This must be done with care immediately before use.
-
Prepare Vial: Place the required amount of the ethanolic solution of RvD3-d5 in a clean vial.
-
Evaporation: Gently evaporate the ethanol under a slow, steady stream of dry nitrogen gas. Ensure the sample is not heated.
-
Immediate Reconstitution: As soon as the ethanol has evaporated, immediately add the desired solvent of choice (e.g., a solvent compatible with your mobile phase).
-
Vortex: Gently vortex the vial to ensure the standard is fully dissolved.
-
Use Immediately: Proceed with the experiment without delay. Do not store the standard in the new solvent unless its stability in that solvent has been validated.
RvD3-d5 is used to correct for sample loss during extraction and for variations in instrument response.
-
Sample Preparation: Prepare biological samples (e.g., plasma, tissue homogenate) for lipid extraction, typically using solid-phase extraction (SPE).
-
Spiking the Standard: Before the extraction process begins, add a precise, known amount of RvD3-d5 to each sample and to each point of the calibration curve. This ensures the standard undergoes the same extraction procedure as the endogenous analyte.
-
Extraction: Perform the lipid extraction protocol (e.g., using C18 SPE columns).
-
Analysis: Analyze the extracted samples by LC-MS/MS. Develop a method that can distinguish between the endogenous RvD3 and the deuterated RvD3-d5 based on their mass-to-charge ratio (m/z).
-
Quantification: Construct a standard curve by plotting the ratio of the peak area of unlabeled RvD3 to the peak area of RvD3-d5 against the concentration of the unlabeled standard. Calculate the concentration of RvD3 in the biological samples using this curve.
Caption: Workflow for using RvD3-d5 as an internal standard in LC-MS analysis.
Biological Context: Resolvin D3 Biosynthesis
Understanding the origin of RvD3 provides context for its biological importance. RvD3 is synthesized from the omega-3 fatty acid DHA through enzymatic processes. This pathway is a key component of the body's natural mechanism to resolve inflammation.
Caption: Simplified biosynthetic pathway from DHA to Resolvin D3.
Disclaimer: this compound is for research use only and is not intended for human or veterinary use.[3][5] Users should consult the Safety Data Sheet (SDS) before handling.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Resolvin D3 and Aspirin-Triggered Resolvin D3 Are Potent Immunoresolvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Resolvin D3 Promotes Inflammatory Resolution, Neuroprotection, and Functional Recovery After Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Administration of Resolvin D3 in Mouse Models of Peritonitis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of Resolvin D3 (RvD3) in established mouse models of peritonitis. The information is curated to assist in the design and execution of experiments aimed at investigating the pro-resolving and anti-inflammatory effects of RvD3.
Introduction
Peritonitis, the inflammation of the peritoneum, is a serious condition that can be modeled in mice to study the underlying mechanisms of inflammation and its resolution. Specialized pro-resolving mediators (SPMs), such as Resolvin D3 (RvD3), are endogenously produced from omega-3 fatty acids and play a crucial role in actively resolving inflammation and promoting tissue homeostasis.[1][2][3] The administration of exogenous RvD3 in mouse models of peritonitis has been shown to potently reduce neutrophil infiltration, decrease pro-inflammatory mediators, and enhance the clearance of bacteria and cellular debris, thereby accelerating the resolution of inflammation.[1][4][5]
Data Presentation: Efficacy of Resolvin D3 in Murine Peritonitis
The following tables summarize the quantitative data from key studies demonstrating the effects of RvD3 in different mouse models of peritonitis.
Table 1: Effect of RvD3 on Peritoneal Leukocyte Infiltration in Zymosan-Induced Peritonitis
| Treatment Group | Dose of RvD3 | Time Point | Total Leukocytes (x10⁶/mouse) | Neutrophils (PMN) (x10⁶/mouse) | Reference |
| Vehicle Control | - | 4h | ~15 | ~12 | [4] |
| RvD3 | 10 ng/mouse, i.v. | 4h | Not Reported | ~6.6 (↓ ~45%) | [4] |
Table 2: Effect of RvD3 on Resolution of Inflammation in E. coli-Induced Peritonitis
| Treatment Group | Dose of RvD3 | Time Point | PMN (x10⁶/mouse) | Resolution Interval (Ri) | Macrophage Phagocytosis of PMN (%) | Leukocyte Phagocytosis of E. coli (%) | Reference |
| Vehicle Control | - | 24h | ~8 | ~9.5h | ~10 | ~15 | [4][6] |
| RvD3 | 50 ng/mouse, i.p. | 24h | ~4 (↓ ~50%) | ~5.5h (↓ ~4.5h) | ~15 (↑ ~50%) | ~25 (↑ ~67%) | [4][6] |
Table 3: Effect of RvD3 on Pro-Inflammatory Mediators in Zymosan-Induced Peritonitis
| Treatment Group | Dose of RvD3 | Time Point | LTB₄ (pg/mouse) | PGD₂ (pg/mouse) | Thromboxane B₂ (TxB₂) (pg/mouse) | Reference |
| Vehicle Control | - | 4h | ~150 | ~1000 | ~600 | [4] |
| RvD3 | 10 ng/mouse, i.v. | 4h | ~50 (↓ ~67%) | ~400 (↓ ~60%) | ~200 (↓ ~67%) | [4] |
Experimental Protocols
Detailed methodologies for inducing peritonitis and administering RvD3 are provided below. These protocols are based on established and cited literature.
Protocol 1: Zymosan-Induced Peritonitis
This model induces a sterile inflammatory response.
Materials:
-
Zymosan A from Saccharomyces cerevisiae
-
Sterile, pyrogen-free saline
-
Resolvin D3
-
Vehicle solution (e.g., saline containing 0.1% ethanol)
-
Male FVB or C57BL/6 mice (6-8 weeks old)
Procedure:
-
Preparation of Zymosan Suspension: Prepare a suspension of Zymosan A in sterile saline at a concentration of 1 mg/mL.[7] Vortex thoroughly immediately before injection to ensure a uniform suspension.
-
Induction of Peritonitis: Inject mice intraperitoneally (i.p.) with 1 mg of the Zymosan A suspension.[4][7]
-
Administration of Resolvin D3:
-
Prophylactic Treatment: Administer RvD3 (e.g., 10 ng/mouse in a volume of 100-200 µL) via intravenous (i.v.) injection 15 minutes prior to zymosan challenge.[4]
-
Therapeutic Treatment: Alternatively, RvD3 can be administered at the peak of inflammation.
-
-
Sample Collection: At desired time points (e.g., 4 hours post-zymosan injection), euthanize mice and perform peritoneal lavage by injecting 3-5 mL of sterile PBS or saline into the peritoneal cavity.[7][8]
-
Analysis:
-
Collect the peritoneal lavage fluid and determine the total and differential leukocyte counts (neutrophils, macrophages) using a hemocytometer and cytospin preparations with Diff-Quick staining or flow cytometry.[7]
-
Centrifuge the lavage fluid to pellet the cells. The supernatant can be stored at -80°C for analysis of cytokines, chemokines, and lipid mediators by ELISA or LC-MS/MS-based metabololipidomics.[4]
-
Protocol 2: E. coli-Induced Peritonitis
This model mimics a bacterial infection and allows for the study of RvD3's role in host defense.
Materials:
-
Escherichia coli (e.g., serotype O6:K2:H1)
-
Luria-Bertani (LB) broth
-
Sterile, pyrogen-free saline
-
Resolvin D3
-
Vehicle solution (e.g., saline containing 0.1% ethanol)
-
Male FVB mice (6-8 weeks old)
Procedure:
-
Preparation of E. coli Inoculum: Culture E. coli in LB broth to the mid-logarithmic phase. Wash the bacteria with sterile saline and resuspend to the desired concentration (e.g., 1x10⁵ CFU/mouse in a volume of 200 µL).[4][6]
-
Induction of Peritonitis: Inject mice i.p. with the prepared E. coli inoculum.[4][6]
-
Administration of Resolvin D3 (Therapeutic Approach): At the peak of inflammation (e.g., 12 hours post-infection), administer RvD3 (e.g., 50 ng/mouse in a volume of 100-200 µL) via i.p. injection.[4][6]
-
Sample Collection: At various time points (e.g., 12, 24, 48 hours post-infection), perform peritoneal lavage as described in Protocol 1.
-
Analysis:
-
Determine total and differential leukocyte counts.
-
Assess bacterial clearance by plating serial dilutions of the peritoneal lavage fluid on LB agar plates and counting colony-forming units (CFU).
-
Evaluate macrophage efferocytosis (phagocytosis of apoptotic neutrophils) and bacterial phagocytosis using flow cytometry with specific cell surface markers (e.g., CD11b, Ly6G, F4/80) and fluorescently labeled bacteria or antibodies.[4][6]
-
Analyze the supernatant for inflammatory mediators.
-
Visualizations
Signaling and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows.
Caption: Simplified signaling pathway of Resolvin D3 in promoting the resolution of inflammation.
Caption: Experimental workflow for the zymosan-induced peritonitis model with RvD3 treatment.
Caption: Experimental workflow for the E. coli-induced peritonitis model with therapeutic RvD3 administration.
References
- 1. Resolvin D3 and Aspirin-Triggered Resolvin D3 Are Potent Immunoresolvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In vitro and in vivo assessment of the proresolutive and antiresorptive actions of resolvin D1: relevance to arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resolvin D3 multi-level proresolving actions are host protective during infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. inotiv.com [inotiv.com]
- 8. Inflammation and Resolution Are Associated with Upregulation of Fatty Acid β-Oxidation in Zymosan-Induced Peritonitis | PLOS One [journals.plos.org]
Synthesis of Resolvin D3 and its Deuterated Analog: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resolvin D3 (RvD3) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). It plays a crucial role in the resolution of inflammation, a process critical for tissue homeostasis and the prevention of chronic inflammatory diseases. RvD3 exerts its potent bioactions by promoting the clearance of inflammatory cells and debris, reducing pro-inflammatory cytokine production, and enhancing microbial killing.[1] Its therapeutic potential is under active investigation for a range of inflammatory conditions. The availability of synthetic RvD3 and its stable isotope-labeled analogs is essential for advancing this research, enabling detailed mechanistic studies and accurate quantification in biological matrices.
This document provides detailed application notes and protocols for the chemical synthesis of Resolvin D3 and its deuterated analog, Resolvin D3-d5. The protocols are based on established synthetic strategies from the scientific literature, offering researchers the necessary information to produce these valuable compounds in the laboratory.
Data Presentation
Table 1: Key Synthetic Strategies for Resolvin D3
| Synthetic Strategy | Key Coupling Reaction | Key Starting Materials/Fragments | Reference |
| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of a borane and an iodoolefin. | C1–C8 borane fragment, C9–C22 iodoolefin fragment. | [2] |
| Hiyama-Denmark Coupling | Palladium-catalyzed cross-coupling of cyclic alkenylsiloxanes and an alkenyl bromide. | Five- and six-membered cyclic alkenylsiloxanes, dienyl bromide fragment. | [3][4] |
| Sonogashira Coupling | Palladium-catalyzed cross-coupling of terminal alkynes and vinyl halides. | Alkyne and vinyl iodide fragments. | [5][6] |
Table 2: Physicochemical and Spectroscopic Data for Resolvin D3 and this compound
| Property | Resolvin D3 | This compound |
| Chemical Formula | C₂₂H₃₂O₅ | C₂₂H₂₇D₅O₅ |
| Molecular Weight | 376.5 g/mol | 381.5 g/mol |
| Appearance | (Predicted) White to off-white solid | A solution in ethanol |
| UV λmax (in MeOH) | ~270 nm (conjugated triene) | 240, 262, 273, 283 nm |
| Key ¹H NMR Signals | Characteristic signals for vinyl protons of the conjugated triene and diene systems, and protons adjacent to hydroxyl groups. | Similar to RvD3 with absence of signals corresponding to the deuterated positions. |
| Key MS/MS Fragments | Diagnostic ions for the trihydroxy-docosahexaenoic acid structure. | Shift in fragment ions corresponding to the deuterated portion of the molecule. |
Experimental Protocols
Synthesis of Resolvin D3 via Suzuki-Miyaura Cross-Coupling
This protocol is a representative synthesis based on the strategy reported by Ogawa et al.[2]
Materials:
-
Appropriate protected precursors for C1-C8 borane and C9-C22 iodoolefin fragments
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Cs₂CO₃, K₃PO₄)
-
Solvents (e.g., THF, DMF, water)
-
Standard laboratory glassware and purification equipment (silica gel chromatography, HPLC)
Procedure:
-
Preparation of C1–C8 Borane Fragment: Synthesize the C1-C8 borane fragment according to established literature procedures, ensuring high stereochemical purity at the C4 hydroxyl center.
-
Preparation of C9–C22 Iodoolefin Fragment: Synthesize the C9-C22 iodoolefin fragment, which contains the C11 and C17 stereocenters, using methods such as asymmetric hydrogenation and Wittig reactions to control stereochemistry.[2]
-
Suzuki-Miyaura Coupling:
-
In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve the C9–C22 iodoolefin fragment (1.0 eq) and the C1–C8 borane fragment (1.2 eq) in a suitable solvent mixture (e.g., THF/DMF/H₂O).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and the base (e.g., Cs₂CO₃, 3.0 eq).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Deprotection and Purification:
-
Remove all protecting groups from the coupled product using appropriate deprotection conditions (e.g., TBAF for silyl ethers, acid or base hydrolysis for esters).
-
Purify the crude Resolvin D3 by silica gel chromatography followed by reverse-phase HPLC to obtain the final product with high purity.
-
-
Characterization: Confirm the structure and stereochemistry of the synthesized Resolvin D3 using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and by comparing the data with reported values.
Synthesis of this compound (Proposed)
Materials:
-
Deuterated ethyl bromide (d5-EtBr)
-
Triphenylphosphine (PPh₃)
-
Strong base (e.g., n-BuLi, NaHMDS)
-
Appropriate aldehyde precursor for the Wittig reaction
-
Other reagents and solvents as required for the total synthesis of Resolvin D3
Proposed Procedure:
-
Preparation of Deuterated Wittig Salt (d5-Ethyltriphenylphosphonium bromide):
-
React triphenylphosphine with d5-ethyl bromide in a suitable solvent (e.g., toluene, acetonitrile) under reflux to form the corresponding phosphonium salt.
-
Isolate and purify the d5-ethyltriphenylphosphonium bromide.
-
-
Deuterated Wittig Reaction:
-
In the synthesis of the C9-C22 fragment of Resolvin D3, at the step where the terminal ethyl group is introduced via a Wittig reaction, substitute the standard ethyltriphenylphosphonium bromide with the prepared d5-ethyltriphenylphosphonium bromide.
-
Generate the ylide by treating the deuterated phosphonium salt with a strong base (e.g., n-BuLi) in an anhydrous solvent (e.g., THF) at low temperature.
-
React the ylide with the corresponding aldehyde precursor to form the deuterated alkene.
-
-
Completion of the Synthesis:
-
Continue with the remaining steps of the total synthesis of Resolvin D3 as described in the non-deuterated protocol (e.g., Suzuki-Miyaura coupling, deprotection, and purification).
-
-
Characterization: Confirm the incorporation and location of the deuterium atoms using mass spectrometry (to observe the mass shift) and ¹H NMR spectroscopy (to observe the disappearance of the corresponding proton signals).
Signaling Pathways and Experimental Workflows
Resolvin D3 Signaling Pathway
Resolvin D3 exerts its pro-resolving effects by interacting with specific G-protein coupled receptors (GPCRs), most notably GPR32.[1][7] Activation of this receptor on immune cells, such as neutrophils and macrophages, triggers intracellular signaling cascades that lead to the resolution of inflammation.
References
- 1. Resolvin D3 multi-level proresolving actions are host protective during infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total synthesis of resolvin D3 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. A Modular, Enantioselective Synthesis of Resolvins D3, E1, and Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. First stereoselective total synthesis of 4(S),5(S)-oxido-17(S)-hydroxy-6(E),8(E),10(Z),13(Z),15(E),19(Z)-docosahexaenoic acid, the biosynthetic precursor of resolvins D3 and D4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. First stereoselective total synthesis of 4(S),5(S)-oxido-17(S)-hydroxy-6(E),8(E),10(Z),13(Z),15(E),19(Z)-docosahexaenoic acid, the biosynthetic precursor of resolvins D3 and D4 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Frontiers | Lipoxin and Resolvin Receptors Transducing the Resolution of Inflammation in Cardiovascular Disease [frontiersin.org]
Resolvin D3-d5: Supplier and Application Notes for Researchers
For researchers, scientists, and drug development professionals, this document provides comprehensive information on the procurement and application of Resolvin D3-d5, a deuterated internal standard crucial for the accurate quantification of the pro-resolving lipid mediator, Resolvin D3. This guide includes detailed supplier information, a comprehensive protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and an overview of the known signaling pathways of its non-deuterated counterpart, Resolvin D3.
Supplier and Purchasing Information
This compound is commercially available from specialized chemical suppliers. A primary source identified is Cayman Chemical. The product specifications are critical for experimental design and data interpretation.
| Supplier | Product Name | Catalog Number | Purity | Formulation | Storage |
| Cayman Chemical | This compound | 19512 | ≥99% deuterated forms (d1-d5) | A solution in ethanol | -80°C |
Application Notes: Quantification of Resolvin D3 using LC-MS/MS with a Deuterated Internal Standard
This compound serves as an ideal internal standard for the quantification of endogenous Resolvin D3 in biological samples by LC-MS/MS. Its chemical properties are nearly identical to Resolvin D3, ensuring similar extraction efficiency and chromatographic behavior, while its mass difference allows for distinct detection.
Experimental Protocol: LC-MS/MS for Resolvin D3 Quantification
This protocol synthesizes methodologies reported in peer-reviewed literature for the analysis of resolvins.[1][2][3]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Internal Standard Spiking: To each biological sample (e.g., plasma, cell culture supernatant, tissue homogenate), add a known amount of this compound (e.g., 500 pg) to account for sample loss during extraction and analysis.[2]
-
Protein Precipitation: Precipitate proteins by adding two volumes of ice-cold methanol. Incubate at -20°C for at least 45 minutes, followed by centrifugation to pellet the precipitated proteins.[4]
-
Solid-Phase Extraction:
-
Condition a C18 SPE column with methanol followed by water.
-
Load the supernatant from the protein precipitation step onto the conditioned SPE column.
-
Wash the column with a low percentage of organic solvent (e.g., 5% methanol in water) to remove salts and other polar impurities.
-
Elute the resolvins with an appropriate organic solvent, such as methanol or acetonitrile.
-
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the sample in a small volume of the initial mobile phase (e.g., 55:45:0.01 methanol/water/acetic acid) for LC-MS/MS analysis.[1][2]
2. Liquid Chromatography (LC)
-
Column: A reversed-phase C18 column is typically used for the separation of resolvins (e.g., Poroshell 120 EC-C18, 100 mm × 4.6 mm, 2.7 µm).[5][2]
-
Mobile Phase: A binary gradient system is commonly employed.
-
Mobile Phase A: Water with 0.01% acetic acid.
-
Mobile Phase B: Methanol/acetonitrile with 0.01% acetic acid.
-
-
Gradient: A typical gradient starts with a higher percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more hydrophobic compounds. For example, starting at 55% B and increasing to 100% B over a set time.[2]
-
Flow Rate: A flow rate of 0.4-0.5 mL/min is generally used.[6][2]
3. Tandem Mass Spectrometry (MS/MS)
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for the detection of resolvins.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for both Resolvin D3 and this compound.
-
MRM Transitions: The specific m/z transitions for Resolvin D3 and this compound should be optimized on the specific mass spectrometer being used. These can be found in various publications or determined by direct infusion of the standards.
4. Quantification
-
A calibration curve is generated using known concentrations of a Resolvin D3 standard, with a fixed amount of this compound added to each standard.
-
The peak area ratio of the analyte (Resolvin D3) to the internal standard (this compound) is plotted against the concentration of the analyte.
-
The concentration of Resolvin D3 in the biological samples is then determined from this calibration curve.
Resolvin D3 Signaling Pathway
Resolvin D3 is a potent pro-resolving mediator that exerts its biological effects by interacting with specific G-protein coupled receptors (GPCRs).[7][8][9] Its signaling cascade ultimately leads to the dampening of inflammation and the promotion of tissue resolution.[10][11]
The primary receptor for Resolvin D3 is GPR32 (also known as DRV1).[7][9][12][13] It has also been reported to signal through the ALX/FPR2 receptor.[7][12] Activation of these receptors on immune cells, such as neutrophils and macrophages, initiates downstream signaling events that modulate cellular functions.
Key biological actions of Resolvin D3 include:
-
Inhibition of Neutrophil Infiltration: Resolvin D3 reduces the recruitment of neutrophils to sites of inflammation, a critical step in resolving the inflammatory response.[10]
-
Enhancement of Macrophage Phagocytosis: It promotes the clearance of apoptotic cells and cellular debris by macrophages, a process known as efferocytosis.[10][11]
-
Modulation of Cytokine Production: Resolvin D3 can regulate the production of pro-inflammatory and anti-inflammatory cytokines.[8]
-
Activation of Pro-resolving Pathways: It can influence downstream signaling cascades such as the NF-κB and MAPK pathways to promote resolution.[8][14][15]
Below is a diagram illustrating the proposed signaling pathway of Resolvin D3.
Caption: Proposed signaling pathway of Resolvin D3.
This diagram illustrates how Resolvin D3, by binding to its receptors GPR32 and ALX/FPR2, initiates intracellular signaling that leads to key pro-resolving functions, ultimately contributing to the resolution of inflammation.
Experimental Workflow for Resolvin D3 Quantification
The following diagram outlines the logical workflow for the quantification of Resolvin D3 in biological samples using this compound as an internal standard.
Caption: Workflow for Resolvin D3 quantification.
References
- 1. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 2. Structural insights into Resolvin D4 actions and further metabolites via a new total organic synthesis and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Resolvin D3 multi-level proresolving actions are host protective during infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of resolvin D5 on T cell differentiation and osteoclastogenesis analyzed by lipid mediator profiling in the experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Lipoxin and Resolvin Receptors Transducing the Resolution of Inflammation in Cardiovascular Disease [frontiersin.org]
- 8. Frontiers | Role of Resolvins in the Inflammatory Resolution of Neurological Diseases [frontiersin.org]
- 9. Resolvin - Wikipedia [en.wikipedia.org]
- 10. Resolvin D3 and Aspirin-Triggered Resolvin D3 Are Potent Immunoresolvents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. ricerca.unich.it [ricerca.unich.it]
- 13. The resolvin D1 receptor GPR32 transduces inflammation resolution and atheroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Resolvin D3 improves the impairment of insulin signaling in skeletal muscle and nonalcoholic fatty liver disease through AMPK/autophagy-associated attenuation of ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Role of Resolvins in the Inflammatory Resolution of Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Resolvin D3 in Inflammatory Disease Research
Introduction
Resolvin D3 (RvD3), an endogenous specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA), is a potent immunoresolvent that actively promotes the resolution of inflammation.[1][2] Unlike traditional anti-inflammatory drugs that primarily block the initial inflammatory response, RvD3 orchestrates a return to homeostasis by enhancing the clearance of inflammatory cells and debris, reducing pro-inflammatory mediators, and promoting tissue repair.[2][3] These unique pro-resolving actions make RvD3 a valuable tool for studying the resolution phase of inflammation and a promising therapeutic candidate for a wide range of chronic inflammatory diseases, including arthritis, neuroinflammation, and inflammatory skin conditions.[4][5][6]
Mechanism of Action
RvD3 exerts its pro-resolving effects by binding to specific G-protein coupled receptors (GPCRs). In humans, RvD3 primarily signals through GPR32, while in murine models, it often utilizes the ALX/FPR2 receptor.[6][7][8] Activation of these receptors initiates downstream signaling cascades that lead to:
-
Inhibition of Leukocyte Infiltration: RvD3 potently limits the recruitment and transmigration of neutrophils to sites of inflammation.[1]
-
Stimulation of Phagocytosis and Efferocytosis: It significantly enhances the capacity of macrophages to engulf and clear apoptotic neutrophils (efferocytosis), bacteria, and cellular debris, a critical step for resolving inflammation and preventing secondary tissue damage.[7][9]
-
Counter-regulation of Pro-inflammatory Mediators: RvD3 actively suppresses the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and eicosanoids such as leukotrienes and prostaglandins.[4][5][7]
-
Modulation of Intracellular Signaling: The binding of RvD3 to its receptors can lead to the inhibition of pro-inflammatory transcription factors like NF-κB and the modulation of other pathways, including MAPK and AMPK signaling.[10][11][12]
These multi-level actions position RvD3 as a key regulator that appears late in the resolution phase of inflammation to ensure a swift and effective return to tissue homeostasis.[1]
Quantitative Data Summary
The following tables summarize the quantitative effects of Resolvin D3 observed in various preclinical models of inflammation.
Table 1: In Vivo Efficacy of Resolvin D3
| Model System | Disease Model | RvD3 Dose & Route | Key Outcome Measured | Quantitative Result | Citation(s) |
| Mouse | Zymosan-Induced Peritonitis | 10 ng/mouse, i.v. | Neutrophil (PMN) Infiltration at 4h | ~45% reduction | [7] |
| Mouse | E. coli Peritonitis | 50 ng/mouse, i.p. | PMN Numbers in Exudate | Significant reduction | [7][13] |
| Mouse | Spinal Cord Injury (SCI) | 1 µg/20 µL, intrathecal | Inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Significant reduction | [4] |
| Mouse | Acid-Induced Lung Injury (AT-RvD3*) | 10 ng/mouse, i.v. | Neutrophil Infiltration at 6h | ~3-fold reduction | [10] |
| Mouse | Serum-Transfer Arthritis | 100 ng/mouse/day, i.p. | Joint Leukocyte Numbers | Significant reduction | [5] |
| Mouse | Serum-Transfer Arthritis | 100 ng/mouse/day, i.p. | Joint LTB₄ Levels | ~35% reduction | [5] |
| Mouse | Serum-Transfer Arthritis | 100 ng/mouse/day, i.p. | Joint PGE₂ Levels | ~68% reduction | [5] |
*AT-RvD3: Aspirin-Triggered Resolvin D3, a more stable epimer.
Table 2: In Vitro Bioactions of Resolvin D3
| Cell Type | Assay | RvD3 Concentration | Key Outcome Measured | Quantitative Result | Citation(s) |
| Human Macrophages | Phagocytosis of E. coli | 10 nM | Phagocytosis Enhancement | ~80% increase over control | [7] |
| Human Macrophages | Efferocytosis (Phagocytosis of apoptotic PMN) | pM to nM range | Efferocytosis Enhancement | Dose-dependent increase | [7] |
| Human Neutrophils (PMN) | Transendothelial Migration | 10⁻¹¹ M | Reduction in Migration | ~25% reduction | [1] |
| RAW 264.7 Murine Macrophages | LPS-Induced Inflammation | Not specified | Nitric Oxide (NO) Production | Significant decrease | [4] |
| Human T-cells (CD4+ & CD8+) | T-cell Activation (AT-RvD3*) | 10 nM | TNF-α Production | Significant reduction | [14] |
*AT-RvD3: Aspirin-Triggered Resolvin D3, a more stable epimer.
Experimental Protocols
Here we provide detailed methodologies for key experiments to study the bioactions of Resolvin D3.
Protocol 1: Zymosan-Induced Peritonitis in Mice
This protocol is used to evaluate the ability of RvD3 to limit acute neutrophil infiltration in vivo.
Materials:
-
Resolvin D3 (synthetic)
-
Vehicle (e.g., sterile saline with 0.1% ethanol)
-
Zymosan A from Saccharomyces cerevisiae
-
Sterile Phosphate-Buffered Saline (PBS)
-
C57BL/6 mice (8-10 weeks old)
-
Flow cytometry antibodies (e.g., anti-Ly6G, anti-CD11b)
-
FACS buffer (PBS with 2% FBS)
-
Red Blood Cell Lysis Buffer
Procedure:
-
Preparation of Reagents:
-
Reconstitute RvD3 in ethanol and dilute to the final working concentration (e.g., 10 ng per 100 µL) in sterile saline. The final ethanol concentration should be minimal (<0.1%).
-
Prepare a Zymosan A suspension (e.g., 1 mg/mL) in sterile saline.
-
-
Animal Dosing:
-
Exudate Collection:
-
At a predetermined time point (e.g., 4 hours post-zymosan injection), euthanize mice by an approved method.
-
Expose the peritoneal cavity and wash with 5 mL of cold sterile PBS.
-
Gently massage the abdomen and collect the peritoneal lavage fluid (exudate).
-
-
Cellular Analysis:
-
Determine the total cell count in the lavage fluid using a hemocytometer.
-
For differential cell counting, prepare cytospins and stain with Wright-Giemsa or perform flow cytometry.
-
Flow Cytometry:
-
Centrifuge an aliquot of the lavage fluid (1-2 x 10⁶ cells) and resuspend the pellet in FACS buffer.
-
Incubate cells with fluorescently conjugated antibodies against neutrophil markers (e.g., Ly6G, CD11b) for 30 minutes on ice, protected from light.
-
Wash cells with FACS buffer and resuspend in a suitable volume for analysis.
-
Acquire data on a flow cytometer and analyze to quantify the neutrophil population (Ly6G⁺CD11b⁺).
-
-
-
Data Analysis:
-
Calculate the total number of neutrophils in the peritoneal cavity for both vehicle- and RvD3-treated groups.
-
Compare the groups using an appropriate statistical test (e.g., Student's t-test).
-
Protocol 2: Human Macrophage Phagocytosis Assay
This protocol assesses the effect of RvD3 on the phagocytic capacity of human macrophages in vitro.
Materials:
-
Resolvin D3
-
Human peripheral blood mononuclear cells (PBMCs) or a human macrophage cell line (e.g., THP-1).
-
Macrophage differentiation factors (e.g., GM-CSF or M-CSF for primary cells; PMA for THP-1).
-
Fluorescently labeled particles (e.g., zymosan bioparticles, fluorescent E. coli, or apoptotic cells).
-
Culture medium (e.g., RPMI-1640 with 10% FBS).
-
Trypan Blue or other quenching agent.
-
Plate reader or flow cytometer.
Procedure:
-
Macrophage Preparation:
-
Isolate PBMCs from healthy donor blood and differentiate them into macrophages by culturing with GM-CSF (e.g., 20 ng/mL) for 7 days.[7]
-
Alternatively, culture a macrophage cell line and differentiate as required.
-
Plate the differentiated macrophages into a 96-well plate (e.g., 5 x 10⁴ cells/well) and allow them to adhere.[1]
-
-
Treatment:
-
Prepare serial dilutions of RvD3 (e.g., 0.1 pM to 100 nM) in culture medium.
-
Remove the culture medium from the macrophages and add the RvD3-containing medium or vehicle control.
-
Incubate for 15 minutes at 37°C.[7]
-
-
Phagocytosis:
-
Add the fluorescently labeled particles (e.g., E. coli) to the wells at a specific macrophage-to-particle ratio.
-
Incubate for 60-90 minutes at 37°C to allow for phagocytosis.
-
-
Quantification:
-
Plate Reader Method:
-
Gently wash the cells with cold PBS to remove non-ingested particles.
-
Add a quenching agent like Trypan Blue to quench the fluorescence of extracellular particles.
-
Measure the fluorescence intensity using a plate reader.
-
-
Flow Cytometry Method:
-
Gently detach the cells from the plate.
-
Analyze the cell population on a flow cytometer to determine the percentage of fluorescently positive cells and the mean fluorescence intensity.
-
-
-
Data Analysis:
-
Normalize the fluorescence readings to the vehicle control group.
-
Plot the dose-response curve and determine the EC₅₀ if applicable.
-
Visualizations: Pathways and Workflows
The following diagrams illustrate the signaling pathways and experimental workflows related to Resolvin D3.
Caption: Signaling cascade initiated by RvD3 binding to its receptor.
Caption: Experimental workflow for the murine peritonitis model.
Caption: Overview of the key pro-resolving functions of RvD3.
References
- 1. Resolvin D3 and Aspirin-Triggered Resolvin D3 Are Potent Immunoresolvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of Resolvins in Chronic Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resolvins in inflammation: emergence of the pro-resolving superfamily of mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resolvin D3 Promotes Inflammatory Resolution, Neuroprotection, and Functional Recovery After Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resolvin D3 is dysregulated in arthritis and reduces arthritic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Resolvin D3 multi-level proresolving actions are host protective during infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ricerca.unich.it [ricerca.unich.it]
- 9. researchgate.net [researchgate.net]
- 10. Resolvin D3 and Aspirin-Triggered Resolvin D3 Are Protective for Injured Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resolvin D3 improves the impairment of insulin signaling in skeletal muscle and nonalcoholic fatty liver disease through AMPK/autophagy-associated attenuation of ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Role of Resolvins in the Inflammatory Resolution of Neurological Diseases [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Pro-resolving lipid mediators Resolvin D1, Resolvin D2 and Maresin 1 are critical in modulating T cell responses - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Resolvin D3 Quantification by LC-MS
Welcome to the technical support center for the quantification of Resolvin D3 (RvD3) by Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the LC-MS quantification of Resolvin D3.
1. Sample Preparation
Question: I am seeing low recovery of RvD3 from my biological samples. What are the common causes and how can I improve it?
Answer:
Low recovery of RvD3 is a frequent issue stemming from its low physiological concentrations and potential for degradation. Here are the primary causes and troubleshooting steps:
-
Inefficient Extraction: Solid-phase extraction (SPE) is the most common method for extracting resolvins from biological matrices.[1][2] Incomplete binding to or elution from the SPE cartridge can lead to significant sample loss.
-
Troubleshooting:
-
Optimize SPE Protocol: Ensure the SPE cartridge is appropriate for lipid analysis (e.g., C18). Methodically optimize the conditioning, loading, washing, and elution steps. Use of a validated SPE protocol is highly recommended.
-
Check Solvent pH: The pH of the loading and wash solutions can impact the recovery of acidic molecules like RvD3. Acidifying the sample to a pH of around 4 can improve retention on reversed-phase SPE cartridges.
-
Alternative Extraction: Consider liquid-liquid extraction (LLE) as an alternative or complementary step to SPE.[2]
-
-
-
Analyte Degradation: Resolvins are susceptible to degradation, especially during sample handling and storage.
-
Troubleshooting:
-
Minimize Freeze-Thaw Cycles: Store samples at -80°C and avoid repeated freeze-thaw cycles.
-
Work Quickly and on Ice: Perform all sample preparation steps on ice to minimize enzymatic degradation.
-
Use Antioxidants: Consider adding antioxidants, such as butylated hydroxytoluene (BHT), to the extraction solvent to prevent oxidative degradation.
-
-
-
Use of Internal Standards: The absence or improper use of an internal standard can lead to inaccurate quantification and the appearance of low recovery.
-
Troubleshooting:
-
Add Deuterated Internal Standard Early: A stable, isotope-labeled internal standard (e.g., RvD3-d5) should be added to the sample at the very beginning of the extraction process. This will account for analyte loss during all subsequent sample preparation steps.
-
-
2. Chromatography
Question: I am observing poor peak shape (e.g., tailing, fronting, or broad peaks) for my RvD3 standard and samples. What could be the issue?
Answer:
Poor peak shape can compromise the accuracy and precision of your quantification. Common causes and solutions are outlined below:
-
Column Contamination: Buildup of matrix components from biological samples on the analytical column is a frequent cause of peak shape issues.
-
Troubleshooting:
-
Use a Guard Column: A guard column installed before the analytical column will protect it from contaminants and extend its lifetime.
-
Implement a Column Wash Method: Regularly wash the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove adsorbed contaminants.
-
Sample Clean-up: Ensure your sample preparation method is effective at removing interfering substances.
-
-
-
Inappropriate Mobile Phase: The composition of the mobile phase is critical for achieving good chromatographic separation and peak shape.
-
Troubleshooting:
-
Optimize Mobile Phase Composition: A typical mobile phase for resolvin analysis consists of a mixture of water, acetonitrile, and/or methanol with a small amount of acid (e.g., 0.1% acetic acid or formic acid) to improve peak shape for acidic analytes.[3] Experiment with different solvent ratios and acid modifiers to optimize peak symmetry.
-
Fresh Mobile Phase: Prepare fresh mobile phases daily and filter them to remove any particulates.
-
-
-
Injection Solvent Mismatch: Injecting the sample in a solvent that is significantly stronger than the initial mobile phase can lead to peak distortion.
-
Troubleshooting:
-
Match Injection Solvent to Mobile Phase: Ideally, the sample should be reconstituted in a solvent that is similar in composition to the initial mobile phase of your gradient.
-
-
3. Mass Spectrometry
Question: I am experiencing low sensitivity or a high background signal when detecting RvD3. How can I improve my signal-to-noise ratio?
Answer:
Low sensitivity and high background are common challenges in the analysis of low-abundance analytes like RvD3.
-
Matrix Effects: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of RvD3 in the mass spectrometer source, leading to inaccurate quantification.
-
Troubleshooting:
-
Improve Chromatographic Separation: Optimize your LC method to separate RvD3 from potentially interfering matrix components. A longer gradient or a different column chemistry may be necessary.
-
Enhance Sample Clean-up: A more rigorous sample preparation procedure can help to remove matrix components that cause ion suppression.
-
Use a Deuterated Internal Standard: A co-eluting, stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.
-
-
-
Suboptimal Mass Spectrometer Parameters: The settings of the mass spectrometer can have a significant impact on sensitivity.
-
Troubleshooting:
-
Optimize Source Parameters: Carefully optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow rates, and temperature, to maximize the signal for RvD3.
-
Select Appropriate MRM Transitions: For targeted quantification using multiple reaction monitoring (MRM), select precursor and product ions that are specific and provide a strong signal for RvD3.
-
-
-
Contamination: Contamination in the LC-MS system can lead to a high background signal.
-
Troubleshooting:
-
Clean the System: Regularly clean the mass spectrometer's ion source.
-
Use High-Purity Solvents and Reagents: Ensure that all solvents, reagents, and vials are of high purity and free from contaminants.
-
-
4. Quantification and Data Analysis
Question: My calibration curve is non-linear, or I am seeing high variability between replicate injections. What are the potential causes?
Answer:
A reliable calibration curve and good reproducibility are essential for accurate quantification.
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a non-linear response.
-
Troubleshooting:
-
Adjust Concentration Range: Prepare a calibration curve over a concentration range that is relevant to your samples and avoids detector saturation. You may need to dilute your samples if their concentrations are too high.
-
-
-
Inconsistent Sample Preparation: Variability in the sample preparation process can lead to inconsistent results.
-
Troubleshooting:
-
Standardize the Protocol: Ensure that all samples and calibration standards are prepared using the exact same procedure.
-
Use an Internal Standard: As mentioned previously, a deuterated internal standard is crucial for correcting for variations in sample preparation and injection volume.
-
-
-
System Instability: Fluctuations in the LC or MS system can cause variability in the signal.
-
Troubleshooting:
-
Equilibrate the System: Allow the LC-MS system to equilibrate thoroughly before starting your analytical run.
-
Monitor System Performance: Regularly check the system's performance using a standard solution to ensure it is operating consistently.
-
-
Experimental Protocols
Detailed Methodology for RvD3 Quantification in Biological Samples
This protocol provides a general framework for the quantification of RvD3 in biological samples such as plasma or serum. It is essential to validate the method for your specific matrix and instrumentation.
1. Sample Preparation (Solid-Phase Extraction)
-
Internal Standard Spiking: To 500 µL of plasma, add 10 µL of a 50 ng/mL solution of RvD3-d5 in methanol.
-
Protein Precipitation: Add 1.5 mL of cold methanol, vortex for 30 seconds, and centrifuge at 3000 x g for 10 minutes at 4°C.
-
Dilution and Acidification: Transfer the supernatant to a new tube and dilute with 4 mL of 0.1% acetic acid in water.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) with 3 mL of methanol followed by 3 mL of 0.1% acetic acid in water.
-
Sample Loading: Load the diluted sample onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 3 mL of 15% methanol in 0.1% acetic acid to remove polar impurities.
-
Elution: Elute the analytes with 2 mL of methanol into a clean collection tube.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% acetic acid).
2. LC-MS/MS Analysis
| Parameter | Recommended Setting |
| LC System | UHPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Acetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MRM Transitions | RvD3: 375.2 -> 147.1; RvD3-d5: 380.2 -> 147.1 |
| Collision Energy | Optimize for your instrument |
| Source Temp. | Optimize for your instrument |
Quantitative Data Summary
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |
| Resolvin D3 | 375.2 | 147.1 | ~ 6.5 |
| Resolvin D3-d5 | 380.2 | 147.1 | ~ 6.5 |
Visualizations
Resolvin D3 Biosynthetic Pathway
The following diagram illustrates the biosynthetic pathway of Resolvin D3 from docosahexaenoic acid (DHA).
Caption: Biosynthesis of Resolvin D3 from DHA.
Experimental Workflow for RvD3 Quantification
This diagram outlines the key steps in the experimental workflow for quantifying Resolvin D3.
Caption: Experimental workflow for RvD3 LC-MS/MS analysis.
Troubleshooting Logic Flow
This diagram provides a logical approach to troubleshooting common issues in RvD3 quantification.
Caption: A logical guide to troubleshooting RvD3 analysis.
References
- 1. Resolvin D3 multi-level proresolving actions are host protective during infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Resolvin D3-d5 as an Internal Standard
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimal use of Resolvin D3-d5 as an internal standard in mass spectrometry-based analyses.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in an analytical experiment?
This compound is a deuterated analog of Resolvin D3, intended for use as an internal standard (IS) in analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] Its purpose is to correct for variability during sample preparation, injection, and analysis, thereby improving the accuracy and precision of the quantification of endogenous Resolvin D3.[1][4][5]
Q2: What is the recommended storage condition for this compound?
For long-term stability, this compound should be stored at -80°C. When handled correctly, it is stable for at least one year. It is typically supplied as a solution in ethanol.
Q3: What concentration of this compound should I use?
There is no single universal concentration for this compound, as the optimal amount depends on the specific sample matrix, the expected concentration of the endogenous analyte (Resolvin D3), and the sensitivity of the mass spectrometer. A common starting point is to add the internal standard at a concentration that is in the mid-range of the calibration curve for the analyte.[1] A detailed experimental protocol for determining the optimal concentration for your specific assay is provided below.
Q4: Can I use one deuterated internal standard for multiple analytes?
While it is possible to use a single internal standard for multiple analytes, it is generally not recommended unless the analytes are structurally and chemically very similar.[6] For the most accurate quantification of Resolvin D3, its own deuterated analog, this compound, is the ideal choice as it most closely mimics the behavior of the analyte during extraction and ionization.[6]
Experimental Protocols
Protocol for Optimizing this compound Concentration
This protocol outlines the steps to determine the optimal concentration of this compound for your specific application.
Objective: To find a concentration of this compound that provides a stable and reproducible signal without interfering with the analyte quantification across the entire calibration range.
Materials:
-
This compound stock solution
-
Resolvin D3 analytical standard
-
Blank matrix (e.g., plasma, cell culture media without the analyte)
-
LC-MS grade solvents
Procedure:
-
Prepare a Working Stock Solution of this compound:
-
Thaw the this compound stock solution on ice.
-
Dilute the stock solution with an appropriate solvent (e.g., methanol or ethanol) to create a working stock solution. The concentration of this working stock should be chosen to allow for convenient spiking into your samples.
-
-
Select a Range of Concentrations to Test:
-
Based on the expected concentration range of your endogenous Resolvin D3, choose three to five concentrations of this compound to evaluate. A good starting point is to aim for concentrations that will result in a final on-column amount that is in the mid-range of your analyte's calibration curve.
-
-
Spike Blank Matrix Samples:
-
Prepare a set of blank matrix samples.
-
Spike the blank matrix with a constant, mid-range concentration of the Resolvin D3 analytical standard.
-
Spike each of these samples with one of the selected concentrations of the this compound working stock solution.
-
Prepare at least three replicates for each concentration of the internal standard.
-
-
Sample Extraction and Analysis:
-
Perform your established sample extraction procedure on all prepared samples.
-
Analyze the extracted samples by LC-MS/MS.
-
-
Data Evaluation:
-
Signal Intensity: The peak area of the internal standard should be sufficiently high to ensure good peak shape and low variability, but not so high that it causes detector saturation.
-
Peak Area Reproducibility: Calculate the coefficient of variation (CV%) for the internal standard peak area across the replicates for each concentration. A lower CV% indicates better reproducibility.
-
Analyte-to-Internal Standard Ratio: Calculate the ratio of the analyte peak area to the internal standard peak area. This ratio should be consistent across replicates.
-
Table 1: Example Data for Evaluating this compound Concentration
| RvD3-d5 Concentration (ng/mL) | Mean IS Peak Area | IS Peak Area CV% | Mean Analyte/IS Ratio | Analyte/IS Ratio CV% |
| 1 | 50,000 | 15% | 1.2 | 18% |
| 5 | 250,000 | 5% | 0.24 | 6% |
| 10 | 500,000 | 4% | 0.12 | 5% |
| 50 | 2,500,000 | 10% | 0.02 | 12% |
Troubleshooting Guides
This section addresses common issues encountered when using this compound as an internal standard.
Issue 1: High Variability in Internal Standard Peak Area
Symptoms:
-
The coefficient of variation (CV%) of the internal standard peak area across a batch of samples is greater than 15-20%.
-
Inconsistent analyte/IS ratios.
Possible Causes and Solutions:
| Cause | Solution |
| Inconsistent Sample Preparation: | Ensure precise and consistent pipetting of the internal standard into every sample. Add the internal standard as early as possible in the sample preparation workflow. |
| Matrix Effects: | Different samples can have varying levels of matrix components that suppress or enhance the ionization of the internal standard. Ensure your chromatographic method separates the internal standard from major matrix interferences. |
| Instrument Instability: | A drifting signal from the mass spectrometer can cause peak areas to change over the course of an analytical run.[7] Perform repeat injections of a single sample to assess instrument stability. If drift is observed, clean the ion source and recalibrate the instrument. |
Issue 2: Poor Internal Standard Peak Shape
Symptoms:
-
Peak tailing, fronting, or splitting of the internal standard peak.
Possible Causes and Solutions:
| Cause | Solution |
| Column Overload: | The concentration of the internal standard may be too high. Try a lower concentration. |
| Poor Chromatography: | The analytical column may be degraded or contaminated. Replace the column. The mobile phase composition may not be optimal. Re-evaluate the mobile phase pH and organic content. |
| Co-eluting Interferences: | A component in the sample matrix may be co-eluting with the internal standard, causing peak distortion. Improve the sample clean-up procedure or adjust the chromatographic gradient to separate the interference. |
Issue 3: Low Internal Standard Signal Intensity
Symptoms:
-
The peak area of the internal standard is very low, leading to poor integration and high variability.
Possible Causes and Solutions:
| Cause | Solution |
| Incorrect Concentration: | The concentration of the internal standard is too low. Increase the concentration of the internal standard spiked into the samples. |
| Poor Recovery: | The internal standard may be lost during the sample extraction process. Evaluate each step of your extraction procedure for potential losses. |
| Ion Suppression: | Significant matrix effects may be suppressing the ionization of the internal standard.[8] Improve sample clean-up or chromatographic separation. |
Issue 4: Non-linear Calibration Curve
Symptoms:
-
The calibration curve for the analyte is not linear, especially at the high or low ends.
Possible Causes and Solutions:
| Cause | Solution |
| Isotopic Impurity in Internal Standard: | The deuterated internal standard may contain a small amount of the non-deuterated analyte, which can affect the accuracy of the low concentration standards. Check the certificate of analysis for the isotopic purity of the internal standard. |
| Inappropriate Internal Standard Concentration: | If the internal standard concentration is too low, it may not effectively correct for non-linear detector responses at high analyte concentrations. Conversely, a very high internal standard concentration can sometimes interfere with the detection of low-level analytes. Re-optimize the internal standard concentration. |
Visualizations
Experimental Workflow for Optimizing Internal Standard Concentration
Caption: Workflow for the systematic optimization of this compound concentration.
Troubleshooting Logic for Internal Standard Issues
Caption: A decision tree for troubleshooting common internal standard problems.
Resolvin D3 Biosynthesis Pathway
Caption: Simplified biosynthesis pathway of Resolvin D3 and D4 from DHA.[9][10][11][12][13]
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. researchgate.net [researchgate.net]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 5. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 6. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 7. Causes for drifting signal intensity in LC/MS over time? - Chromatography Forum [chromforum.org]
- 8. Internal standard problem:( - Chromatography Forum [chromforum.org]
- 9. Biosynthesis of D-series resolvins in skin provides insights into their role in tissue repair - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human leukocytes selectively convert 4S,5S-epoxy-resolvin to resolvin D3, resolvin D4, and a cys-resolvin isomer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Resolvin D3 Recovery from Plasma: A Technical Support Center
Welcome to the technical support center for improving the recovery of Resolvin D3 (RvD3) from plasma samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the extraction and quantification of this potent specialized pro-resolving mediator.
Frequently Asked Questions (FAQs)
Q1: What are the most critical pre-analytical factors affecting Resolvin D3 recovery from plasma?
A1: Several pre-analytical factors can significantly impact the recovery and stability of Resolvin D3 in plasma samples. Careful attention to the following is crucial:
-
Anticoagulant Choice: The type of anticoagulant used during blood collection can influence the stability and measurement of lipid mediators. While studies have shown varying effects of different anticoagulants on various analytes, for lipid mediator analysis, EDTA is often preferred as it chelates calcium ions, which can inhibit certain enzymatic activities that may degrade resolvins.[1][2][3][4][5]
-
Sample Handling and Processing Time: Plasma should be separated from whole blood as soon as possible after collection, ideally within 30 minutes, by centrifugation at a low temperature (e.g., 4°C) to minimize enzymatic degradation of Resolvin D3.[6]
-
Storage Temperature: For long-term storage, plasma samples should be kept at -80°C to ensure the stability of lipid mediators.[6] Short-term storage at -20°C may be acceptable, but repeated freeze-thaw cycles should be avoided.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing plasma samples can lead to the degradation of sensitive analytes like Resolvin D3. It is highly recommended to aliquot plasma into single-use volumes before freezing to minimize the number of freeze-thaw cycles.[7][8]
Q2: I am observing low or no signal for Resolvin D3 in my LC-MS/MS analysis. What are the potential causes?
A2: Low or no signal for Resolvin D3 can stem from issues in sample preparation, chromatographic separation, or mass spectrometry detection. Consider the following troubleshooting steps:
-
Inefficient Extraction: Your solid-phase extraction (SPE) protocol may not be optimized for Resolvin D3. This could be due to the wrong sorbent type, incorrect pH of the sample load, inappropriate wash solvents, or an unsuitable elution solvent.
-
Analyte Degradation: Resolvin D3 is a sensitive molecule susceptible to degradation. Ensure proper sample handling on ice and minimize exposure to light and air.
-
Suboptimal LC-MS/MS Conditions: The liquid chromatography method may not be adequately separating Resolvin D3 from interfering substances, or the mass spectrometer parameters (e.g., ionization source settings, collision energy) may not be optimized for this specific analyte.
-
Low Endogenous Levels: Resolvin D3 is often present at very low concentrations (pg/mL range) in plasma, which may be below the limit of detection of your instrument.[9]
Q3: My ELISA results for Resolvin D3 are inconsistent and show high variability between replicates. What could be the problem?
A3: High variability in ELISA results is a common issue that can often be resolved by carefully reviewing your workflow. Potential causes include:
-
Pipetting Errors: Inaccurate or inconsistent pipetting of samples, standards, or reagents is a major source of variability. Ensure your pipettes are calibrated and use proper pipetting techniques.
-
Inadequate Washing: Insufficient washing between steps can lead to high background and inconsistent results. Ensure all wells are thoroughly washed according to the kit protocol.
-
Plate Sealing and Incubation: Uneven temperature across the plate during incubation can lead to variability. Use plate sealers to prevent evaporation and ensure the plate is incubated in a stable temperature environment.
-
Sample Matrix Effects: Components in the plasma matrix can interfere with the antibody-antigen binding in the ELISA. Sample dilution can sometimes mitigate these effects.
Troubleshooting Guides
Low Recovery During Solid-Phase Extraction (SPE)
| Symptom | Potential Cause | Suggested Solution |
| Low Resolvin D3 recovery in the eluate | Inappropriate SPE Sorbent: The chosen sorbent (e.g., C18) may not have optimal retention characteristics for Resolvin D3. | Test different reversed-phase sorbents (e.g., C18, polymeric). The choice of sorbent is critical for efficient extraction.[10] |
| Incorrect Sample pH: The pH of the plasma sample before loading onto the SPE cartridge can affect the retention of Resolvin D3. | Acidify the plasma sample (e.g., to pH 3-4 with a weak acid) to protonate the carboxylic acid group of Resolvin D3, increasing its retention on reversed-phase sorbents. | |
| Inefficient Elution: The elution solvent may not be strong enough to desorb Resolvin D3 from the sorbent. | Use a more polar organic solvent or a mixture of solvents for elution (e.g., methanol, acetonitrile, or ethyl acetate). Ensure the elution volume is sufficient to completely recover the analyte. | |
| Sample Overload: Loading too much plasma onto the SPE cartridge can exceed its capacity, leading to breakthrough of the analyte. | Reduce the volume of plasma loaded onto the cartridge or use a cartridge with a larger sorbent bed. | |
| Channeling: Inconsistent packing of the sorbent bed can lead to uneven flow and poor interaction between the sample and the sorbent. | Use high-quality, uniformly packed SPE cartridges. |
LC-MS/MS Analysis Issues
| Symptom | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | Column Overload: Injecting too much sample onto the analytical column. | Dilute the sample extract before injection. |
| Incompatible Injection Solvent: The solvent used to reconstitute the sample extract is much stronger than the initial mobile phase. | Reconstitute the sample in a solvent that is similar in strength to or weaker than the initial mobile phase. | |
| Column Contamination: Buildup of matrix components on the column. | Use a guard column and/or implement a more rigorous sample clean-up procedure. Flush the column regularly. | |
| High Background Noise | Contaminated Solvents or System: Impurities in the mobile phase or a contaminated LC system. | Use high-purity, LC-MS grade solvents and flush the system thoroughly. |
| Matrix Effects: Co-eluting compounds from the plasma matrix are suppressing or enhancing the ionization of Resolvin D3. | Improve the sample clean-up procedure to remove more interfering substances. Adjust the chromatography to separate Resolvin D3 from the interfering peaks. | |
| Inconsistent Retention Times | Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components. | Prepare fresh mobile phase and ensure the pump is working correctly. |
| Fluctuations in Column Temperature: Inconsistent column oven temperature. | Ensure the column oven is set to a stable temperature and allow sufficient time for equilibration. |
Experimental Protocols
Detailed Protocol for Solid-Phase Extraction (SPE) of Resolvin D3 from Plasma
This protocol is a general guideline and may require optimization for specific experimental conditions.
-
Sample Pre-treatment:
-
Thaw frozen plasma samples on ice.
-
To 1 mL of plasma, add an internal standard (e.g., a deuterated analog of Resolvin D3) to correct for extraction losses.
-
Acidify the plasma to approximately pH 3.5 by adding a small volume of a dilute acid (e.g., 20 µL of 1M formic acid).
-
Vortex briefly and centrifuge at 10,000 x g for 5 minutes at 4°C to precipitate proteins.
-
-
SPE Cartridge Conditioning:
-
Use a reversed-phase SPE cartridge (e.g., C18, 100 mg).
-
Condition the cartridge by passing 2 mL of methanol followed by 2 mL of water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 2 mL of water to remove salts and other polar impurities.
-
Wash the cartridge with 2 mL of a weak organic solvent mixture (e.g., 5% methanol in water) to remove less hydrophobic impurities.
-
-
Elution:
-
Elute the Resolvin D3 from the cartridge with 2 mL of an appropriate organic solvent (e.g., methanol or ethyl acetate) into a clean collection tube.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Quantitative Data Summary
The recovery of lipid mediators from plasma can vary depending on the extraction method and the specific compound. While specific data for Resolvin D3 is limited, the following table provides an example of expected recovery rates for related oxylipins using different extraction techniques.
| Extraction Method | Analyte Class | Average Recovery (%) | Reference |
| Solid-Phase Extraction (C18) | Prostaglandins | 70-90 | [11] |
| Hydroxyeicosatetraenoic acids (HETEs) | 75-95 | [11] | |
| Liquid-Liquid Extraction (Ethyl Acetate) | Prostaglandins | 50-70 | [11] |
| Hydroxyeicosatetraenoic acids (HETEs) | 60-80 | [11] |
Note: This data is for general guidance. It is essential to determine the recovery of Resolvin D3 specifically for your own experimental setup using a validated internal standard.
Visualizations
Resolvin D3 Biosynthesis and Signaling Pathway
Caption: Biosynthesis of Resolvin D3 from DHA and its subsequent signaling cascade leading to pro-resolving actions.
Experimental Workflow for Resolvin D3 Quantification
Caption: A typical experimental workflow for the quantification of Resolvin D3 from plasma samples.
References
- 1. EDTA is a better anticoagulant than heparin or citrate for delayed blood processing for plasma DNA analysis. - Biospecimen Research Database [brd.nci.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. labs.dgsom.ucla.edu [labs.dgsom.ucla.edu]
- 4. EDTA is a better anticoagulant than heparin or citrate for delayed blood processing for plasma DNA analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biochemia-medica.com [biochemia-medica.com]
- 8. The Effects of a Single Freeze-Thaw Cycle on Concentrations of Nutritional, Noncommunicable Disease, and Inflammatory Biomarkers in Serum Samples - Journal of Laboratory Physicians [jlabphy.org]
- 9. Resolvins D1, D2, and other mediators of self-limited resolution of inflammation in human blood following n-3 fatty acid supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting poor signal intensity of Resolvin D3-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor signal intensity with Resolvin D3-d5 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound (RvD3-d5) is a deuterated analog of Resolvin D3, a specialized pro-resolving mediator derived from docosahexaenoic acid (DHA). Its primary application is as an internal standard for the accurate quantification of endogenous Resolvin D3 in biological samples using mass spectrometry-based techniques like LC-MS/MS. The deuterium labels provide a mass shift that allows it to be distinguished from the endogenous, unlabeled Resolvin D3, while exhibiting nearly identical chemical and physical properties.
Q2: Why is a stable isotope-labeled internal standard like this compound important in LC-MS/MS analysis?
Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard in quantitative bioanalysis for several reasons[1]:
-
Compensation for Matrix Effects: Biological samples are complex matrices that can cause ion suppression or enhancement, leading to inaccurate quantification. Since the SIL-IS co-elutes with the analyte and has similar ionization properties, it experiences the same matrix effects, allowing for accurate correction.
-
Correction for Sample Loss: SIL-IS is added at the beginning of the sample preparation process. Any loss of analyte during extraction, cleanup, or derivatization will be mirrored by a proportional loss of the SIL-IS, ensuring the final analyte-to-internal standard ratio remains accurate.
-
Improved Precision and Accuracy: By accounting for variations in sample preparation, injection volume, and instrument response, SIL-IS significantly improves the precision and accuracy of the quantification.
Q3: What are the optimal storage conditions for this compound?
To ensure its stability, this compound should be stored at -80°C in a solution of ethanol.[2] It is shipped on dry ice to maintain this temperature.[2] Repeated freeze-thaw cycles should be avoided to prevent degradation.[2] It is recommended to aliquot the standard into smaller, single-use vials upon receipt.
Troubleshooting Poor Signal Intensity
Low signal intensity of this compound can arise from various factors throughout the experimental workflow, from sample handling to data acquisition. The following sections provide a systematic guide to troubleshoot and resolve these issues.
Sample Preparation and Extraction
Inefficient extraction or the presence of interfering substances from the biological matrix are common culprits for poor signal intensity.
Issue: Low recovery of this compound from the sample matrix.
Possible Causes & Solutions:
| Potential Cause | Recommended Action |
| Inadequate Protein Precipitation | While simple, protein precipitation alone may not be sufficient to remove interfering phospholipids, which are a major cause of ion suppression.[3] |
| Suboptimal Liquid-Liquid Extraction (LLE) | The choice of organic solvent and pH are critical for efficient extraction of lipid mediators. Ensure the solvent system is appropriate for the polarity of Resolvin D3. |
| Inefficient Solid-Phase Extraction (SPE) | SPE is a highly effective method for cleaning up and concentrating lipid mediators.[2] Ensure the correct sorbent type (e.g., C18) is used and that the loading, washing, and elution steps are optimized. |
Experimental Protocol: Solid-Phase Extraction (SPE) for Resolvins
This protocol is a general guideline and may require optimization for your specific sample type and volume.
-
Conditioning: Condition a C18 SPE cartridge with 1-2 column volumes of methanol, followed by 1-2 column volumes of water.
-
Sample Loading: Acidify the biological sample (e.g., plasma, cell culture supernatant) to a pH of ~3.5 with a dilute acid (e.g., 0.1% acetic acid). Load the acidified sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1-2 column volumes of a weak organic solvent solution (e.g., 15% methanol in water) to remove polar impurities.
-
Elution: Elute the resolvins with 1-2 column volumes of methanol or another suitable organic solvent.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography (LC) Parameters
Suboptimal chromatographic conditions can lead to poor peak shape, co-elution with interfering compounds, and consequently, low signal intensity.
Issue: Poor chromatographic peak shape (e.g., broad, tailing, or split peaks) for this compound.
Possible Causes & Solutions:
| Potential Cause | Recommended Action |
| Inappropriate Mobile Phase Composition | The pH and organic modifier concentration of the mobile phase are critical. For resolvins, a reversed-phase separation using a gradient of acetonitrile or methanol in water with an acidic additive (e.g., 0.1% formic acid or acetic acid) is common.[4][5] |
| Column Contamination or Degradation | Contaminants from the sample matrix can accumulate on the column, leading to poor performance. Implement a regular column cleaning and replacement schedule. |
| Suboptimal Gradient Elution | A poorly optimized gradient may not effectively separate this compound from matrix components that cause ion suppression. Adjust the gradient slope and duration to improve resolution. |
Mass Spectrometry (MS) Parameters
Incorrect mass spectrometer settings will directly impact the signal intensity of the target analyte.
Issue: Low ion counts for this compound.
Possible Causes & Solutions:
| Potential Cause | Recommended Action |
| Incorrect Ionization Mode | Resolvins are typically analyzed in negative ion mode electrospray ionization (ESI-). |
| Suboptimal MRM Transitions and Collision Energy | The multiple reaction monitoring (MRM) transitions (precursor and product ions) and the collision energy must be optimized for this compound. |
| Ion Source Contamination | Contamination of the ion source can significantly reduce ionization efficiency.[6] Regular cleaning of the ion source is crucial. |
| Matrix Effects (Ion Suppression) | Co-eluting compounds from the sample matrix can suppress the ionization of this compound.[3][7] Improve sample cleanup or chromatographic separation to mitigate this. |
Table: Recommended Starting LC-MS/MS Parameters for this compound
| Parameter | Recommended Setting |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Precursor Ion (Q1) | m/z 380.5 (M-H)- (based on a formula weight of 381.5 for C22H27D5O5)[2] |
| Product Ions (Q3) | Based on the fragmentation of Resolvin D3 (m/z 375), common product ions are m/z 147, 177, 215, and 259.[8] These should be confirmed and optimized for the deuterated version. |
| Collision Energy (CE) | Requires empirical optimization for your specific instrument, typically in the range of 10-30 eV. |
| Mobile Phase Additive | 0.1% Acetic Acid or 0.1% Formic Acid |
Visual Troubleshooting Guides
Experimental Workflow for this compound Analysis
The following diagram illustrates a typical workflow for the analysis of this compound. Each step presents a potential point for signal loss that requires careful optimization.
Caption: A typical experimental workflow for this compound analysis.
Troubleshooting Logic for Poor Signal Intensity
This diagram outlines a logical approach to diagnosing the cause of poor this compound signal intensity.
References
- 1. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. zefsci.com [zefsci.com]
- 7. providiongroup.com [providiongroup.com]
- 8. Resolvin D3 and Aspirin-Triggered Resolvin D3 Are Potent Immunoresolvents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Resolvins by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the analysis of resolvins by mass spectrometry, with a specific focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect resolvin analysis?
A1: Matrix effects in liquid chromatography-mass spectrometry (LC-MS) refer to the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][2] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), significantly impacting the accuracy, precision, and sensitivity of the quantification of resolvins.[2][3] In biological samples such as plasma or serum, phospholipids are a major contributor to matrix effects, as they are highly abundant and often co-extract with the resolvins of interest. This interference can lead to unreliable and irreproducible results in your experiments.[4]
Q2: What is the primary cause of ion suppression in the analysis of resolvins?
A2: The primary cause of ion suppression in the analysis of resolvins from biological matrices is the co-elution of high concentrations of phospholipids.[4] During the electrospray ionization (ESI) process, these phospholipids compete with the resolvin molecules for the available charge in the ion source, leading to a reduction in the ionization efficiency of the target analytes. Other endogenous components like salts, proteins, and metabolites can also contribute to matrix effects.[5]
Q3: Why is it crucial to use internal standards in resolvin analysis?
A3: Using a stable isotope-labeled (SIL) internal standard is crucial for accurate and reliable quantification of resolvins.[6] A SIL internal standard is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ²H, ¹³C).[7] Because it behaves almost identically to the analyte during sample preparation, chromatography, and ionization, it can effectively compensate for variations in analyte recovery and matrix effects.[6] Any signal suppression or enhancement experienced by the analyte will be mirrored by the SIL internal standard, allowing for an accurate relative quantification.[6]
Q4: Can I use a structural analog as an internal standard instead of a stable isotope-labeled one?
A4: While structural analogs can be used as internal standards, they are not as effective as stable isotope-labeled (SIL) standards for compensating for matrix effects.[6] This is because their chemical and physical properties are not identical to the analyte, leading to potential differences in extraction recovery and ionization efficiency.[6] SIL internal standards are the preferred choice for accurate quantification, although they can be more expensive and are not always commercially available.[6]
Troubleshooting Guide
Q1: I'm observing low signal intensity and poor reproducibility for my resolvin standards when analyzing biological samples. What could be the cause?
A1: This is a classic sign of significant matrix effects, likely due to ion suppression.[3][8] The high concentration of co-eluting matrix components, especially phospholipids from plasma or serum, is likely interfering with the ionization of your resolvins. To confirm this, you can perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram.[9]
Troubleshooting Steps:
-
Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[5][10]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up samples and concentrating resolvins.[11][12] Polymeric mixed-mode SPE sorbents can be particularly effective at removing phospholipids.[13]
-
Liquid-Liquid Extraction (LLE): LLE can also provide clean extracts, but recovery of more polar resolvins may be lower.[13]
-
Phospholipid Depletion Plates: Specialized products like HybridSPE-Phospholipid plates can selectively remove phospholipids from the sample.
-
-
Optimize Chromatographic Separation: Improving the separation between your resolvins and interfering matrix components can significantly reduce ion suppression.[10]
-
Use a High-Resolution Column: Ultra-Performance Liquid Chromatography (UPLC) systems with sub-2 µm particle columns provide much higher chromatographic resolution than traditional HPLC, which can help separate resolvins from matrix components.
-
Modify the Gradient: Adjusting the mobile phase gradient can alter the elution profile and move your analytes away from regions of high matrix interference.[13]
-
-
Utilize a Stable Isotope-Labeled Internal Standard: As mentioned in the FAQ, a SIL internal standard is essential to compensate for any remaining matrix effects that cannot be eliminated through sample preparation or chromatography.[6]
Q2: My calibration curve is non-linear, especially at lower concentrations. Could this be related to matrix effects?
A2: Yes, non-linearity in the calibration curve, particularly at the lower end, can be a result of matrix effects.[14] Ion suppression can disproportionately affect lower concentration samples, leading to a deviation from linearity.
Troubleshooting Steps:
-
Assess Matrix Effect Across the Calibration Range: Prepare matrix-matched calibration standards by spiking known concentrations of resolvins into a blank matrix extract. Compare the response of these standards to those prepared in a clean solvent. A significant difference indicates the presence of matrix effects.[15]
-
Implement a More Robust Sample Cleanup: If significant matrix effects are observed, a more rigorous sample preparation method, such as a more selective SPE protocol, is warranted.[13]
-
Use a Stable Isotope-Labeled Internal Standard: A SIL internal standard will co-elute with the analyte and experience the same degree of ion suppression, thereby correcting for the non-linearity and improving the accuracy of your quantification.[6]
Q3: I am still experiencing issues even after implementing SPE and using a SIL internal standard. What else can I do?
A3: If you are still facing challenges, consider the following advanced strategies:
-
Change Ionization Source: While Electrospray Ionization (ESI) is commonly used, Atmospheric Pressure Chemical Ionization (APCI) can sometimes be less susceptible to matrix effects for certain compounds.[1]
-
Sample Dilution: A simple approach is to dilute your sample extract.[9] This will reduce the concentration of both the analyte and the interfering matrix components. However, this may compromise the sensitivity of your assay, so it's a trade-off.
-
Two-Dimensional Liquid Chromatography (2D-LC): Systems like those with TurboFlow® technology can provide an online sample cleanup, where the sample is first passed through a cleanup column to remove the bulk of the matrix before the analytes are transferred to the analytical column for separation.[4]
Quantitative Data Summary
The following table summarizes the impact of different sample preparation techniques on the recovery of resolvins and the reduction of matrix effects.
| Sample Preparation Method | Analyte/Internal Standard | Matrix | Recovery (%) | Matrix Effect (%) | Reference |
| Solid-Phase Extraction (SPE) | Deuterated Internal Standards | Human Serum | 78 - 87 | ±10 | [16] |
| SPE | 65 Lipid Mediators | Plasma | 29 - 134 | 10 - 580 | [17] |
| Liquid-Liquid Extraction (LLE) & µSPE | 6 Resolvins | Plasma, Cells, Exudates | Not specified | < 30 | [11] |
| Protein Precipitation (PPT) | Various | Plasma | Least effective | Significant | [13] |
| Mixed-Mode SPE | Various | Plasma | High | Significantly Reduced | [13] |
Experimental Protocols
Detailed Protocol for Solid-Phase Extraction (SPE) of Resolvins from Biological Fluids
This protocol is adapted from methodologies designed to effectively extract specialized pro-resolving mediators (SPMs), including resolvins, while minimizing matrix interference.[12]
Materials:
-
C18 SPE Cartridges
-
Methanol
-
Water (HPLC-grade)
-
Hexane
-
Methyl Formate
-
Stable Isotope-Labeled Internal Standards (e.g., d5-RvD2, d4-LXA4)
-
Nitrogen evaporator
-
Centrifuge
Procedure:
-
Sample Preparation and Protein Precipitation:
-
To your biological sample (e.g., 500 µL of plasma), add a known amount of your SIL internal standard mixture.
-
Add 2 volumes of cold methanol to precipitate proteins.
-
Incubate the samples at -20°C for 45 minutes to facilitate protein precipitation.[12]
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[12]
-
Carefully collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by washing it with 5-10 mL of methanol followed by 5-10 mL of water.[12]
-
-
Sample Loading:
-
Acidify the supernatant to pH 3.5 with a dilute acid (e.g., formic acid).
-
Load the acidified supernatant onto the conditioned C18 SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 5-10 mL of water (pH 3.5) to remove polar impurities.
-
Wash the cartridge with 5-10 mL of hexane to elute non-polar lipids that are not of interest.[12]
-
-
Elution:
-
Elute the resolvins and other SPMs from the cartridge using 5-10 mL of methyl formate.[12]
-
-
Solvent Evaporation and Reconstitution:
Visualizations
References
- 1. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. eijppr.com [eijppr.com]
- 3. Ion suppression: a major concern in mass spectrometry - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 8. gmi-inc.com [gmi-inc.com]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
How to prevent degradation of Resolvin D3 during sample preparation
Welcome to the Technical Support Center for Resolvin D3 (RvD3) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of Resolvin D3 during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What is Resolvin D3 and why is it important?
Q2: What are the main challenges in handling Resolvin D3 samples?
Resolvin D3 is a polyunsaturated fatty acid derivative containing multiple double bonds and hydroxyl groups, making it highly susceptible to degradation through oxidation and enzymatic activity.[2] Key challenges include:
-
Oxidation: The conjugated triene system in RvD3 is prone to auto-oxidation when exposed to air (oxygen), light, and heat.[2]
-
Enzymatic Degradation: Lipoxygenases and other enzymes present in biological samples can rapidly metabolize RvD3.[2]
-
Isomerization: Exposure to acidic conditions or improper handling can lead to the isomerization of the double bonds, altering the biological activity of the molecule.
-
Low Endogenous Concentrations: RvD3 is typically present at very low concentrations (picogram to nanogram levels) in biological samples, making its detection and quantification challenging.[7]
Q3: What is the recommended storage condition for Resolvin D3 standards and samples?
For long-term stability of at least one year, Resolvin D3 standards and biological extracts should be stored at -80°C.[6] Samples should be stored in an inert atmosphere (e.g., under argon or nitrogen) and protected from light. For short-term storage, -20°C may be acceptable, but repeated freeze-thaw cycles should be avoided as they can accelerate degradation. It is recommended to aliquot samples into single-use vials to minimize the impact of freeze-thaw cycles.
Troubleshooting Guides
This section addresses common issues encountered during the quantification of Resolvin D3 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Problem | Potential Cause | Recommended Solution |
| Low or No RvD3 Signal | Degradation during sample collection/storage: Improper handling, exposure to heat, light, or oxygen. | Immediately process samples on ice after collection. Add antioxidants (e.g., BHT/BHA) to the collection solvent. Snap-freeze samples in liquid nitrogen and store at -80°C. |
| Inefficient extraction: Incorrect solvent polarity, pH, or solid-phase extraction (SPE) cartridge conditioning. | Ensure the pH of the sample is adjusted to ~3.5 before SPE to protonate the carboxylic acid group of RvD3 for better retention on C18 columns. Properly condition and equilibrate the SPE cartridge according to the protocol. Use high-purity solvents. | |
| Instrumental issues: Low sensitivity of the mass spectrometer, incorrect MRM transitions, or suboptimal source parameters. | Infuse a fresh RvD3 standard to check instrument sensitivity and confirm MRM transitions. Optimize source parameters (e.g., temperature, gas flows) for maximum signal intensity. | |
| Poor Peak Shape (Tailing or Fronting) | Column overload: Injecting too much sample. | Dilute the sample extract and re-inject. |
| Incompatible injection solvent: The solvent used to reconstitute the final extract is much stronger than the initial mobile phase. | Reconstitute the sample in a solvent that is similar in composition to or weaker than the initial mobile phase. | |
| Column contamination or degradation: Accumulation of matrix components on the column. | Use a guard column and replace it regularly. Wash the column with a strong solvent series (e.g., isopropanol, acetonitrile, methanol) to remove contaminants. | |
| High Background Noise | Contaminated solvents or reagents: Impurities in the mobile phase or extraction solvents. | Use high-purity, LC-MS grade solvents and reagents. Filter all mobile phases. |
| Matrix effects: Co-eluting compounds from the biological matrix are suppressing or enhancing the RvD3 signal. | Improve sample cleanup by optimizing the SPE wash steps. Divert the flow to waste during the initial and final parts of the chromatographic run when highly polar or non-polar interferences may elute. | |
| Inconsistent Retention Times | Air bubbles in the LC system: Air trapped in the pump or lines. | Purge the LC pumps and ensure all solvent lines are properly submerged in the mobile phase reservoirs. |
| Inadequate column equilibration: Insufficient time for the column to stabilize between injections. | Increase the column equilibration time in the gradient program. | |
| Fluctuations in column temperature: Inconsistent oven temperature. | Ensure the column oven is functioning correctly and maintaining a stable temperature. |
Experimental Protocols
Protocol 1: Extraction of Resolvin D3 from Plasma using Solid-Phase Extraction (SPE)
This protocol is designed for the extraction of RvD3 and other specialized pro-resolving mediators from plasma samples for LC-MS/MS analysis.
Materials:
-
Plasma sample
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Hexane (LC-MS grade)
-
Methyl formate (LC-MS grade)
-
Internal Standard (IS) solution (e.g., deuterated RvD3 or other suitable lipid mediator standard in ethanol)
-
Antioxidant solution (e.g., 0.1% BHT/BHA in methanol)
-
C18 SPE cartridges (e.g., 100 mg, 3 mL)
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
Thaw the plasma sample on ice.
-
To 500 µL of plasma, add 2 mL of ice-cold methanol containing the internal standard and the antioxidant solution.
-
Vortex for 30 seconds to precipitate proteins.
-
Incubate at -20°C for 45 minutes to enhance protein precipitation.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water. Do not allow the cartridge to go dry.
-
Sample Loading: Dilute the supernatant from step 1 with water to a final methanol concentration of <10%. Adjust the pH to approximately 3.5 with formic acid. Load the sample onto the conditioned SPE cartridge at a flow rate of ~1 mL/min.
-
Washing:
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Wash the cartridge with 5 mL of hexane to remove non-polar lipid interferences.
-
-
Elution: Elute the resolvins with 5 mL of methyl formate into a clean collection tube.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of methanol/water (50:50, v/v) for LC-MS/MS analysis.
-
Protocol 2: Extraction of Resolvin D3 from Tissues using Liquid-Liquid Extraction (LLE)
This protocol is suitable for the extraction of RvD3 from tissue homogenates.
Materials:
-
Tissue sample
-
Phosphate-buffered saline (PBS), pH 7.4
-
Methanol (LC-MS grade)
-
Chloroform (LC-MS grade)
-
Internal Standard (IS) solution
-
Antioxidant solution
-
Tissue homogenizer
-
Nitrogen evaporator
Procedure:
-
Tissue Homogenization:
-
Weigh the frozen tissue sample.
-
Add ice-cold PBS (1:1 w/v) and homogenize the tissue on ice.
-
-
Liquid-Liquid Extraction:
-
To 1 mL of the tissue homogenate, add 2 mL of ice-cold methanol containing the internal standard and antioxidant solution.
-
Vortex for 30 seconds.
-
Add 4 mL of chloroform and vortex for another 2 minutes.
-
Centrifuge at 1,500 x g for 15 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) using a glass Pasteur pipette.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the collected organic phase to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in an appropriate volume (e.g., 100 µL) of methanol/water (50:50, v/v) for LC-MS/MS analysis.
-
Visualizations
Caption: Biosynthesis of Resolvin D3 from DHA and its subsequent signaling cascade leading to pro-resolving cellular responses.
Caption: A generalized workflow for the extraction and analysis of Resolvin D3 from biological samples.
References
- 1. Specialized Pro-Resolving Lipid Mediators in the Inflammatory Response: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specialized pro-resolving mediators: It's anti-oxidant stress role in multiple disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Specialized Pro-Resolving Mediator Network: An Update on Production and Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. metagenicsinstitute.com [metagenicsinstitute.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and storing Resolvin D3-d5
This technical support center provides best practices, troubleshooting guidance, and frequently asked questions for the handling and storage of Resolvin D3-d5. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound (RvD3-d5) is a deuterated analog of Resolvin D3. Its primary application is as an internal standard for the quantification of endogenous Resolvin D3 in biological samples using mass spectrometry-based techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] The deuterium labeling provides a distinct mass shift, allowing for accurate measurement of the unlabeled, endogenous analyte.
Q2: What are the recommended storage conditions for this compound?
For long-term stability, this compound should be stored at -80°C.[1][3] Under these conditions, it is stable for at least one year.[1][3]
Q3: How should I handle the product upon receipt?
This compound is typically shipped on dry ice.[1][3] Upon receipt, it is crucial to immediately transfer the product to a -80°C freezer for storage.
Q4: In which solvents is this compound soluble?
This compound is supplied as a solution in ethanol.[1][2] It is also soluble in other organic solvents such as DMF at concentrations up to 50 mg/mL.[1] It is important to note that this compound is reported to be unstable in DMSO.[1][4] Its solubility in aqueous buffers like PBS (pH 7.2) is limited, at approximately 0.05 mg/mL.[1]
Q5: Is this compound hazardous?
According to the safety data sheet for the closely related compound 17(R)-Resolvin D3, it is not classified as a hazardous substance.[5] However, standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses, and handling the compound in a well-ventilated area to avoid inhalation or contact with skin and eyes.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no signal for RvD3-d5 in MS analysis. | Degradation of the compound. | Ensure the product has been consistently stored at -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Improper solvent for final dilution. | The final sample for injection into the MS should be in a solvent compatible with the chromatography method. If using reverse-phase LC-MS, ensure the final concentration of organic solvent is appropriate. | |
| Incorrect instrument settings. | Verify the mass transition (MRM) settings for this compound on your mass spectrometer. | |
| Precipitation observed when diluting in aqueous buffer. | Poor solubility in aqueous solutions. | This compound has limited solubility in aqueous buffers.[1] To prepare aqueous solutions, first, dissolve in an organic solvent like ethanol and then serially dilute with the aqueous buffer. Ensure the final concentration of the organic solvent is low enough not to affect the experiment but high enough to maintain solubility. |
| Inconsistent quantification results. | Inaccurate pipetting of the internal standard. | Use calibrated pipettes and proper pipetting techniques, especially when working with small volumes of the stock solution. |
| Variability in sample extraction. | Ensure a consistent and validated solid-phase extraction (SPE) or liquid-liquid extraction protocol is used for all samples to guarantee uniform recovery of both the analyte and the internal standard. | |
| Unexpected biological activity observed. | Use of RvD3-d5 as a bioactive agent. | This compound is intended for use as an internal standard and not as a direct investigational agent in biological assays.[1] While deuteration is unlikely to alter biological activity significantly in all cases, it is best practice to use the non-deuterated Resolvin D3 for studying biological effects. |
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C22H27D5O5 | [1][2] |
| Formula Weight | 381.5 g/mol | [1][2] |
| Purity | ≥99% deuterated forms (d1-d5) | [1][2] |
| Supplied As | A solution in ethanol | [1][2] |
| Storage Temperature | -80°C | [1][3] |
| Stability | ≥ 1 year at -80°C | [1][3] |
| Solubility in DMF | 50 mg/mL | [1] |
| Solubility in Ethanol | 50 mg/mL | [1] |
| Solubility in PBS (pH 7.2) | 0.05 mg/mL | [1] |
| Stability in DMSO | Unstable | [1][4] |
Experimental Protocols
Protocol: Preparation of this compound as an Internal Standard for LC-MS/MS Analysis
This protocol outlines the steps for preparing this compound as an internal standard for the quantification of Resolvin D3 in a biological sample, such as plasma or cell culture supernatant.
-
Stock Solution Preparation:
-
The product is supplied in ethanol. Note the concentration provided on the product's certificate of analysis.
-
If further dilution is needed for a working stock solution, use ethanol. Store the stock solution at -80°C in amber glass vials to protect from light.
-
-
Spiking the Sample:
-
Before sample extraction, add a known amount of the this compound working stock solution to each biological sample. The amount added should be comparable to the expected endogenous levels of Resolvin D3.
-
For example, for a 1 mL plasma sample, you might add 10 µL of a 1 ng/mL this compound working solution.
-
-
Sample Extraction (Solid-Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the spiked sample onto the SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove salts and other interferences.
-
Elute the resolvins from the cartridge using a higher concentration of organic solvent (e.g., methanol or ethyl acetate).
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the elution solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small, known volume of the mobile phase used for the LC-MS/MS analysis (e.g., 100 µL of 50:50 methanol:water).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Monitor the specific mass transitions for both endogenous Resolvin D3 and the internal standard, this compound.
-
Quantify the amount of endogenous Resolvin D3 by comparing the peak area ratio of Resolvin D3 to this compound against a standard curve.
-
Visualizations
Diagram: General Workflow for Quantification of Resolvin D3
Caption: Workflow for quantifying endogenous Resolvin D3 using this compound as an internal standard.
Diagram: Resolvin D3 Signaling Pathway Overview
Caption: Simplified signaling pathway of Resolvin D3 leading to pro-resolving cellular effects.
References
Technical Support Center: Analysis of Resolvin D3 and its Metabolites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Resolvin D3 (RvD3) and its metabolites. The information is presented in a question-and-answer format to directly address common issues encountered during mass spectrometric analysis.
Frequently Asked Questions (FAQs)
1. What are the characteristic mass spectrometric parameters for identifying Resolvin D3?
Resolvin D3 is typically analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) in negative ion mode. The deprotonated molecule [M-H]⁻ is observed as the precursor ion.
Table 1: Mass Spectrometric Parameters for Resolvin D3
| Compound | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Reference |
| Resolvin D3 (RvD3) | 375.2 | 357.2, 339.2, 313.2, 295.2, 261.2, 215.1, 177.1, 147.1, 137.1 | [1] |
Note: The fragmentation pattern corresponds to sequential losses of water (H₂O) and carbon dioxide (CO₂), as well as cleavages along the fatty acid chain.
2. What are the known metabolites of Resolvin D3 and their mass spectrometric signatures?
The metabolism of resolvins can involve oxidation, primarily at the C-17 position to form 17-oxo metabolites, and ω-oxidation. While specific mass spectra for all RvD3 metabolites are not extensively published, the general metabolic pathways of similar D-series resolvins can provide guidance. For instance, the oxidation of the C-17 alcohol to a ketone in Resolvin D4 results in a precursor ion [M-H]⁻ at m/z 373. A similar shift would be expected for the 17-oxo metabolite of RvD3.
Table 2: Predicted Mass Spectrometric Parameters for a Key Resolvin D3 Metabolite
| Compound | Predicted Precursor Ion (m/z) | Predicted Fragmentation Pattern |
| 17-oxo-Resolvin D3 | 373.2 | Similar fragmentation to RvD3 with a mass shift of -2 Da. |
Further research is needed to fully characterize the mass spectrometric behavior of all RvD3 metabolites.
3. What is the primary signaling pathway for Resolvin D3?
Resolvin D3 exerts its pro-resolving effects primarily through the G-protein coupled receptor GPR32, also known as DRV1.[1][2] Activation of GPR32 by RvD3 initiates a signaling cascade that leads to the inhibition of pro-inflammatory pathways and the promotion of inflammation resolution.
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of Resolvin D3 and its metabolites.
Problem 1: Low or No Signal Intensity
| Possible Cause | Troubleshooting Step |
| Suboptimal Ionization: Resolvins are sensitive to ionization conditions. | Ensure the mass spectrometer is in negative ion mode. Optimize source parameters such as capillary voltage, gas flow, and temperature. |
| Sample Degradation: Resolvins are prone to oxidation and isomerization. | Keep samples on ice or at 4°C during preparation. Avoid prolonged exposure to light and air. Store extracts at -80°C. Use antioxidants like butylated hydroxytoluene (BHT) during extraction. |
| Poor Extraction Recovery: Inefficient extraction from the biological matrix. | Use a robust solid-phase extraction (SPE) protocol with a C18 sorbent. Ensure the pH of the sample is acidic (around 3.5) before loading onto the SPE cartridge. Elute with an appropriate organic solvent like methyl formate or ethyl acetate. |
| Matrix Effects: Co-eluting compounds from the biological matrix can suppress the ionization of resolvins. | Optimize the chromatographic separation to resolve RvD3 from interfering matrix components. Use a deuterated internal standard (e.g., RvD3-d5) to correct for matrix effects. |
Problem 2: Poor Peak Shape or Splitting
| Possible Cause | Troubleshooting Step |
| Column Overload: Injecting too much sample can lead to peak fronting or tailing. | Dilute the sample or reduce the injection volume. |
| Secondary Interactions: Resolvins can interact with active sites on the column or in the LC system. | Use a column with end-capping to minimize silanol interactions. Ensure the mobile phase contains a small amount of a weak acid (e.g., 0.01% acetic acid) to improve peak shape. |
| Isomerization: Resolvin isomers may co-elute or be partially separated, leading to broad or split peaks. | Optimize the chromatographic gradient and temperature to improve the separation of isomers. |
Problem 3: Inaccurate Quantification
| Possible Cause | Troubleshooting Step |
| Lack of a Suitable Internal Standard: Without an appropriate internal standard, variations in sample preparation and instrument response cannot be corrected. | Use a stable isotope-labeled internal standard, such as Resolvin D3-d5, for the most accurate quantification. |
| Non-linear Calibration Curve: The detector response may not be linear across the entire concentration range. | Prepare a calibration curve with a sufficient number of points to cover the expected concentration range of the samples. Use a weighted linear regression if necessary. |
| Incomplete Resolution of Isobars: Other lipid mediators with the same nominal mass may co-elute and interfere with quantification. | Use a high-resolution mass spectrometer to differentiate between isobars. Optimize the chromatography to separate interfering compounds. |
Experimental Protocols
1. Sample Preparation from Plasma/Serum
This protocol outlines the solid-phase extraction (SPE) of Resolvin D3 from plasma or serum.
References
Validation & Comparative
Resolvin D3 vs. Resolvin D5: A Comparative Guide to Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Specialized pro-resolving mediators (SPMs) are a class of lipid mediators that actively orchestrate the resolution of inflammation. Among them, the D-series resolvins, derived from docosahexaenoic acid (DHA), have garnered significant attention for their potent anti-inflammatory and pro-resolving properties. This guide provides a detailed comparison of the bioactivity of two prominent D-series resolvins: Resolvin D3 (RvD3) and Resolvin D5 (RvD5), supported by experimental data, detailed methodologies, and signaling pathway visualizations.
Executive Summary
Resolvin D3 and Resolvin D5, while both originating from the same precursor, exhibit distinct and overlapping bioactivities. Their differential effects are largely governed by their interactions with specific G-protein coupled receptors (GPCRs) and the subsequent downstream signaling cascades they initiate. This guide will delve into their comparative efficacy in key resolution processes, including the inhibition of neutrophil infiltration, modulation of cytokine production, and enhancement of macrophage phagocytic activity.
Receptor Engagement and Signaling Pathways
The bioactivity of resolvins is initiated by their binding to specific cell surface receptors. RvD3 and RvD5 have been shown to interact with the following receptors:
-
Resolvin D3 (RvD3): Primarily signals through the G-protein coupled receptor 32 (GPR32), also known as DRV1, and the formyl peptide receptor 2 (FPR2), also known as ALX/FPR2.[1][2][3][4][5]
The engagement of these receptors triggers intracellular signaling cascades that ultimately mediate the pro-resolving effects of these molecules.
Resolvin D3 Signaling Pathways
Activation of ALX/FPR2 by RvD3 is thought to involve Gαi-protein coupling, leading to downstream effects such as inhibition of adenylyl cyclase, reduced cyclic AMP (cAMP) levels, and modulation of calcium mobilization and extracellular signal-regulated kinase (ERK) phosphorylation.[8] This can ultimately lead to the inhibition of the pro-inflammatory transcription factor NF-κB.
Resolvin D5 Signaling Pathway
Resolvin D5 has been shown to exert its anti-inflammatory effects by inhibiting the ERK-NF-κB signaling pathway.[7][9] Upon stimulation with pro-inflammatory stimuli like lipopolysaccharide (LPS), the phosphorylation of ERK and subsequent nuclear translocation of NF-κB are key steps in the production of inflammatory cytokines. RvD5 can attenuate these processes.
Comparative Bioactivity Data
The following tables summarize the available quantitative data comparing the bioactivities of RvD3 and RvD5. It is important to note that direct side-by-side comparisons in the same experimental system are limited.
| Bioactivity | Resolvin D3 | Resolvin D5 | Reference(s) |
| Receptor Binding | GPR32, ALX/FPR2 | GPR32 | [1][2][3][4][5][6][7] |
| Inhibition of Neutrophil Infiltration (Zymosan-induced peritonitis) | ~43% reduction at 10 ng/mouse | Data not available in direct comparison | [2] |
| Enhancement of Macrophage Phagocytosis (E. coli) | Potent (more so than RvD1 & RvD4 in one study) | Enhances phagocytosis | [10] |
| Enhancement of Macrophage Efferocytosis (Apoptotic Neutrophils) | Enhances efferocytosis | Enhances efferocytosis | [1][10] |
| Modulation of T-Cell Differentiation | No effect on Th17/Treg differentiation | Suppresses Th17, promotes Treg differentiation (more potent than RvD1) | [11] |
| Analgesic Effect (Neuropathic Pain Model) | No effect at 100 ng | Male-specific analgesic effect at 100 ng | [7] |
| Cytokine Modulation | Resolvin D3 | Resolvin D5 | Reference(s) |
| IL-6 | ↓ (in zymosan-induced peritonitis) | ↓ (in LPS-stimulated THP-1 cells) | [2][9] |
| TNF-α | Data not available in direct comparison | ↓ (in LPS-stimulated THP-1 cells) | [5] |
| CCL5 | Data not available | ↓ (in LPS-stimulated THP-1 cells) | [9] |
| IL-10 | ↑ (in zymosan-induced peritonitis) | No significant effect in one study | [2] |
Key Experimental Protocols
Macrophage Phagocytosis Assay
This protocol is adapted from studies evaluating the effect of resolvins on macrophage phagocytic capacity.[1][4][12][13]
Objective: To quantify the effect of RvD3 and RvD5 on the phagocytosis of particles (e.g., zymosan, E. coli) by macrophages.
Materials:
-
Primary human monocytes or macrophage cell line (e.g., THP-1)
-
Macrophage differentiation medium (e.g., RPMI 1640 with 10% FBS and M-CSF)
-
Resolvin D3 and Resolvin D5
-
Fluorescently labeled particles (e.g., pHrodo™ Green E. coli BioParticles™)
-
Phagocytosis buffer (e.g., HBSS with Ca²⁺ and Mg²⁺)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Macrophage Differentiation: Differentiate monocytes into macrophages according to standard protocols. For THP-1 cells, differentiate with PMA (phorbol 12-myristate 13-acetate).
-
Cell Plating: Seed macrophages in a multi-well plate at a suitable density.
-
Resolvin Treatment: Pre-incubate macrophages with varying concentrations of RvD3, RvD5, or vehicle control for a specified time (e.g., 15-60 minutes) at 37°C.
-
Phagocytosis Induction: Add fluorescently labeled particles to the macrophage cultures at a defined particle-to-cell ratio.
-
Incubation: Incubate for a period that allows for phagocytosis (e.g., 30-90 minutes) at 37°C.
-
Quenching: Stop phagocytosis by washing with cold PBS or by adding a quenching solution to reduce extracellular fluorescence.
-
Analysis:
-
Flow Cytometry: Detach cells and analyze the fluorescence intensity per cell.
-
Fluorescence Microscopy: Visualize and quantify the number of ingested particles per cell.
-
References
- 1. D-series Resolvins activate Phospholipase D in phagocytes during inflammation and resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resolvin D3 and Aspirin-Triggered Resolvin D3 Are Potent Immunoresolvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The resolvin D1 receptor GPR32 transduces inflammation resolution and atheroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. media.jax.org [media.jax.org]
- 5. Resolvin D5 Inhibits Neuropathic and Inflammatory Pain in Male But Not Female Mice: Distinct Actions of D-Series Resolvins in Chemotherapy-Induced Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Resolvin D5, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide- Stimulated THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resolvin D3 multi-level proresolving actions are host protective during infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clearance of apoptotic neutrophils and resolution of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lonzabio.jp [lonzabio.jp]
- 13. Protocol for detecting macrophage-mediated cancer cell phagocytosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Antibody Cross-Reactivity in the D-Series Resolvin Family
For researchers, scientists, and drug development professionals navigating the complex landscape of lipid mediator signaling, the specificity of antibodies against D-series resolvins is a critical factor for accurate and reproducible experimental outcomes. This guide provides a comparative analysis of commercially available antibodies, focusing on their cross-reactivity profiles against various D-series resolvins, supported by experimental data and detailed protocols.
D-series resolvins (RvD1-RvD6) are a class of specialized pro-resolving mediators (SPMs) derived from docosahexaenoic acid (DHA) that play pivotal roles in orchestrating the resolution of inflammation. Their structural similarity, however, presents a significant challenge for antibody-based quantification methods, where cross-reactivity can lead to inaccurate measurements and misinterpretation of biological effects. This guide aims to provide clarity by summarizing available cross-reactivity data, outlining experimental procedures for validation, and illustrating the known signaling pathways of these potent lipid mediators.
Comparative Analysis of Antibody Cross-Reactivity
| Target Analyte | Antibody Source (Product) | Cross-Reactant | Cross-Reactivity (%) |
| Resolvin D1 | Cayman Chemical (Item No. 500380) | Resolvin D1 | 100 |
| 17(R)-Resolvin D1 | 4.2 | ||
| Resolvin D2 | 0.05[1] | ||
| 5(S),6(R)-Lipoxin A₄ | 20 | ||
| 10(S),17(S)-DiHDoHE | 0.7 | ||
| Docosahexaenoic Acid | <0.01 | ||
| 17(R)-HDoHE | <0.01 | ||
| 17(S)-HDoHE | <0.01 | ||
| 17(S)-HpDoHE | <0.01 | ||
| Resolvin E1 | <0.01 | ||
| Resolvin D2 | MyBioSource (Cat. No. MBS051498) | Resolvin D1 & Analogues | No significant cross-reactivity observed (Qualitative)[2] |
| Resolvin D3 | Data Not Available | - | - |
| Resolvin D4 | Data Not Available | - | - |
| Resolvin D5 | Data Not Available | - | - |
| Resolvin D6 | Data Not Available | - | - |
Note: The lack of quantitative data for RvD3, RvD4, RvD5, and RvD6 antibodies from commercial suppliers underscores the need for researchers to perform their own validation experiments.
Experimental Protocols for Assessing Cross-Reactivity
Accurate determination of antibody specificity is paramount. The following are detailed methodologies for key experiments to assess the cross-reactivity of antibodies against D-series resolvins.
Competitive ELISA for Cross-Reactivity Assessment
This method is used to determine the degree to which other resolvins can compete with the target analyte for binding to the antibody.
Materials:
-
Microplate pre-coated with a capture antibody specific for the target resolvin.
-
Target resolvin standard.
-
Potential cross-reactants (other D-series resolvins).
-
Enzyme-conjugated secondary antibody.
-
Substrate solution.
-
Stop solution.
-
Wash buffer.
-
Assay buffer.
Procedure:
-
Standard Curve Preparation: Prepare a serial dilution of the target resolvin standard to generate a standard curve.
-
Sample and Cross-Reactant Preparation: Prepare various concentrations of the potential cross-reactants.
-
Incubation: Add the standards, samples, and potential cross-reactants to the appropriate wells of the microplate. Then, add the enzyme-conjugated detection antibody to all wells. Incubate for the manufacturer-recommended time and temperature (e.g., 18 hours at 4°C).
-
Washing: Wash the plate multiple times with wash buffer to remove unbound reagents.
-
Substrate Addition: Add the substrate solution to each well and incubate for a specified time (e.g., 90-120 minutes) to allow for color development.
-
Stopping the Reaction: Add the stop solution to terminate the enzymatic reaction.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 405-420 nm) using a microplate reader.
-
Calculation: Calculate the percentage of cross-reactivity using the following formula: % Cross-Reactivity = (Concentration of target resolvin at 50% B/B₀ / Concentration of cross-reactant at 50% B/B₀) x 100 Where B is the absorbance of the sample/standard and B₀ is the absorbance of the blank well.
Signaling Pathways of D-Series Resolvins
Understanding the distinct signaling pathways activated by each D-series resolvin is crucial for interpreting their biological functions. Below are diagrams illustrating the known receptor interactions and downstream signaling cascades.
Resolvin D1 (RvD1) and Resolvin D2 (RvD2) Signaling
RvD1 and RvD2 are the most extensively studied D-series resolvins, and their signaling pathways are relatively well-characterized. They exert their pro-resolving effects by binding to specific G protein-coupled receptors (GPCRs).
References
A Head-to-Head Comparison of Internal Standards for Accurate Resolvin Analysis
For researchers, scientists, and drug development professionals navigating the complexities of inflammation resolution, the precise quantification of resolvins is paramount. These specialized pro-resolving mediators (SPMs) are potent signaling lipids that orchestrate the return to tissue homeostasis. Accurate measurement of their often low endogenous concentrations relies heavily on robust analytical methods, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS). A critical component of a reliable LC-MS/MS assay is the choice of an appropriate internal standard. This guide provides a head-to-head comparison of different internal standards for resolvin analysis, supported by experimental data and detailed protocols to aid in the selection of the most suitable standard for your research needs.
The ideal internal standard (IS) should mimic the analyte of interest throughout the entire analytical process, including extraction, chromatography, and ionization, thereby compensating for any variations that may occur.[1][2] In the realm of resolvin analysis, the most commonly employed internal standards fall into two main categories: stable isotope-labeled (deuterated) internal standards and non-deuterated structural analogs.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards (SIL-ISs), particularly deuterated standards, are widely considered the gold standard for quantitative mass spectrometry.[3][4] In this approach, a known amount of a synthetic version of the target resolvin, in which several hydrogen atoms have been replaced by deuterium atoms (e.g., Resolvin D2-d5), is added to the sample at the earliest stage of preparation.
Key Advantages of Deuterated Internal Standards:
-
Physicochemical Similarity: Deuterated standards have nearly identical chemical and physical properties to their endogenous, non-labeled counterparts. This ensures they behave similarly during sample extraction, chromatographic separation, and ionization in the mass spectrometer.[5]
-
Co-elution: A crucial characteristic is that a deuterated internal standard co-elutes with the analyte being quantified. This ensures that both the analyte and the standard experience the same matrix effects at the same time, allowing for accurate correction.[1]
-
Correction for Matrix Effects: Biological samples are complex matrices that can enhance or suppress the ionization of the analyte, leading to inaccurate quantification. Because the SIL-IS is chemically identical to the analyte, it is affected by the matrix in the same way, allowing for reliable normalization of the signal.[3][6]
-
Improved Accuracy and Precision: The use of SIL-ISs has been shown to significantly improve the accuracy and precision of LC-MS/MS assays for various molecules, including lipid mediators.[3]
An Alternative Approach: Non-Deuterated Structural Analogs
In some instances, a deuterated internal standard for a specific resolvin may not be commercially available or may be prohibitively expensive. In such cases, a non-deuterated structural analog can be considered. This is a different but structurally similar molecule, often another lipid mediator that is not expected to be present in the sample.
Considerations for Using Structural Analogs:
-
Differences in Physicochemical Properties: Structural analogs, by definition, have different chemical structures from the analyte. This can lead to variations in extraction efficiency, chromatographic retention time, and ionization response.[7]
-
Potential for Differential Matrix Effects: If the structural analog does not co-elute with the target resolvin, it may not experience the same matrix effects, leading to incomplete correction and potentially inaccurate quantification.
-
Availability and Cost: Structural analogs are often more readily available and less expensive than their stable isotope-labeled counterparts.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The choice of internal standard can significantly impact the performance of a resolvin analysis assay. The following table summarizes a comparison of key performance parameters based on findings from studies on the quantification of small molecules and lipid mediators.
| Performance Parameter | Deuterated Internal Standard | Non-Deuterated Structural Analog | Rationale |
| Accuracy | High | Moderate to Low | Deuterated standards provide the most accurate correction for sample loss and matrix effects due to their near-identical properties to the analyte.[7] Structural analogs may not fully compensate for these variations. |
| Precision | High | Moderate | The consistent behavior of deuterated standards leads to lower variability between measurements.[7] |
| Correction for Matrix Effects | Excellent | Partial to Poor | Co-elution of the deuterated standard with the analyte ensures both are subjected to the same ionization suppression or enhancement.[1] A structural analog that elutes at a different time will not provide accurate correction. |
| Correction for Extraction Recovery | Excellent | Good | Both types of internal standards can account for losses during sample preparation, but the identical nature of the deuterated standard provides a more accurate measure.[5] |
| Cost | High | Low to Moderate | The synthesis of stable isotope-labeled compounds is a more complex and expensive process.[5] |
| Availability | Limited for some resolvins | Generally Good | A wider range of non-deuterated lipid mediators are commercially available. |
Experimental Protocols
The following provides a generalized experimental protocol for the analysis of resolvins using LC-MS/MS with an internal standard.
Sample Preparation (Solid-Phase Extraction)
Solid-phase extraction (SPE) is a common method for extracting and concentrating resolvins from biological matrices.[8]
-
Spiking with Internal Standard: Add a known amount of the chosen internal standard (e.g., 500 pg of Resolvin D2-d5) to the biological sample (e.g., 1 mL of plasma or cell culture supernatant).
-
Acidification: Acidify the sample to a pH of approximately 3.5 with a dilute acid (e.g., 0.1 M HCl).
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by water.
-
Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 15% methanol in water) to remove polar interferences.
-
Elution: Elute the resolvins and the internal standard with an organic solvent (e.g., methanol or ethyl acetate).
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: Use a reversed-phase C18 column (e.g., 2.1 x 150 mm, 1.8 µm particle size).[9]
-
Mobile Phase A: Water with 0.1% acetic acid.[9]
-
Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.1% acetic acid.[9]
-
Gradient: A linear gradient from approximately 30% B to 98% B over 20-30 minutes is typically used to separate the various lipid mediators.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used for resolvin analysis.[9]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for each analyte and internal standard.
-
MRM Transitions: The specific m/z transitions for each resolvin and internal standard need to be optimized. For example:
-
Resolvin D1: m/z 375.2 -> 141.1
-
Resolvin E1: m/z 349.2 -> 195.1
-
Resolvin D2-d5: m/z 380.2 -> [product ion]
-
-
Visualizing Key Processes
To better understand the context of resolvin analysis, the following diagrams illustrate a representative signaling pathway and a typical experimental workflow.
Caption: A simplified signaling pathway for a resolvin like RvE1.
References
- 1. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 2. A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. Analytical Considerations of Stable Isotope Labelling in Lipidomics [mdpi.com]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Navigating the Landscape of Resolvin D3 Quantification: A Guide to Inter-Laboratory Reproducibility
The quantification of specialized pro-resolving mediators (SPMs) like RvD3 is inherently challenging due to their low endogenous concentrations and complex biological matrices. The two primary analytical platforms employed for RvD3 measurement are enzyme-linked immunosorbent assays (ELISA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Each method presents a unique set of advantages and limitations that can impact the reproducibility of results between different research groups.
Comparative Analysis of Analytical Platforms
The choice of analytical method is a critical determinant of data quality and comparability. The following table summarizes the key performance characteristics of ELISA and LC-MS/MS for RvD3 measurement, based on commercially available kits and published methodologies.
| Feature | Enzyme-Linked Immunosorbent Assay (ELISA) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Immuno-enzymatic detection based on antibody-antigen interaction. | Physicochemical detection based on mass-to-charge ratio and fragmentation pattern. |
| Specificity | Dependent on antibody cross-reactivity. Potential for interference from structurally similar molecules. | High specificity due to unique mass transitions and chromatographic separation. |
| Sensitivity | Detection limit typically in the low pg/mL range. For example, a commercial Human Resolvin D3 ELISA Kit reports a detection range of 15.6-500 pg/mL and a sensitivity of 2.0 pg/mL[1]. | High sensitivity, with Lower Limits of Quantification (LLOQ) reported in the range of 0.02–0.2 nM (approximately 7.5-75 pg/mL)[2]. |
| Throughput | High-throughput, suitable for analyzing large numbers of samples simultaneously. | Lower throughput, with longer analysis times per sample. |
| Intra-Assay CV (%) | Reported as less than 15% for a commercial kit[1]. | Generally low, with coefficients of variation (CV) typically <15% at medium and high concentrations[3]. |
| Inter-Assay CV (%) | Reported as less than 15% for a commercial kit[1]. | Generally low, though can be influenced by instrument calibration and sample preparation variability. Studies on other lipid mediators show inter-day precision of less than 15%[3]. |
| Cost | Relatively lower cost per sample and for initial instrument setup. | Higher initial instrument cost and cost per sample. |
| Expertise Required | Relatively simple to perform with standard laboratory skills. | Requires specialized expertise in instrument operation, method development, and data analysis. |
Experimental Protocols: A Closer Look
Detailed and standardized experimental protocols are crucial for enhancing reproducibility. Below are generalized methodologies for RvD3 measurement using both ELISA and LC-MS/MS.
Resolvin D3 ELISA Protocol (Based on a Commercial Kit)
This protocol is a generalized representation based on commercially available sandwich ELISA kits[1].
-
Sample Preparation: Serum, plasma, or tissue homogenates can be used. Samples should be centrifuged to remove particulates.
-
Assay Procedure:
-
Standards and samples are added to a microplate pre-coated with an anti-RvD3 antibody.
-
The plate is incubated to allow RvD3 to bind to the immobilized antibody.
-
The plate is washed to remove unbound substances.
-
A biotinylated detection antibody specific for RvD3 is added, followed by incubation.
-
After another wash, a horseradish peroxidase (HRP)-conjugated avidin is added.
-
A final wash is performed, and a substrate solution is added to produce a colorimetric signal.
-
The reaction is stopped, and the absorbance is measured at a specific wavelength.
-
-
Quantification: The concentration of RvD3 in the samples is determined by interpolating from a standard curve generated with known concentrations of RvD3.
Resolvin D3 LC-MS/MS Protocol (Generalized)
This protocol is a composite based on several published methods for the analysis of specialized pro-resolving mediators[2][4].
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Biological samples (e.g., plasma, serum, exudates) are spiked with a deuterated internal standard (e.g., d5-RvD2) to control for extraction efficiency and matrix effects.
-
Proteins are precipitated using a solvent like methanol.
-
The supernatant is acidified and loaded onto an SPE cartridge (e.g., C18).
-
The cartridge is washed to remove interfering substances.
-
The lipid mediators, including RvD3, are eluted with an organic solvent (e.g., methyl formate or ethyl acetate).
-
The eluate is evaporated to dryness and reconstituted in a mobile phase-compatible solvent.
-
-
LC Separation:
-
The reconstituted sample is injected into a liquid chromatography system.
-
Separation is typically achieved on a C18 reversed-phase column using a gradient of water and an organic solvent (e.g., methanol or acetonitrile) containing a small amount of acid (e.g., acetic acid or formic acid).
-
-
MS/MS Detection:
-
The eluent from the LC is introduced into a tandem mass spectrometer.
-
The mass spectrometer is operated in negative ion mode using electrospray ionization (ESI).
-
Multiple Reaction Monitoring (MRM) is used for quantification, where a specific precursor ion for RvD3 (e.g., m/z 375.2) is selected and fragmented, and a specific product ion (e.g., m/z 141.1) is monitored.
-
-
Quantification: The peak area ratio of the endogenous RvD3 to the deuterated internal standard is used to calculate the concentration based on a calibration curve prepared with authentic standards.
Visualizing the Workflow and Signaling
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for RvD3 measurement and its known signaling pathway.
Key Considerations for Improving Inter-Laboratory Reproducibility
Given the lack of formal inter-laboratory proficiency testing programs for RvD3, researchers should proactively address potential sources of variability:
-
Standardization of Protocols: The adoption of standardized and detailed protocols for sample collection, storage, and analysis is the most critical step. This includes specifying anticoagulants for plasma collection, centrifugation parameters, and SPE procedures.
-
Use of Certified Reference Materials: The availability and use of certified reference materials for RvD3 would greatly enhance the accuracy and comparability of measurements across laboratories.
-
Internal Quality Control: Each laboratory should implement rigorous internal quality control procedures, including the routine analysis of quality control samples at different concentrations to monitor assay performance over time.
-
Cross-Validation of Methods: When possible, cross-validation of a subset of samples using both ELISA and LC-MS/MS can provide valuable insights into the performance of each assay and potential discrepancies.
-
Transparent Reporting: Publications should include detailed information about the analytical method used, including validation data such as LLOQ, precision, and accuracy, to allow for better comparison of results across studies.
References
- 1. mybiosource.com [mybiosource.com]
- 2. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Non-Targeted LC-MS/MS Assay for Screening Over 100 Lipid Mediators from ARA, EPA, and DHA in Biological Samples Based on Mass Spectral Fragmentations [mdpi.com]
Resolvin D3 in the Resolution of Inflammation: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the intricate signaling of pro-resolving mediators is paramount. This guide provides a comparative analysis of Resolvin D3 (RvD3) and its correlation with key inflammatory biomarkers, supported by experimental data and detailed methodologies.
Resolvin D3, a member of the specialized pro-resolving mediators (SPMs) derived from docosahexaenoic acid (DHA), plays a crucial role in the active resolution of inflammation. Evidence suggests an inverse relationship between RvD3 levels and the expression of pro-inflammatory biomarkers, positioning it as a potential therapeutic target for inflammatory diseases. This guide delves into the quantitative relationship between RvD3 and key inflammatory cytokines, namely Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).
Quantitative Correlation between Resolvin D3 and Inflammatory Biomarkers
Recent studies have highlighted a significant dysregulation of RvD3 levels in chronic inflammatory conditions. The following table summarizes key quantitative findings from studies investigating the link between RvD3 and inflammatory states.
| Parameter | Finding | Disease Model/Population | Reference |
| Serum RvD3 Levels | Significantly lower in Rheumatoid Arthritis (RA) patients (4.3 ± 1.4 pg/mL) compared to healthy controls (17.7 ± 2.3 pg/mL; p=0.008). | Human (Rheumatoid Arthritis) | [1](--INVALID-LINK--) |
| Effect of RvD3 Administration on Clinical Score | Daily administration of RvD3 (100 ng/mouse) significantly reduced clinical scores of arthritis by 35-60%. | Mouse model of arthritis | [1](--INVALID-LINK--) |
| Effect of RvD3 Administration on Edema | Daily administration of RvD3 (100 ng/mouse) significantly reduced hind paw edema by 50-85%. | Mouse model of arthritis | [1](--INVALID-LINK--) |
| Effect of RvD3 on Pro-inflammatory Cytokines | RvD3-treated mice exhibited reduced expression of inflammatory cytokines (TNF-α, IL-6, IL-1β). | Mouse model of spinal cord injury | [2](--INVALID-LINK--) |
| In vitro Effect of RvD3 on Cytokine Expression | RvD3 restored decreased IL-10 and increased IL-6 and TNF-α expression in LPS-treated RAW264.7 macrophages. | Murine macrophage cell line | [3](--INVALID-LINK--) |
While preclinical studies strongly indicate that RvD3 administration leads to a reduction in pro-inflammatory cytokines, further research is needed to establish direct quantitative correlations between endogenous RvD3 levels and the concentrations of TNF-α, IL-6, and IL-1β in human inflammatory diseases.
Experimental Protocols
Accurate quantification of Resolvin D3 and inflammatory biomarkers is crucial for research in this field. The following are detailed methodologies for their measurement.
Measurement of Resolvin D3 in Human Plasma/Serum by LC-MS/MS
This protocol provides a step-by-step guide for the quantification of RvD3 using Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Internal Standard: Add a deuterated internal standard (e.g., RvD3-d5) to 500 µL of human plasma or serum to account for sample loss during extraction.
-
Protein Precipitation: Precipitate proteins by adding 1 mL of cold methanol, vortexing, and centrifuging at 2000 x g for 10 minutes at 4°C.
-
Solid-Phase Extraction:
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of 15% aqueous methanol to remove polar impurities.
-
Elute the lipid mediators with 2 mL of methyl formate.
-
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of methanol/water (50:50, v/v) for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: Use a C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.01% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.01% formic acid.
-
Gradient: A linear gradient from 30% to 95% Mobile Phase B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transitions for RvD3 and its deuterated internal standard. For RvD3, a common transition is m/z 375.2 -> 141.1.
-
Data Analysis: Quantify RvD3 levels by comparing the peak area ratio of endogenous RvD3 to the internal standard against a standard curve generated with known concentrations of a synthetic RvD3 standard.
-
Measurement of Inflammatory Biomarkers (TNF-α, IL-6, IL-1β) by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for the quantification of cytokines in biological fluids.
1. Reagent Preparation
-
Prepare all reagents, including wash buffer, standards, and detection antibodies, according to the manufacturer's instructions.
-
Reconstitute lyophilized standards and create a serial dilution to generate a standard curve.
2. Assay Procedure
-
Coating: Coat a 96-well microplate with a capture antibody specific for the target cytokine (e.g., anti-human TNF-α) and incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate and add 100 µL of standards, controls, and diluted patient samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add 100 µL of a biotinylated detection antibody specific for the target cytokine. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate Incubation: Wash the plate and add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature in the dark.
-
Substrate Addition: Wash the plate and add 100 µL of a chromogenic substrate (e.g., TMB). Incubate for 15-30 minutes at room temperature in the dark, allowing for color development.
-
Stopping the Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.
3. Data Analysis
-
Measure the optical density (OD) of each well at 450 nm using a microplate reader.
-
Subtract the background OD from all readings.
-
Generate a standard curve by plotting the OD values of the standards against their known concentrations.
-
Determine the concentration of the target cytokine in the samples by interpolating their OD values on the standard curve.
Visualizing the Molecular Pathways and Experimental Processes
To better understand the mechanisms of action and the experimental design, the following diagrams have been generated using Graphviz (DOT language).
Caption: Resolvin D3 Signaling Pathway.
Caption: Experimental Workflow Diagram.
References
A Comparative Guide to Resolvin D3 Production Across Key Immune Cell Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Resolvin D3 (RvD3) production capabilities among different immune cell types. RvD3, a specialized pro-resolving mediator (SPM) derived from docosahexaenoic acid (DHA), plays a pivotal role in the resolution of inflammation. Understanding which cells are the primary producers of this potent molecule is crucial for developing novel therapeutic strategies for inflammatory diseases.
Comparative Summary of Resolvin D3 Production
While direct quantitative comparisons of RvD3 production across different cell types under standardized conditions are not extensively documented in the literature, a qualitative and semi-quantitative understanding has been established. The following table summarizes the current evidence for RvD3 biosynthesis in key immune cells.
| Cell Type | Evidence for RvD3 Production | Stimuli for Production | Key Biosynthetic Enzymes | Notes |
| Neutrophils | Established Producer. Human neutrophils can convert the precursor 4S,5S-epoxy-resolvin to both RvD3 and RvD4.[1] | Bacterial infection (e.g., E. coli), zymosan, calcium ionophores.[2][3] | 15-LOX, 5-LOX | Neutrophils are key players in the initial inflammatory response and can switch to produce pro-resolving mediators like RvD3. |
| Macrophages (M2 Phenotype) | Established Producer. Human M2 macrophages can also biosynthesize D-series resolvins. However, they preferentially produce RvD4 and a cysteinyl-resolvin isomer from the 4S,5S-epoxy-resolvin intermediate, suggesting a different enzymatic preference compared to neutrophils.[1] | Phagocytosis of apoptotic cells (efferocytosis), bacterial challenge.[4] | 15-LOX, 5-LOX | The M2 phenotype is associated with tissue repair and resolution of inflammation, consistent with their capacity to produce SPMs. |
| Eosinophils | Potential Producer. Eosinophils are known to express 12/15-lipoxygenase, a key enzyme in the biosynthesis of other resolvins (e.g., E-series).[5][6] While direct evidence for significant RvD3 production is less established, they possess the necessary enzymatic machinery for the initial steps of D-series resolvin synthesis. | Allergic stimuli, parasitic infections. | 12/15-LOX | Further research is needed to quantify the contribution of eosinophils to the overall RvD3 pool during inflammation. |
| Microglia | Potential Producer. As the resident immune cells of the central nervous system, microglia are capable of producing various SPMs.[7][8] The presence of D-series resolvins has been detected in the brain, suggesting a role for microglia in their local synthesis to resolve neuroinflammation.[9] | Lipopolysaccharide (LPS), amyloid-β peptides.[4][9] | 15-LOX, 5-LOX | Microglial production of RvD3 is a promising area of research for neuroinflammatory and neurodegenerative diseases. |
Experimental Protocols
The quantification of RvD3 from biological samples is a technically demanding process that requires meticulous sample preparation and highly sensitive analytical instrumentation. Below are generalized methodologies for key experiments.
Cell Isolation and Culture
-
Human Neutrophils and Monocytes: Peripheral blood from healthy donors is collected in anticoagulant-containing tubes. Neutrophils are typically isolated using density gradient centrifugation (e.g., with Ficoll-Paque). Monocytes are isolated similarly and can be differentiated into macrophages over several days in culture with specific cytokines (e.g., M-CSF for M2-like macrophages).
-
Cell Stimulation: To induce RvD3 production, isolated cells are typically incubated with a stimulus. Common stimuli include:
-
Phorbol 12-myristate 13-acetate (PMA) or calcium ionophore A23187 to activate lipoxygenase pathways.
-
Zymosan (a yeast cell wall component) or lipopolysaccharide (LPS) to mimic fungal or bacterial challenges, respectively.
-
Incubation with the precursor docosahexaenoic acid (DHA) to provide the substrate for resolvin synthesis.
-
Co-incubation with apoptotic cells to stimulate efferocytosis in macrophages.
-
Lipid Mediator Extraction
This step is crucial for isolating the lipophilic resolvins from the aqueous cell culture medium or other biological fluids.
-
Sample Collection: Cell culture supernatants are collected after stimulation.
-
Internal Standards: A mixture of deuterated internal standards (e.g., d5-RvD1, d5-RvD2) is added to the sample to allow for accurate quantification by correcting for sample loss during extraction and analysis.
-
Solid-Phase Extraction (SPE):
-
The sample is acidified (e.g., to pH 3.5) and loaded onto a pre-conditioned C18 SPE cartridge.
-
The cartridge is washed with a polar solvent (e.g., water or low-concentration methanol) to remove salts and other polar impurities.
-
The lipid mediators are then eluted with a non-polar solvent (e.g., methyl formate or ethyl acetate).
-
-
Solvent Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a small volume of mobile phase (e.g., methanol/water) for LC-MS/MS analysis.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the definitive method for the identification and quantification of specific lipid mediators.
-
Chromatographic Separation: The extracted lipid mediators are injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A reversed-phase C18 column is typically used to separate the different resolvin isomers based on their hydrophobicity. A gradient of aqueous and organic solvents is employed for elution.
-
Mass Spectrometric Detection:
-
The eluent from the LC is introduced into a tandem mass spectrometer.
-
The instrument is operated in negative ion mode using electrospray ionization (ESI).
-
Multiple Reaction Monitoring (MRM): For quantification, specific precursor-to-product ion transitions for RvD3 and the deuterated internal standards are monitored. This highly specific detection method allows for accurate quantification even in complex biological matrices. For RvD3, the precursor ion is typically m/z 375.4, and characteristic product ions are monitored.
-
-
Data Analysis: The peak areas of the endogenous RvD3 are compared to the peak areas of the known concentration of the deuterated internal standard to calculate the concentration of RvD3 in the original sample.
Visualizing the Pathways
To better understand the biosynthesis of Resolvin D3 and the experimental approach to its study, the following diagrams are provided.
Caption: Biosynthetic pathway of Resolvin D3 and D4 from DHA.
Caption: General experimental workflow for quantifying RvD3 production.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. Resolvin D3 multi-level proresolving actions are host protective during infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Proteomics of Eosinophil Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Collection - Stereocontrolled Total Synthesis of the Potent Anti-inflammatory and Pro-resolving Lipid Mediator Resolvin D3 and Its Aspirin-Triggered 17RâEpimer - Organic Letters - Figshare [acs.figshare.com]
- 7. Lipid Mediators in Neutrophil biology: Inflammation, Resolution and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resolvin D3 and Aspirin-Triggered Resolvin D3 Are Potent Immunoresolvents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. D-series Resolvins activate Phospholipase D in phagocytes during inflammation and resolution - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic vs. Endogenous Resolvin D3: A Comparative Guide on Biological Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological potency of synthetic and endogenous Resolvin D3 (RvD3), a specialized pro-resolving mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA). The evidence presented herein, supported by experimental data, demonstrates the bioequivalence of synthetic RvD3 to its endogenous counterpart, highlighting its potential as a therapeutic agent for inflammatory diseases.
Executive Summary
Resolvin D3 plays a critical role in the resolution of inflammation by actively orchestrating a return to tissue homeostasis. The production of stereochemically pure synthetic RvD3 has enabled rigorous investigation into its biological functions.[1] Studies have consistently shown that synthetic RvD3 mirrors the potent pro-resolving and anti-inflammatory actions of endogenous RvD3.[2][3] This includes reducing neutrophil infiltration, enhancing the clearance of apoptotic cells and microbial particles by macrophages, and dampening the production of pro-inflammatory mediators.[2][3][4] The biological actions of RvD3 are mediated, at least in part, through the G-protein coupled receptor GPR32.[2][5]
Data Presentation: Quantitative Comparison of Biological Activity
The following tables summarize the key quantitative data from studies comparing the effects of synthetic and endogenous RvD3 in various experimental models.
Table 1: In Vivo Efficacy of Synthetic RvD3 in Mouse Models of Inflammation
| Model | Treatment | Dosage | Key Findings | Reference |
| Zymosan-induced peritonitis | Synthetic RvD3 | 10 ng/mouse, i.v. | ~45% reduction in neutrophil infiltration; significant reduction in LTB4, PGD2, and TxB2. | [2] |
| E. coli-induced peritonitis | Synthetic RvD3 | 50 ng/mouse, i.p. | Reduced resolution interval by ~4.5 hours; increased macrophage efferocytosis and bacterial phagocytosis. | [2][4] |
| Spinal Cord Injury | Synthetic RvD3 | 1 µg/20 µL, intrathecal | Improved locomotor recovery; reduced thermal hyperalgesia; decreased expression of TNF-α, IL-6, and IL-1β. | [6] |
Table 2: In Vitro Potency of Synthetic RvD3 on Human Immune Cells
| Cell Type | Assay | RvD3 Concentration | Key Findings | Reference |
| Human Macrophages | Phagocytosis of apoptotic neutrophils (efferocytosis) | pM-nM range | Dose-dependent enhancement of efferocytosis. | [2] |
| Human Macrophages | Phagocytosis of E. coli | 10 nM | ~80% increase in phagocytosis, comparable to Resolvin D2. | [2] |
| Human Neutrophils | Transmigration | Not specified | Potent blockade of neutrophil transmigration. | [3] |
| Human Platelet-PMN Aggregates | Aggregation | Not specified | Reduced platelet-neutrophil aggregation. | [7] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Zymosan-Induced Peritonitis in Mice
-
Objective: To assess the anti-inflammatory effects of synthetic RvD3 in an acute inflammation model.
-
Animal Model: Male FVB mice (6-8 weeks old).
-
Procedure:
-
Mice are pre-treated with synthetic RvD3 (10 ng in 100 µL saline, i.v.) or vehicle (saline) 15 minutes prior to the inflammatory challenge.
-
Inflammation is induced by intraperitoneal (i.p.) injection of zymosan A (1 mg/mouse).
-
After 4 hours, mice are euthanized, and the peritoneal cavity is lavaged with 3 mL of sterile saline.
-
Peritoneal exudate cells are collected, and total leukocyte and differential cell counts (neutrophils, macrophages) are determined using a hemocytometer and flow cytometry.
-
Levels of pro-inflammatory lipid mediators (e.g., LTB4, PGD2, TxB2) in the lavage fluid are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]
-
Human Macrophage Phagocytosis and Efferocytosis Assays
-
Objective: To evaluate the effect of synthetic RvD3 on the phagocytic capacity of human macrophages.
-
Cell Culture:
-
Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.
-
Monocytes are differentiated into macrophages by culturing for 7 days with GM-CSF (20 ng/mL).[8]
-
-
Efferocytosis Assay (Phagocytosis of apoptotic neutrophils):
-
Human neutrophils are isolated from healthy donors and induced to undergo apoptosis.
-
Apoptotic neutrophils are labeled with a fluorescent dye.
-
Macrophages are pre-incubated with varying concentrations of synthetic RvD3 (pM to nM range) for 15 minutes.
-
Labeled apoptotic neutrophils are added to the macrophage culture, and co-incubated for 60 minutes.
-
Non-ingested neutrophils are washed away, and the percentage of macrophages that have engulfed apoptotic cells is determined by microscopy or flow cytometry.[2]
-
-
Bacterial Phagocytosis Assay:
-
E. coli are labeled with a fluorescent dye.
-
Macrophages are pre-treated with synthetic RvD3 (e.g., 10 nM) for 15 minutes.
-
Labeled E. coli are added to the macrophages and incubated to allow for phagocytosis.
-
The extent of phagocytosis is quantified by measuring the fluorescence associated with the macrophages using flow cytometry or a plate reader.[2]
-
Mandatory Visualization
Signaling Pathway of Resolvin D3
References
- 1. Stereocontrolled total synthesis of the potent anti-inflammatory and pro-resolving lipid mediator resolvin D3 and its aspirin-triggered 17R-epimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resolvin D3 multi-level proresolving actions are host protective during infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resolvin D3 and Aspirin-Triggered Resolvin D3 Are Potent Immunoresolvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ricerca.unich.it [ricerca.unich.it]
- 6. Resolvin D3 Promotes Inflammatory Resolution, Neuroprotection, and Functional Recovery After Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structural insights into Resolvin D4 actions and further metabolites via a new total organic synthesis and validation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Resolvin D3-d5: A Guide for Laboratory Professionals
This document provides essential safety, logistical, and procedural information for the proper disposal of Resolvin D3-d5. Adherence to these guidelines is crucial for ensuring laboratory safety and environmental compliance. The primary hazards associated with this compound as supplied are related to the solvent, typically ethanol, which is a highly flammable liquid.
Immediate Safety and Handling
This compound is supplied as a solution in ethanol.[1][2][3] The Safety Data Sheet (SDS) classifies the product as a highly flammable liquid and an eye irritant.[4] Therefore, proper personal protective equipment (PPE), including safety glasses and gloves, should be worn at all times. All handling should be performed in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[4]
Data Summary Tables
For clarity, the following tables summarize the key hazards and disposal prohibitions associated with this compound solution.
Table 1: Summary of Hazards and Handling
| Hazard Classification | Handling and Storage Precautions |
|---|---|
| Highly Flammable Liquid (H225) [4] | Keep away from heat, sparks, open flames, and hot surfaces.[4] Use explosion-proof electrical equipment.[4] Take precautionary measures against static discharge.[4] Store in a cool, well-ventilated location.[4] |
| Serious Eye Irritation (H319) [4] | Avoid contact with eyes. Wear protective eyewear.[4] If contact occurs, flush eyes immediately with large amounts of water.[5] |
| General Handling | Avoid breathing vapors or spray.[4] Avoid prolonged or repeated exposure.[4] Wash thoroughly after handling.[2] |
Table 2: Disposal Prohibitions and Requirements
| Prohibited Disposal Method | Rationale and Requirement |
|---|---|
| Household Garbage | The material is considered hazardous waste and must not be disposed of with household garbage.[4] |
| Sewage System / Drains | Do not allow the product to reach the sewage system or enter sewers.[4][6] This prevents environmental contamination and potential reactions within the plumbing. |
| Improper Labeling | All hazardous waste containers must be clearly labeled with the contents to ensure safe handling and disposal by waste management personnel.[7][8] |
Step-by-Step Disposal Protocol
The following procedure outlines the required steps for disposing of this compound waste, contaminated materials, and empty containers. This protocol is based on standard laboratory chemical waste management practices.[7][8][9]
Methodology for Waste Disposal:
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes the original solution, contaminated consumables (e.g., pipette tips, absorbent pads), and rinsate from cleaning containers.
-
Segregate this waste into a dedicated, properly labeled hazardous waste container.[8] The container must be compatible with flammable organic solvents (e.g., glass or polyethylene).
-
Do not mix with incompatible waste streams.[8] Specifically, keep halogenated and non-halogenated solvent wastes separate if required by your institution's waste management program.[8]
-
-
Waste Collection and Storage:
-
Collect the segregated waste in a container that can be tightly sealed.[4][9]
-
The container must be labeled as "Hazardous Waste" and clearly identify the contents, including "this compound in Ethanol" and "Flammable Liquid."
-
Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area away from ignition sources.[4][7]
-
-
Disposal of Contaminated Materials:
-
Materials used to clean up spills, such as sand, diatomite, or universal binders, must be treated as hazardous waste.[4]
-
Absorb the spill, collect the contaminated material, and place it in the designated flammable waste container.
-
-
Handling Empty Containers:
-
An empty container that held this compound must be managed as hazardous waste unless properly decontaminated.
-
To decontaminate, triple rinse the container with a suitable solvent (e.g., ethanol).[7][8]
-
Crucially, the rinsate from this cleaning process must be collected and disposed of as hazardous waste. [7][8]
-
Once triple-rinsed, deface or remove the original product label. The container can then typically be disposed of as regular laboratory glass or plastic waste, according to institutional policy.[7]
-
-
Arranging for Final Disposal:
-
Disposal must be conducted in accordance with all official federal, state, and local regulations.[4][5]
-
Contact your institution's Environmental Health and Safety (EHS) office or designated hazardous waste management provider to schedule a pickup. Do not attempt to transport hazardous waste yourself.[7]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and associated waste.
Caption: Workflow for the safe disposal of this compound waste streams.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. file.glpbio.com [file.glpbio.com]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 7. vumc.org [vumc.org]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ptb.de [ptb.de]
Safeguarding Your Research: A Comprehensive Guide to Handling Resolvin D3-d5
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Resolvin D3-d5, including detailed operational and disposal plans to foster a secure research environment.
This compound, a deuterated internal standard crucial for the quantification of the potent pro-resolving lipid mediator Resolvin D3, requires careful handling due to its formulation in ethanol. Ethanol is a highly flammable liquid and can cause serious eye irritation. Adherence to strict safety protocols is non-negotiable to mitigate risks and ensure the integrity of your research.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate Personal Protective Equipment is the most critical step before handling this compound. The following table summarizes the recommended PPE for various levels of protection.
| PPE Component | Specifications and Recommendations | Purpose |
| Eye Protection | Chemical splash goggles or a face shield worn over safety glasses. | Protects against splashes of the ethanol solution, which can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | Prevents skin contact with the ethanol solution. It is crucial to change gloves immediately if they become contaminated. |
| Body Protection | Flame-resistant lab coat or a lab coat made of 100% cotton. | Protects against splashes and in the event of a fire. Synthetic materials should be avoided as they can melt and adhere to the skin. |
| Respiratory Protection | Generally not required when handling small quantities in a well-ventilated area, such as a chemical fume hood. A respirator with organic vapor cartridges may be necessary for larger quantities or in areas with inadequate ventilation. | Minimizes the inhalation of ethanol vapors. |
| Footwear | Closed-toe shoes that cover the entire foot. | Protects feet from potential spills. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is essential to minimize exposure and prevent accidents.
1. Preparation and Handling Environment:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure an emergency eye wash station and safety shower are readily accessible.
-
Remove all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.
-
Ground/bond all containers and receiving equipment to prevent static discharge.
2. Handling the this compound Solution:
-
This compound is typically supplied in a sealed vial, stored at -80°C.
-
Allow the vial to warm to room temperature before opening to prevent condensation from entering the vial.
-
Use only non-sparking tools to open and handle the vial.
-
When transferring the solution, use a properly calibrated micropipette with compatible tips.
3. Spill Management:
-
In the event of a small spill, absorb the liquid with a non-combustible absorbent material such as sand or vermiculite. Do not use paper towels.
-
Place the contaminated absorbent material in a sealed, labeled container for hazardous waste disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is crucial to protect the environment and comply with regulations.
-
Never pour this compound solution down the drain. Ethanol is considered a hazardous waste.
-
Collect all waste, including unused solution, empty vials, and contaminated consumables (e.g., pipette tips, gloves), in a designated and clearly labeled hazardous waste container.
-
The waste container should be made of a material compatible with ethanol and should be kept tightly closed.
-
Follow your institution's and local regulations for the final disposal of hazardous chemical waste.
Experimental Protocol: Quantification of Resolvin D3 using this compound Internal Standard by LC-MS/MS
This protocol provides a detailed methodology for a key experiment involving this compound: its use as an internal standard for the accurate quantification of Resolvin D3 in biological samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Sample Preparation (Solid Phase Extraction - SPE): a. To 500 µL of plasma or other biological fluid, add a known amount of this compound (e.g., 500 pg). b. Add 1.5 mL of methanol to precipitate proteins. c. Vortex the sample for 30 seconds and then centrifuge at 2,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a new tube. e. Acidify the supernatant to a pH of approximately 3.5 with 2M formic acid. f. Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water. g. Load the acidified supernatant onto the SPE cartridge. h. Wash the cartridge with 5 mL of 15% methanol in water. i. Elute the lipids with 2 mL of methanol into a clean collection tube. j. Evaporate the eluate to dryness under a gentle stream of nitrogen. k. Reconstitute the dried extract in 50 µL of methanol/water (50:50, v/v) for LC-MS/MS analysis.
2. LC-MS/MS Analysis: a. Liquid Chromatography (LC):
- Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (80:20, v/v).
- Gradient: A linear gradient from 30% to 95% Mobile Phase B over 15 minutes.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 10 µL. b. Mass Spectrometry (MS):
- Ionization Mode: Negative Electrospray Ionization (ESI-).
- Analysis Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
- Resolvin D3: Monitor the transition of the precursor ion (m/z 375.2) to a specific product ion.
- This compound: Monitor the transition of the precursor ion (m/z 380.2) to the same specific product ion as the unlabeled Resolvin D3.
- Optimize other MS parameters such as collision energy and declustering potential for maximum signal intensity.
3. Data Analysis and Quantification: a. Integrate the peak areas for both the endogenous Resolvin D3 and the this compound internal standard. b. Calculate the ratio of the peak area of Resolvin D3 to the peak area of this compound. c. Create a calibration curve using known concentrations of unlabeled Resolvin D3 spiked with the same constant amount of this compound. d. Determine the concentration of Resolvin D3 in the biological sample by interpolating the peak area ratio from the calibration curve.
Visualizing the Resolvin D3 Signaling Pathway
Resolvin D3 exerts its potent pro-resolving and anti-inflammatory effects by interacting with specific cell surface receptors. The following diagram illustrates a key signaling pathway initiated by Resolvin D3.
Caption: Simplified signaling pathway of Resolvin D3 via the G-protein coupled receptor GPR32.
By providing this comprehensive safety and handling information, we aim to empower researchers to work with this compound confidently and securely, ultimately contributing to the advancement of scientific discovery in the field of inflammation resolution.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
